molecular formula C10H14ClNS B1312702 N-tert-Butylbenzenesulfinimidoyl Chloride CAS No. 49591-20-0

N-tert-Butylbenzenesulfinimidoyl Chloride

Cat. No.: B1312702
CAS No.: 49591-20-0
M. Wt: 215.74 g/mol
InChI Key: RZJYQVFWNHEPTH-UHFFFAOYSA-N
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Description

N-tert-Butylbenzenesulfinimidoyl Chloride is a useful research compound. Its molecular formula is C10H14ClNS and its molecular weight is 215.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butylimino-chloro-phenyl-λ4-sulfane
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InChI

InChI=1S/C10H14ClNS/c1-10(2,3)12-13(11)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJYQVFWNHEPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=S(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14ClNS
Record name N-tert-Butylbenzenesulfinimidoyl chloride
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DSSTOX Substance ID

DTXSID00463732
Record name N-tert-Butylbenzenesulfinimidoyl chloride
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Molecular Weight

215.74 g/mol
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CAS No.

49591-20-0
Record name N-(1,1-Dimethylethyl)benzenesulfinimidoyl chloride
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Record name N-tert-Butylbenzenesulfinimidoyl chloride
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Record name N-tert-Butylbenzenesulfinimidoyl chloride
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Record name N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE
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Record name N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-tert-Butylbenzenesulfinimidoyl Chloride: Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the identification and proficient use of versatile reagents are paramount to innovation. N-tert-Butylbenzenesulfinimidoyl chloride has emerged as a uniquely effective electrophilic oxidant, offering a mild and selective alternative to traditional heavy-metal-based reagents. This guide provides an in-depth exploration of its core attributes, from synthesis to application, grounded in mechanistic principles to empower its effective use in the laboratory.

Core Compound Identification

This compound is an organosulfur compound valued for its utility in a range of oxidative transformations.[1] Its unique structure, featuring an electrophilic sulfur atom and a sterically demanding tert-butyl group, dictates its reactivity and selectivity.

IdentifierValue
CAS Number 49591-20-0
IUPAC Name N-(tert-Butyl)benzenesulfinimidoyl chloride
Systematic Name [(1,1-Dimethylethyl)imino]chloro(phenyl)-λ4-sulfane[2]
Synonyms N-tert-Butylphenylsulfinimidoyl chloride, Mukaiyama's oxidant
Molecular Formula C10H14ClNS
Molar Mass 215.74 g/mol [2]

Physicochemical and Safety Profile

Understanding the physical properties and handling requirements of a reagent is a prerequisite for its successful and safe implementation in any synthetic workflow.

PropertyValue
Appearance Yellow to deep yellow-red crystals or powder[2]
Melting Point 51 to 53 °C (124 to 127 °F)[2]
Boiling Point 112 to 116 °C at 0.5 mmHg[2]
Solubility Decomposes in water. Soluble in benzene, THF, DCM; slightly soluble in toluene.[2]
Stability Moisture-sensitive; stable under proper storage conditions (freezer, under inert atmosphere).[1][3]
Safety and Handling:

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3] It is highly moisture-sensitive and decomposes in contact with water, liberating toxic gases such as hydrogen chloride.[3]

Core Safety Protocols:

  • Handling: Must be handled in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, a face shield, and protective clothing.[3][5]

  • Storage: Store in a tightly sealed, corrosion-resistant container in a freezer to prevent decomposition.[3][5]

  • Spills: Absorb spillage with inert material. Avoid contact with water.

  • First Aid: In case of contact with skin or eyes, rinse immediately and cautiously with water for several minutes and seek immediate medical attention.[3] If inhaled, move the person to fresh air.[3] If swallowed, rinse the mouth but do not induce vomiting, and call a poison center or doctor immediately.[3]

Synthesis and Purification: A Validated Protocol

The reagent can be reliably prepared in high yield and purity. The following protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reproducible methods.[4] The rationale behind this three-step approach is the sequential and controlled formation of the necessary precursors, culminating in the desired product. The use of S-phenyl thioacetate is advantageous as the acetyl chloride byproduct is more volatile and easier to remove than the benzoyl chloride generated in earlier methods.[4]

Synthesis Workflow Diagram

G cluster_0 Step 1: Preparation of N,N-dichloro-tert-butylamine cluster_1 Step 2: Preparation of S-phenyl thioacetate cluster_2 Step 3: Final Synthesis A tert-Butylamine B Calcium Hypochlorite in CH2Cl2/H2O A->B Oxidative Chlorination C N,N-dichloro-tert-butylamine (2) B->C G N,N-dichloro-tert-butylamine (2) C->G D Thiophenol E Acetic Anhydride Triethylamine D->E Acetylation F S-phenyl thioacetate (1) E->F H S-phenyl thioacetate (1) F->H I N-tert-Butylbenzenesulfinimidoyl Chloride (3) G->I Reaction in refluxing Benzene H->I Reaction in refluxing Benzene

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Preparation of N,N-dichloro-tert-butylamine (2)

  • Charge a round-bottom flask with tert-butylamine, water, and dichloromethane.

  • Cool the stirred mixture in an ice/water bath.

  • Add calcium hypochlorite portion-wise over 1 hour, maintaining the temperature below 20 °C. The causality here is to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, continue stirring for 2 hours at room temperature to ensure the reaction goes to completion.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • The solvent is removed under reduced pressure to yield the crude product, which is used in the next step without further purification.[4]

Step 2: Preparation of S-phenyl thioacetate (1)

  • To a solution of thiophenol in dichloromethane, add triethylamine.

  • Cool the solution in an ice-water bath. Add acetic anhydride dropwise. The triethylamine acts as a base to neutralize the acetic acid formed, driving the reaction forward.

  • Allow the mixture to warm to room temperature and stir for 24 hours.[4]

  • Perform an aqueous workup by washing with water, 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo to obtain the thioacetate.

Step 3: Synthesis of this compound (3)

  • Charge a flask equipped with a reflux condenser with the crude N,N-dichloro-tert-butylamine (2) and dry benzene under an argon atmosphere.[4] An inert atmosphere is critical due to the moisture sensitivity of the product and intermediates.

  • Add S-phenyl thioacetate (1) to the solution.

  • Heat the reaction mixture to reflux and stir for 1.5 hours. The color of the mixture will change from yellow to orange.[4]

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the benzene and the volatile byproduct, acetyl chloride.

  • The resulting crude orange oil can be purified by distillation or crystallization from hexane under an inert atmosphere to yield the final product as a yellow solid.[1]

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its electrophilic sulfur center. It readily reacts with a variety of nucleophiles, including alkoxides, enolates, and amides.[2]

The general mechanism involves the nucleophilic attack on the S=N bond, followed by the expulsion of the chloride leaving group.[2] The key step that enables its oxidative power is the subsequent elimination reaction. The nitrogen atom in the resulting sulfimide intermediate is sufficiently basic to abstract an α-hydrogen via a five-membered ring transition state, leading to the formation of a new double bond and a neutral sulfenamide byproduct.[2]

Mechanism of Alcohol Oxidation

G cluster_mech Mechanism: Oxidation of a Secondary Alkoxide Alkoxide R₂CH-O⁻ (1) Reagent Ph-S(=N-tBu)-Cl (2) Alkoxide->Reagent Nucleophilic Attack Intermediate_A [Intermediate] (3) (Adduct) Intermediate_B Sulfimide (4a ↔ 4b) Ph-S(O-CHR₂)=N-tBu Intermediate_A->Intermediate_B - Cl⁻ TS Five-membered Ring Transition State Intermediate_B->TS Intramolecular Proton Abstraction Ketone R₂C=O (6) (Product) TS->Ketone Byproduct Ph-S-NH-tBu (5) (Sulfenamide) TS->Byproduct

Caption: General mechanism for the oxidation of a secondary alkoxide to a ketone.

This mechanism is analogous to other sulfur-based oxidations, like the Swern oxidation, but often proceeds under milder, non-acidic conditions.[2]

Key Applications in Organic Synthesis

The unique reactivity of this compound has been leveraged in several important synthetic transformations, making it a valuable tool in drug discovery and complex molecule synthesis.

A. One-Pot Conversion of Aldehydes to Unsymmetrical Ketones

A powerful application is the direct conversion of aldehydes into ketones.[6] This is achieved by treating the aldehyde with an organolithium or Grignard reagent to form a secondary alkoxide in situ, which is then immediately oxidized by the sulfinimidoyl chloride. This one-pot procedure avoids the isolation of the intermediate alcohol, streamlining the synthetic process.[2]

Workflow:

  • React an aldehyde with 1 equivalent of an organolithium reagent (e.g., n-BuLi) in THF at low temperature (-78 °C).

  • Add this compound to the resulting alkoxide solution.

  • Allow the reaction to warm to room temperature.

  • Perform an aqueous workup to isolate the ketone product.

B. Dehydrogenation of Ketones to α,β-Unsaturated Ketones

This reagent provides a mild method for introducing unsaturation adjacent to a carbonyl group.[6] The ketone is first converted to its lithium enolate, which then acts as the nucleophile. The subsequent elimination step yields the corresponding enone. This avoids the use of harsher reagents that can lead to side reactions.

C. Oxidative Mannich-Type Reactions

Efficient C-C bond formation at the α-position of a protected amine can be achieved via a one-pot oxidative Mannich reaction.[6] Deprotonation of an N-protected amine followed by treatment with the sulfinimidoyl chloride forms a reactive imine intermediate. This intermediate is then trapped in situ by a 1,3-dicarbonyl compound, such as dimethyl malonate, to furnish the Mannich base.[2] This method is crucial for building complex nitrogen-containing scaffolds found in many pharmaceuticals.[7]

Conclusion

This compound is a potent and versatile oxidizing agent with a well-defined reactivity profile. Its ability to facilitate key transformations—such as the one-pot synthesis of ketones, the dehydrogenation of carbonyls, and oxidative Mannich reactions—under mild conditions makes it an invaluable asset for the modern synthetic chemist. By understanding its underlying mechanisms and adhering to proper handling protocols, researchers can effectively harness its capabilities to advance their synthetic programs in drug development and beyond.

References

  • This compound - Wikipedia. Available at: [Link]

  • Preparation of this compound - Organic Syntheses. Available at: [Link]

  • This compound - Grokipedia. Available at: [Link]

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances. Available at: [Link]

  • This compound - ChemBK. Available at: [Link]

  • This compound - Organic Chemistry Portal. Available at: [Link]

  • Crawford, J. J., Hederson, K. W., & Kerr, W. J. (2006). A new and efficient one-pot procedure for the synthesis of unsymmetrical ketones from aldehydes. Organic Letters, 8(22), 5073–5076. Available at: [Link]

Sources

N-tert-Butylbenzenesulfinimidoyl Chloride: A Comprehensive Technical Guide to its Mechanism and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the modern organic chemist, the development of selective and efficient reagents is paramount to advancing complex molecular synthesis. N-tert-Butylbenzenesulfinimidoyl chloride has emerged as a powerful and versatile oxidant, enabling a range of transformations under mild conditions. This guide provides an in-depth exploration of its core mechanism of action, practical applications, and the underlying principles that govern its reactivity. We will delve into the causal factors behind established protocols, offering insights to empower researchers in drug discovery and chemical development.

Foundational Principles: Synthesis and Core Reactivity

This compound is a yellow, moisture-sensitive solid that serves as a potent electrophile.[1][2] Its utility stems from the unique electronic properties of the sulfinimidoyl moiety. The sulfur atom, in a +4 oxidation state, is highly susceptible to nucleophilic attack, initiating a cascade of events that culminates in oxidation.

Synthesis of the Reagent: A Reproducible Protocol

A reliable synthesis of this compound is crucial for its application. A well-established, multi-step procedure starting from readily available materials is detailed in Organic Syntheses.[3] The choice of reagents and conditions in this synthesis is critical for achieving good yields and purity.

Step A: S-Phenyl thioacetate

  • To a round-bottom flask charged with benzenethiol and acetic anhydride, triethylamine is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • An aqueous workup followed by extraction with ethyl acetate and purification affords S-phenyl thioacetate.

Causality: The use of triethylamine, a non-nucleophilic base, is to facilitate the acetylation of the thiol without competing in the reaction. The extended reaction time ensures complete conversion.

Step B: N,N-Dichloro-tert-butylamine

  • tert-Butylamine is dissolved in dichloromethane and cooled to 0 °C.

  • Calcium hypochlorite is added in one portion, followed by the dropwise addition of 3 N hydrochloric acid.

  • The organic layer is separated, washed, and the solvent is removed under reduced pressure to yield the crude product.

Causality: Calcium hypochlorite serves as the chlorinating agent. The acidic conditions are necessary to generate the active chlorinating species. This intermediate is often used without further purification due to its reactivity.

Step C: this compound

  • The crude N,N-dichloro-tert-butylamine and S-phenyl thioacetate are dissolved in dry benzene.

  • The mixture is heated to reflux for 1.5 hours under an inert atmosphere.

  • Removal of volatiles under vacuum yields the final product.

Causality: The refluxing benzene provides the thermal energy required for the reaction between the N,N-dichloroamine and the thioacetate to proceed. An inert atmosphere is crucial to prevent hydrolysis of the product.[4]

Below is a workflow diagram illustrating the synthesis of this compound.

G cluster_0 Step A: S-Phenyl thioacetate Synthesis cluster_1 Step B: N,N-Dichloro-tert-butylamine Synthesis cluster_2 Step C: Final Product Formation A1 Benzenethiol A_react Acetylation A1->A_react A2 Acetic Anhydride A2->A_react A3 Triethylamine A3->A_react A_prod S-Phenyl thioacetate A_react->A_prod C_react Reflux in Benzene A_prod->C_react B1 tert-Butylamine B_react Chlorination B1->B_react B2 Calcium Hypochlorite B2->B_react B3 HCl B3->B_react B_prod N,N-Dichloro-tert-butylamine B_react->B_prod B_prod->C_react C_prod This compound C_react->C_prod

Caption: Synthetic workflow for this compound.

The Core Mechanism of Action: A Stepwise Analysis

The unifying mechanistic feature of this compound's reactivity is a sequence of nucleophilic attack followed by an intramolecular elimination.[1] This process is highly efficient and proceeds through a well-defined five-membered ring transition state.

The general mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: A nucleophile, such as an alkoxide or an enolate, attacks the electrophilic sulfur atom of the this compound. This initial step forms a tetracoordinate sulfur intermediate.

  • Chloride Elimination: The intermediate rapidly collapses, expelling the chloride ion as a good leaving group. This results in the formation of a sulfimide species.

  • Intramolecular Proton Abstraction: The nitrogen atom of the sulfimide is basic and abstracts a proton from the alpha-position of the original nucleophile. This occurs through a five-membered ring transition state, a key feature that drives the reaction to completion.[5]

  • Product Formation: The proton abstraction leads to the formation of a new carbon-oxygen or carbon-carbon double bond and the concomitant release of N-tert-butylbenzenesulfenamide as a byproduct.

The following diagram illustrates this generalized mechanistic pathway.

G Nu Nucleophile (e.g., Alkoxide, Enolate) Intermediate1 Tetracoordinate Sulfur Intermediate Nu->Intermediate1 1. Nucleophilic Attack Reagent N-tert-Butylbenzenesulfinimidoyl Chloride Reagent->Intermediate1 Intermediate2 Sulfimide Intermediate1->Intermediate2 2. Chloride Elimination TS Five-membered Ring Transition State Intermediate2->TS 3. Intramolecular Proton Abstraction Product Oxidized Product TS->Product 4. Product Formation Byproduct N-tert-butylbenzenesulfenamide TS->Byproduct

Sources

Introduction: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-tert-Butylbenzenesulfinimidoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a powerful and versatile oxidizing agent in organic synthesis.[1][2] Developed by the Japanese chemists Jun-ichi Matsuo and Teruaki Mukaiyama, this organosulfur compound provides an efficient and often mild pathway for a variety of chemical transformations, including the oxidation of alcohols to aldehydes and ketones, and the dehydrogenation of carbonyl compounds to their α,β-unsaturated counterparts.[2][3] Its utility extends to the one-pot synthesis of unsymmetrical ketones from aldehydes and the formation of imines from amines.[1][4] This guide offers a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations.

Chemical Properties and Mechanism of Action

This compound is a yellow to deep yellow-red crystalline solid with a melting point of 51-53 °C.[1][2] It is sensitive to moisture and should be handled under an inert atmosphere.[2] The reactivity of this reagent stems from its electrophilic sulfur atom, which is readily attacked by nucleophiles such as alkoxides, enolates, and amides.[1]

The general mechanism involves the nucleophilic attack on the sulfur atom of the sulfinimidoyl chloride. This is followed by the elimination of a chloride ion, a good leaving group, to form a sulfimide intermediate. The nitrogen atom in this intermediate is basic and can abstract a proton, typically from an alpha-carbon, through a five-membered ring transition state. This proton abstraction leads to the formation of a new double bond and the elimination of a neutral sulfenamide byproduct, resulting in the oxidized product.[1]

A Reproducible Three-Step Synthesis Protocol

The following protocol is a reliable and well-documented method for the preparation of this compound, adapted from a procedure published in Organic Syntheses.[5] The overall synthesis is a three-step process starting from readily available commercial reagents.

Overall Reaction Scheme

Synthesis_Scheme cluster_step1 Step 1: Acetylation of Benzenethiol cluster_step2 Step 2: Chlorination of tert-Butylamine cluster_step3 Step 3: Formation of the Final Product Benzenethiol Benzenethiol S_Phenyl_Thioacetate S-Phenyl Thioacetate Benzenethiol->S_Phenyl_Thioacetate 1. Ac₂O, Et₃N 2. rt, 24h AceticAnhydride Acetic Anhydride Triethylamine Triethylamine S_Phenyl_Thioacetate_reac S-Phenyl Thioacetate tert_Butylamine tert-Butylamine NN_Dichloro_tert_butylamine N,N-Dichloro-tert-butylamine tert_Butylamine->NN_Dichloro_tert_butylamine Ca(OCl)₂, CH₂Cl₂ ice-water bath CalciumHypochlorite Calcium Hypochlorite NN_Dichloro_tert_butylamine_reac N,N-Dichloro-tert-butylamine Final_Product N-tert-Butylbenzenesulfinimidoyl Chloride S_Phenyl_Thioacetate_reac->Final_Product Benzene, reflux, 1.5h NN_Dichloro_tert_butylamine_reac->Final_Product Benzene, reflux, 1.5h

Caption: Overall three-step synthesis of this compound.

Step 1: Synthesis of S-Phenyl Thioacetate

This initial step involves the acetylation of benzenethiol using acetic anhydride and triethylamine as a base.

Experimental Protocol:

  • To a 100-mL round-bottomed flask equipped with a magnetic stir bar, add benzenethiol (5.38 g, 48.8 mmol, 1.0 equiv) and acetic anhydride (5.26 g, 51.5 mmol, 1.05 equiv).[5]

  • Cool the mixture in an ice-water bath.[5]

  • Add triethylamine (5.45 g, 53.8 mmol, 1.1 equiv) dropwise over 3 minutes.[5]

  • Remove the ice-water bath and stir the mixture at room temperature (23 °C) for 24 hours.[5]

  • After 24 hours, add water (50 mL) to the reaction mixture.[5]

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).[5]

  • Combine the organic extracts and wash with brine (2 x 30 mL).[5]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield S-phenyl thioacetate as a colorless oil.[5]

Step 2: Synthesis of N,N-Dichloro-tert-butylamine

This step involves the chlorination of tert-butylamine using calcium hypochlorite.

Experimental Protocol:

  • In a 500-mL round-bottomed flask equipped with a magnetic stir bar, dissolve tert-butylamine (5.02 g, 68.6 mmol, 1.0 equiv) in CH2Cl2 (180 mL).[5]

  • Cool the solution in an ice/water bath.[5]

  • To the stirred solution, add calcium hypochlorite (70%, 20.6 g, 144 mmol, 2.1 equiv) in one portion.[5]

  • Attach a dropping funnel containing 3 N hydrochloric acid (180 mL) to the flask.[5]

  • Add the hydrochloric acid dropwise over 1 hour while maintaining the ice/water bath.[5]

  • After the addition is complete, stir the two-layered mixture vigorously for 21 hours, allowing the ice bath to gradually warm to room temperature.[5]

  • Separate the organic layer and wash it with water (2 x 100 mL) and brine (100 mL).[5]

  • Dry the organic layer over anhydrous Na2SO4, filter, and carefully concentrate on a rotary evaporator (water bath temperature below 30 °C) to obtain N,N-dichloro-tert-butylamine as a yellow oil. Caution: This compound can be unstable and should be used in the next step without further purification. [5]

Step 3: Synthesis of this compound

The final step is the reaction between S-phenyl thioacetate and N,N-dichloro-tert-butylamine.

Experimental Protocol:

  • In a 200-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude N,N-dichloro-tert-butylamine (assuming 32.9 mmol from the previous step) in dry benzene (60 mL) under an argon atmosphere.[5]

  • Add S-phenyl thioacetate (4.88 g, 30.8 mmol, 1.00 equiv) to the solution.[5]

  • Heat the reaction mixture to reflux and stir for 1.5 hours. The color of the solution will change from yellow to orange.[5]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.[5]

  • The crude product can be purified by crystallization from hexane at low temperature under an inert atmosphere to yield this compound as a yellow solid.[2]

Summary of Reagents and Reaction Conditions
StepStarting MaterialReagent(s)SolventTemperatureTimeProduct
1 BenzenethiolAcetic anhydride, TriethylamineNone0 °C to rt24 hS-Phenyl Thioacetate
2 tert-ButylamineCalcium hypochlorite, 3N HClCH₂Cl₂0 °C to rt21 hN,N-Dichloro-tert-butylamine
3 S-Phenyl ThioacetateN,N-Dichloro-tert-butylamineBenzeneReflux1.5 hThis compound

Safety and Handling Precautions

Working with the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

  • Benzenethiol: Possesses a strong, unpleasant odor and is toxic. Handle only in a well-ventilated fume hood.

  • N,N-Dichloro-tert-butylamine: Can be unstable and potentially explosive. It is recommended to use it immediately after preparation without purification.[5] Avoid heating to high temperatures.

  • This compound: Corrosive and moisture-sensitive.[1][6] It causes severe skin burns and eye damage.[6] Always handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] It decomposes in contact with water, liberating toxic gases.[6] Store in a cool, dry place under an inert atmosphere.[2]

Troubleshooting and Key Considerations

  • Moisture control: The final product and some intermediates are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Purity of N,N-dichloro-tert-butylamine: The crude N,N-dichloro-tert-butylamine is used directly in the next step. The success of the final step is dependent on the efficient formation of this intermediate.

  • Purification of the final product: Purification by distillation is not recommended.[5] Crystallization from a non-polar solvent like hexane is the preferred method.

Conclusion

The synthesis of this compound is a multi-step process that yields a valuable reagent for a wide array of oxidative transformations in organic chemistry. By following a well-established and reproducible protocol, and with strict attention to safety and handling procedures, researchers can successfully prepare this versatile compound for their synthetic endeavors. Its ability to facilitate reactions under mild conditions makes it an indispensable tool in the modern synthetic chemist's arsenal.

References

  • This compound - Wikipedia. [Link]

  • Method for synthesizing enantiopure tert-butyl sulfenamide - Google P
  • Preparation of this compound - Organic Syntheses. [Link]

  • This compound - Organic Chemistry Portal. [Link]

  • This compound - Grokipedia. [Link]

  • A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride - Organic Chemistry Portal. [Link]

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An In-depth Technical Guide to the Physical Properties of N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a reagent's physical properties is paramount for its effective and safe application. N-tert-Butylbenzenesulfinimidoyl chloride (CAS 49591-20-0), a versatile oxidizing agent, is no exception.[1][2][3] This guide provides an in-depth analysis of its core physical characteristics, spectroscopic signature, and stability profile, offering field-proven insights to ensure reliable and reproducible experimental outcomes.

Core Physicochemical Properties: A Quantitative Overview

The fundamental physical properties of this compound dictate its state, handling requirements, and compatibility with various reaction conditions. These properties are summarized below for quick reference and comparison.

PropertyValueSource(s)
CAS Number 49591-20-0[2][4][5]
Molecular Formula C₁₀H₁₄ClNS[1][2][6]
Molecular Weight 215.74 g/mol [1][2][6]
Appearance Yellow to deep yellow-red or brown crystals/powder.[1][2][7]
Melting Point 51–54 °C (124–127 °F)[1][2]
Boiling Point 112–116 °C at 0.5 mmHg[2][8]
Solubility Decomposes in water. Soluble in benzene, THF, DCM; slightly soluble in toluene. Soluble in most organic solvents.[1][2]

Insight for the Bench Scientist: The low melting point indicates that on a warm day or near heat sources, the material may appear oily or partially melted. The most critical parameter is its reactivity with water, which necessitates handling under anhydrous conditions to prevent decomposition.[2][4] Its solubility profile shows good compatibility with common aprotic organic solvents used in synthesis.

Molecular Structure and Identification

A clear understanding of the molecule's structure is fundamental to interpreting its reactivity and spectroscopic data.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Spectroscopic data provides an empirical fingerprint for confirming the identity and purity of the reagent. The following data has been reported in a peer-reviewed, reproducible synthesis protocol.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. Samples for NMR analysis should be prepared in an inert atmosphere (e.g., in a glovebox) using a deuterated solvent like CDCl₃.[10]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.16–8.10 (m, 2H): These signals correspond to the two protons on the benzene ring that are ortho to the sulfur atom. Their downfield shift is due to the electron-withdrawing effect of the sulfinimidoyl group.

    • δ 7.66–7.56 (m, 3H): These signals represent the meta and para protons of the benzene ring.

    • δ 1.58 (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group. Its integration value of 9H is a key identifier.[9]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 143.0: Aromatic carbon directly attached to the sulfur (ipso-carbon).

    • δ 133.4: Para-carbon of the benzene ring.

    • δ 129.4: Ortho- and meta-carbons of the benzene ring (may appear as one or two signals).

    • δ 126.2: Ortho- and meta-carbons of the benzene ring.

    • δ 64.4: Quaternary carbon of the tert-butyl group.

    • δ 29.8: Methyl carbons of the tert-butyl group.[9]

Causality in Spectroscopy: The distinct chemical shifts and multiplicities observed in NMR are a direct consequence of the electronic environment of each nucleus. The electronegative sulfur, nitrogen, and chlorine atoms deshield adjacent nuclei, causing their signals to appear further downfield. The high symmetry of the tert-butyl group results in a single, sharp peak in both ¹H and ¹³C spectra, simplifying identification.

Infrared (IR) Spectroscopy

While specific IR data for the final product is not detailed in the primary literature found, characteristic peaks can be predicted. One would expect to see:

  • ~2970 cm⁻¹: C-H stretching from the tert-butyl group.

  • ~1580, 1475, 1445 cm⁻¹: C=C stretching vibrations from the aromatic ring.

  • ~1200-1100 cm⁻¹: Potential S=N stretching frequency.

  • ~750, 690 cm⁻¹: C-H bending (out-of-plane) for a monosubstituted benzene ring.

Stability, Handling, and Storage

The utility of this compound is intrinsically linked to its stability profile. As a Senior Application Scientist, I cannot overstate the importance of proper handling to avoid reagent degradation and ensure experimental success.

  • Moisture Sensitivity: The compound readily decomposes in the presence of water.[2][4] This is the most critical handling consideration. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[11][12]

  • Thermal Stability: The compound decomposes at room temperature over time, highlighting the need for cold storage.[1]

  • Incompatibilities: Avoid strong oxidizing agents.[4]

  • Recommended Storage: Store in a tightly sealed container under an inert atmosphere at low temperatures, typically in a freezer at -20 °C.[1][4]

The logical relationship between the compound's properties and its required handling procedures is illustrated below.

Caption: Relationship between physical properties and handling protocols.

Experimental Protocol: Melting Point Determination

This protocol describes a self-validating method for determining the melting point of an air-sensitive compound like this compound.

Objective: To determine the melting point range of the compound while preventing its decomposition due to atmospheric exposure.

Methodology: Capillary Melting Point Method under Inert Atmosphere.

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere): All sample manipulations must be performed inside a glovebox or a glove bag flushed with nitrogen or argon.[10][11]

  • Sample Loading:

    • Place a small amount of the crystalline this compound onto a dry watch glass.

    • Finely crush the crystals into a powder using a clean, dry spatula.

    • Tamp the open end of a glass capillary tube into the powder until a small amount (2-3 mm high) of packed material is inside the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly at the bottom.

  • Sealing the Capillary:

    • While still inside the inert atmosphere, carefully heat the open end of the capillary tube with a small flame (e.g., a Bunsen burner with the air inlet closed to create a soft flame) or an electric filament sealer.

    • Rotate the capillary until the glass melts and forms a complete seal. This traps the sample under an inert atmosphere.

    • Allow the sealed capillary to cool completely.

  • Melting Point Analysis:

    • The sealed capillary can now be safely removed from the inert atmosphere.

    • Place the capillary into a standard melting point apparatus (e.g., a Büchi or Mel-Temp apparatus).

    • Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (~50 °C).

    • Once the temperature is within 15 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ – T₂. For this compound, this should be in the range of 51–54 °C.[1]

Self-Validation System: The integrity of this protocol is maintained by sealing the sample under an inert atmosphere. If the compound were exposed to air, it would likely decompose upon heating, resulting in a darkened color, evolution of gas, and a broad, depressed melting point range. A sharp, clear melting transition within the expected range validates both the sample's purity and the integrity of the experimental technique.

References

  • Organic Syntheses. (2025). Preparation of this compound. Available at: [Link]

  • ResearchGate. (2001). Oxidation of Various Secondary Amines to Imines with N-tert-Butylphenylsulfinimidoyl Chloride. Available at: [Link]

  • Grokipedia. N - tert -Butylbenzenesulfinimidoyl chloride. Available at: [Link]

  • Wikipedia. This compound. Available at: [Link]

  • Thieme. (n.d.). The Manipulation of Air-Sensitive Compounds. Available at: [Link]

  • Molecular Inorganic Chemistry, TU/e. (2008). Working with air and moisture sensitive compounds. Available at: [Link]

  • INSST. (n.d.). Methods for determining the physico-chemical properties under REACH 1/2. Available at: [Link]

  • Organic Chemistry Portal. This compound. Available at: [Link]

  • precisionFDA. This compound. Available at: [Link]

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An In-depth Technical Guide to N-tert-Butylbenzenesulfinimidoyl Chloride: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Modern Organic Synthesis

N-tert-Butylbenzenesulfinimidoyl chloride is a highly valuable organosulfur reagent that has gained significant traction in the field of organic synthesis. Developed by the esteemed Japanese chemists Jun-ichi Matsuo and Teruaki Mukaiyama in the late 1990s, this compound has emerged as a mild and efficient oxidizing agent for a variety of chemical transformations. Its utility lies in its ability to facilitate reactions under neutral or basic conditions, providing a valuable alternative to harsher, metal-based oxidants. This guide aims to provide a comprehensive overview of this compound, delving into its molecular structure, synthesis, and diverse applications in contemporary organic chemistry.

Molecular Structure and Properties

This compound, with the chemical formula C₁₀H₁₄ClNS and a molecular weight of 215.74 g/mol , is a yellow solid with a melting point in the range of 51–54 °C. The molecule features a central sulfur atom bonded to a phenyl group, a chlorine atom, and a tert-butyl-substituted imino group.

Key Physicochemical Properties:

PropertyValueReference(s)
CAS Number 49591-20-0[1]
Molecular Formula C₁₀H₁₄ClNS
Molecular Weight 215.74 g/mol
Appearance Yellow solid
Melting Point 51–54 °C
Solubility Soluble in most organic solvents

Handling and Storage:

This compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is known to decompose at room temperature and should be stored in a freezer to maintain its integrity. Due to its toxicity and unpleasant odor, all manipulations should be performed in a well-ventilated fume hood.

Spectroscopic Data

Definitive, experimentally obtained spectroscopic data for this compound is not consistently reported in a single, readily accessible source. However, based on the known structure and data for similar compounds, the expected spectral characteristics are as follows:

  • ¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group, likely in the region of 1.2-1.5 ppm. The aromatic protons of the phenyl group would appear as multiplets in the range of 7.2-7.8 ppm.

  • ¹³C NMR: The spectrum would show a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. The aromatic carbons would give rise to a set of signals in the aromatic region of the spectrum.

  • IR Spectroscopy: Key vibrational bands would be expected for the C=N stretching of the imino group and the S-Cl bond, in addition to the characteristic absorptions of the phenyl and tert-butyl groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.74 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis of this compound

A reliable and detailed procedure for the synthesis of this compound has been published in Organic Syntheses, a highly reputable source for validated experimental methods. The synthesis is a three-step process starting from readily available benzenethiol.

Synthetic Workflow Diagram

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Imidation Benzenethiol Benzenethiol SPhenylThioacetate S-Phenyl thioacetate Benzenethiol->SPhenylThioacetate 1. Acetic Anhydride 2. Triethylamine AceticAnhydride Acetic Anhydride Triethylamine Triethylamine tertButylamine tert-Butylamine NNdichloro N,N-dichloro-tert-butylamine tertButylamine->NNdichloro Calcium Hypochlorite CalciumHypochlorite Calcium Hypochlorite SPhenylThioacetate_2 S-Phenyl thioacetate FinalProduct N-tert-Butylbenzenesulfinimidoyl Chloride SPhenylThioacetate_2->FinalProduct NNdichloro_2 N,N-dichloro-tert-butylamine NNdichloro_2->FinalProduct G Reagents Alcohol (R₂CHOH) + This compound Intermediate1 Sulfinimidate Intermediate Reagents->Intermediate1 Nucleophilic Attack TransitionState Five-membered Cyclic Transition State Intermediate1->TransitionState Intramolecular Proton Abstraction Products Carbonyl Compound (R₂C=O) + N-tert-Butylbenzenesulfenamide TransitionState->Products Elimination

Caption: Generalized mechanism of alcohol oxidation.

Applications in Organic Synthesis

This compound has proven to be a versatile reagent in a multitude of organic transformations.

Oxidation of Alcohols

One of the primary applications of this reagent is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This transformation proceeds under mild conditions and exhibits excellent functional group tolerance. Notably, the reaction can be carried out at low temperatures, such as -78 °C, which is advantageous for sensitive substrates.

Synthesis of α,β-Unsaturated Ketones

The reagent can be employed in a one-pot procedure for the dehydrogenation of ketones to their corresponding α,β-unsaturated counterparts. [2]This is achieved by treating the lithium enolate of a ketone with this compound. [2]

Synthesis of Unsymmetrical Ketones

An elegant one-pot synthesis of unsymmetrical ketones from aldehydes has been developed using this reagent. [3]The methodology involves the addition of an organolithium reagent to an aldehyde, followed by in-situ oxidation of the resulting secondary alkoxide with this compound. [3]

Oxidative Mannich-type Reactions

The reagent has been successfully utilized as an oxidant in one-pot oxidative Mannich-type reactions. This allows for the α-functionalization of N-protected amines with 1,3-dicarbonyl compounds, providing an efficient route to valuable α-amino ketone derivatives. [4]

Conclusion

This compound stands as a testament to the ingenuity of modern synthetic chemistry. Its development has provided the scientific community with a mild, efficient, and versatile tool for a range of important oxidative transformations. The straightforward synthesis, coupled with its broad applicability, ensures that this reagent will continue to be a valuable asset in the synthesis of complex molecules, from pharmaceuticals to materials science. As research continues to uncover new reactivities and applications, the importance of this compound in the synthetic chemist's toolbox is set to grow even further.

References

  • This compound. Grokipedia. Accessed January 15, 2026.
  • This compound. Wikipedia. Accessed January 15, 2026.
  • Mukaiyama, T.; Matsuo, J.-i.; Kitagawa, H. A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. Chem. Lett.2000, 29 (11), 1250–1251.
  • Mukaiyama, T.; Matsuo, J.; Yanagisawa, M. A New and Efficient Method for Oxidation of Various Alcohols by Using N-tert-Butyl Phenylsulfinimidoyl Chloride. Chem. Lett.2000, 29 (10), 1072–1073.
  • Matsuo, J.; Aizawa, Y. One-pot β-substitution of enones with alkyl groups to β-alkyl enones. Chem. Commun.2005, 2399-2401.
  • Preparation of this compound. Organic Syntheses. Accessed January 15, 2026.
  • Crawford, J. J.; Hederson, K. W.; Kerr, W. J. A New, One-Pot Synthesis of Unsymmetrical Ketones from Aldehydes. Org. Lett.2006, 8 (22), 5073–5076.
  • Matsuo, J.-I.; Tanaki, Y.; Ishibashi, H. One-Pot Oxidative Mannich Reaction of N-Carbobenzyloxy Amines with 1,3-Dicarbonyl Compounds Using this compound. Org. Lett.2006, 8 (20), 4371–4374.

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understanding N-tert-Butylbenzenesulfinimidoyl Chloride reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Applications of N-tert-Butylbenzenesulfinimidoyl Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of this compound, a versatile and mild oxidizing reagent in modern organic synthesis. Developed by Teruaki Mukaiyama and Jun-ichi Matsuo, this compound has become an invaluable tool for researchers and drug development professionals, enabling efficient and selective transformations under gentle conditions. We will delve into its synthesis, core reactivity, detailed reaction mechanisms, and diverse applications, offering field-proven insights into its practical use.

Synthesis, Purification, and Handling

A reliable and reproducible synthesis is paramount for the consistent performance of any reagent. This compound is typically prepared in a multi-step sequence, which underscores the importance of careful execution and purification to ensure high reactivity in subsequent applications.[1]

Synthetic Protocol

The most common and reliable synthesis starts from benzenethiol and proceeds through S-phenyl thioacetate and N,N-dichloro-tert-butylamine intermediates.[1]

Step 1: Synthesis of S-Phenyl Thioacetate (1)

  • In a round-bottomed flask under an inert atmosphere (Argon), charge benzenethiol and acetic anhydride.[1]

  • Cool the mixture in an ice-water bath.

  • Add triethylamine dropwise over several minutes.[1]

  • Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Perform an aqueous workup with ethyl acetate extraction, followed by washing with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

  • The crude product is then purified by vacuum distillation to yield pure S-phenyl thioacetate as a colorless oil.[1]

Step 2: Synthesis of N,N-Dichloro-tert-butylamine (2)

  • In a separate flask, dissolve tert-butylamine in dichloromethane (CH₂Cl₂).[1]

  • Cool the solution in an ice/water bath.

  • Add calcium hypochlorite in one portion while stirring; the mixture will form a white emulsion.[1]

  • Continue stirring at a low temperature for approximately 24 hours.

  • After the reaction, the mixture is filtered, and the organic layer is separated, washed with brine, and dried.

  • Volatiles are removed by careful distillation to obtain the product as a yellow liquid, which is used in the next step without further purification.[1]

Step 3: Synthesis of this compound (3)

  • Charge a flask with the prepared N,N-dichloro-tert-butylamine (2) and anhydrous benzene under an argon atmosphere.[1]

  • Add the purified S-phenyl thioacetate (1) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for approximately 1.5 hours. The solution will change color from yellow to orange.[1]

  • After cooling, the solvent is removed under reduced pressure. The resulting crude product is a moisture-sensitive solid.[2]

  • Purification is achieved by crystallization from hexane in a glove bag under an inert atmosphere to yield the final product as yellow crystals. Distillation of the final product is not recommended.[1]

Physical Properties & Storage
PropertyValueReference
CAS Number 49591-20-0
Molecular Formula C₁₀H₁₄ClNS
Molecular Weight 215.74 g/mol
Appearance Yellow to deep yellow-red crystals or powder[2]
Melting Point 51-54 °C
Solubility Soluble in Benzene, THF, DCM; slightly soluble in toluene. Decomposes in water.[2]

Storage and Handling: this compound is toxic, corrosive, and moisture-sensitive, with an unpleasant odor.[1] All handling must be performed exclusively in a well-ventilated fume hood.[1] Personal protective equipment, including impervious gloves, safety goggles, and a lab coat, is mandatory.[3][4] The compound should be stored in a tightly sealed container in a freezer (–20 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[3]

Core Reactivity: The Electrophilic Sulfur Center

The synthetic utility of this compound stems from its nature as a good electrophile. The sulfur-nitrogen double bond (S=N) is susceptible to attack by a wide range of nucleophiles, including alkoxides, enolates, and amide ions.[2]

General Reaction Mechanism

The reaction mechanism is a well-established, multi-step process that culminates in an oxidation event. The causality is as follows:

  • Nucleophilic Attack: A nucleophile, such as a secondary alkoxide, attacks the electrophilic sulfur atom of the S=N bond.[2]

  • Intermediate Collapse: This attack forms a transient intermediate which then collapses, ejecting the chloride ion—an excellent leaving group.[2][5]

  • Intramolecular Proton Abstraction: The resulting sulfimide intermediate possesses a basic nitrogen atom. This nitrogen atom abstracts an alpha-hydrogen (a hydrogen on the carbon adjacent to the oxygen) via a highly favorable five-membered ring transition state.[2][5][6]

  • Product Formation: This intramolecular proton transfer facilitates an elimination reaction, forming a new carbon-oxygen double bond (a ketone in this case) and the neutral, easily separable N-tert-butylbenzenesulfenamide byproduct.[2]

General_Mechanism cluster_reactants cluster_int1 cluster_int2 cluster_ts cluster_products Nuc R₂CH-O⁻ (Nucleophile) Int1 Ph-S(O-CHR₂)(Cl)-N⁻-tBu Nuc->Int1 Nucleophilic Attack Reagent Ph-S(=N-tBu)-Cl Reagent->Int1 Int2 Ph-S(=N-tBu)-O-CHR₂ Int1->Int2 - Cl⁻ TS [5-Membered Ring TS] Int2->TS Intramolecular H-Abstraction Ketone R₂C=O (Ketone) TS->Ketone Byproduct Ph-S-NH-tBu TS->Byproduct

Caption: General mechanism of oxidation using this compound.

Key Applications in Organic Synthesis

The mild and selective nature of this reagent allows for a variety of high-yield transformations that are crucial in the synthesis of complex molecules and pharmaceutical intermediates.

One-Pot Synthesis of Unsymmetrical Ketones from Aldehydes

A powerful application is the conversion of aldehydes into unsymmetrical ketones in a single, continuous operation. This protocol avoids the isolation of the intermediate secondary alkoxide, streamlining the synthetic process.[7] The aldehyde is first treated with an organolithium or Grignard reagent, and the resulting alkoxide is then oxidized in situ with this compound.[2][7]

Experimental Workflow: Aldehyde to Ketone

  • Dissolve the starting aldehyde in anhydrous THF at –78 °C under an inert atmosphere.

  • Slowly add the organolithium reagent (e.g., n-butyllithium) and stir for 30 minutes.

  • Add a solution of this compound in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and perform a standard extractive workup.

AldehydeOrganolithium ReagentKetone ProductYield (%)Reference
Benzaldehyden-Butyllithium1-Phenyl-1-pentanone85[2][7]
4-MethoxybenzaldehydePhenyllithium4-Methoxyphenyl(phenyl)methanone92[7]
CyclohexanecarbaldehydeVinyllithium1-Cyclohexylprop-2-en-1-one78[7]
Dehydrogenation of Ketones to α,β-Unsaturated Ketones

This reagent provides a mild and highly efficient method for synthesizing α,β-unsaturated ketones, a common structural motif in natural products and pharmaceuticals.[6] Traditional methods often require harsh conditions or toxic selenium-based reagents. In contrast, this procedure operates at –78 °C, making it compatible with sensitive functional groups.[6] The ketone is first converted to its lithium enolate, which then reacts with the sulfinimidoyl chloride.

Dehydrogenation_Workflow cluster_start cluster_reaction cluster_end Ketone Cyclic or Acyclic Ketone in Anhydrous THF Base Add LDA or LiHMDS at -78 °C Ketone->Base Enolate Formation of Lithium Enolate Base->Enolate Reagent Add N-tert-Butylbenzene- sulfinimidoyl Chloride Enolate->Reagent Reaction Reaction at -78 °C via 5-membered TS Reagent->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Product α,β-Unsaturated Ketone (High Yield) Workup->Product

Caption: Workflow for the synthesis of enones from ketones.

This method consistently produces good to excellent yields, with a notable preference for the formation of (E)-isomers in acyclic systems. For example, cyclohexanone is converted to cyclohexenone in 93% yield.[6]

Oxidative Mannich-Type Reactions

The reagent is also instrumental in facilitating carbon-carbon bond formation at the α-position of nitrogen in N-protected amines.[7] This one-pot oxidative Mannich reaction involves treating an N-carbobenzyloxy (Cbz) protected amine with a base, followed by the sulfinimidoyl chloride to form an imine intermediate in situ. This electrophilic imine is then trapped by a 1,3-dicarbonyl nucleophile, such as dimethyl malonate, to yield the functionalized product.[2][7] This transformation is a powerful tool for building molecular complexity in the synthesis of amino acid derivatives and alkaloids.

Context in Asymmetric Synthesis and Drug Development

While this compound is itself achiral, its underlying sulfinimidoyl chemistry is conceptually linked to the highly influential field of asymmetric amine synthesis developed by Jonathan Ellman.[8][9] Many professionals in drug development are familiar with Ellman's auxiliary, N-tert-butanesulfinamide, which is a cornerstone for the stereoselective synthesis of chiral amines—a functional group present in over 80% of all drug candidates.[9]

The N-tert-butylsulfinyl group serves as a powerful chiral directing group, activating an imine for nucleophilic addition and controlling the facial selectivity of the attack.[8][10] This allows for the highly diastereoselective synthesis of a vast array of chiral amines, including those containing fluorine, which can enhance a drug's bioavailability by tuning the basicity of the amine.[8][11] After the key bond formation, the chiral auxiliary is easily cleaved under acidic conditions.

Asymmetric_Synthesis Conceptual Link: Asymmetric Amine Synthesis cluster_reagents Aldehyde Aldehyde/Ketone R¹C(=O)R² Imine Chiral N-sulfinyl Imine Aldehyde->Imine Auxiliary Chiral N-tert- Butanesulfinamide (Ellman's Auxiliary) Auxiliary->Imine Condensation Adduct Diastereomerically Enriched Adduct Imine->Adduct Nucleophile Nucleophile (e.g., R³-MgBr) Nucleophile->Adduct Stereoselective Addition Amine Enantiomerically Pure Chiral Amine Adduct->Amine Auxiliary Cleavage (H⁺)

Caption: Asymmetric synthesis of chiral amines using a sulfinyl auxiliary.

Understanding the reactivity of this compound provides valuable insight into the broader class of sulfinamide-based reagents that are critical for constructing the chiral amine building blocks essential for modern drug discovery.[8][9]

Conclusion

This compound is a robust and versatile reagent that offers significant advantages for a range of oxidative transformations. Its ability to function under exceptionally mild conditions makes it suitable for complex synthetic routes where sensitive functional groups must be preserved. From the one-pot synthesis of ketones and enones to its application in C-C bond-forming Mannich reactions, it provides reliable and high-yielding protocols. For researchers in both academic and industrial settings, a thorough understanding of this reagent's reactivity, handling, and mechanistic principles is key to unlocking its full potential in the pursuit of novel chemical entities.

References

  • Organic Syntheses. (2025). Preparation of this compound. Org. Synth. 2025, 102, 477-493.

  • Wikipedia. (n.d.). This compound.

  • Grokipedia. (n.d.). This compound.

  • Wikimedia Commons. (2012). File:Mechanism for the Reaction of this compound With an Alkoxide.png.

  • TCI AMERICA. (2018). Safety Data Sheet: this compound.

  • Mukaiyama, T., Matsuo, J.-i., & Kitagawa, H. (2000). A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 2000(11), 1250-1251.

  • Organic Chemistry Portal. (n.d.). This compound.

  • ChemBK. (2024). This compound.

  • Wikimedia Commons. (2012). File:Synthesis of this compound.png.

  • TCI AMERICA. (2018). Safety Data Sheet: this compound.

  • Guidechem. (n.d.). This compound.

  • Fisher Scientific. (2010). Safety Data Sheet: tert-Butyl chloride.

  • Santa Cruz Biotechnology. (2022). Safety Data Sheet: this compound.

  • Ni, C., & Hu, J. (2011). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein Journal of Organic Chemistry, 7, 1637–1644.

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines.

  • PubMed. (2011). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines.

  • De la Moya Cerero, S., & Foubelo, F. (2014). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 10, 269–313.

  • Foubelo, F. (2021). Chiral N-tert-Butylsulfinylimines: New Discoveries. The Chemical Record, 21(6), 1300-1341.

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N-tert-Butylbenzenesulfinimidoyl Chloride electrophilicity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilicity and Synthetic Utility of N-tert-Butylbenzenesulfinimidoyl Chloride

Abstract

This compound is a versatile organosulfur reagent prized for its role as a mild oxidant and a potent electrophile in modern organic synthesis.[1][2] Its unique reactivity, centered on an electrophilic sulfur atom, enables a range of transformations critical to pharmaceutical research and drug development. This guide provides a comprehensive analysis of the synthesis, electronic structure, and electrophilic nature of this compound. We will explore its mechanistic behavior with various nucleophiles and detail field-proven protocols for its application in key synthetic operations, including the oxidation of alcohols, the synthesis of unsymmetrical ketones, and the formation of α,β-unsaturated systems.

Introduction: The Sulfinimidoyl Chloride Motif

Sulfinimidoyl chlorides are a class of organosulfur compounds characterized by a tetracoordinate sulfur atom double-bonded to a nitrogen atom and single-bonded to a carbon atom and a chlorine atom. The this compound variant, developed by Mukaiyama and Matsuo in the late 1990s, has emerged as a particularly useful reagent.[2] Its efficacy stems from a delicate balance of steric and electronic factors that render the sulfur atom highly susceptible to nucleophilic attack, while the bulky N-tert-butyl group modulates its reactivity and stability. Unlike harsher oxidizing agents based on chromium or manganese, this reagent facilitates transformations under mild, often neutral or basic, conditions, preserving sensitive functional groups within complex molecules.[2]

Synthesis and Physicochemical Properties

A reliable and reproducible synthesis is paramount for the consistent performance of any reagent. This compound can be prepared in high yield and purity following a robust, multi-step procedure.

Synthetic Pathway

The most common laboratory synthesis starts from readily available benzenethiol and proceeds through the formation of an S-phenyl thioester, followed by reaction with an N,N-dichloroamine species.[2][3] The use of S-phenyl thioacetate is advantageous over derivatives like S-phenyl thiobenzoate because the resulting acetyl chloride byproduct is more volatile and easily removed than benzoyl chloride.[3]

Synthesis_Workflow cluster_0 Thioester Formation cluster_1 N-Chlorination cluster_2 Imidation Reaction A Benzenethiol B S-Phenyl Thioacetate A->B Ac₂O, Et₃N E This compound B->E C tert-Butylamine D N,N-Dichloro-tert-butylamine C->D Ca(OCl)₂, CH₂Cl₂ D->E Benzene, Reflux

Caption: Synthetic workflow for this compound.

Physicochemical Data

The compound is a yellow solid that is sensitive to moisture and should be stored under an inert atmosphere at low temperatures.[2][4] Its properties are summarized below.

PropertyValueReference
CAS Number 49591-20-0[1]
Molecular Formula C₁₀H₁₄ClNS[1][4]
Molecular Weight 215.74 g·mol⁻¹[1][4]
Appearance Yellow to deep yellow-red crystals or powder[1]
Melting Point 51 to 54 °C[1][2]
Boiling Point 112 to 116 °C @ 0.5 mm Hg[1]
Solubility Decomposes in water; Soluble in Benzene, THF, DCM[1][2]

The Core of Reactivity: Electrophilicity at the Sulfur Center

The synthetic utility of this compound is fundamentally rooted in the electrophilic character of its sulfur atom. The electronegative chlorine and nitrogen atoms inductively withdraw electron density from the sulfur, making it highly susceptible to attack by a wide range of nucleophiles, including alkoxides, enolates, and carbanions.[1]

Mechanism of Nucleophilic Attack

The canonical reaction mechanism involves the nucleophilic attack at the sulfur atom of the sulfimide (S=N) bond. This step is the cornerstone of its function as an oxidant.

  • Nucleophilic Addition: A nucleophile, such as a secondary alkoxide, attacks the electrophilic sulfur atom.[1]

  • Intermediate Formation: This addition breaks the S=N π-bond, forming a transient tetracoordinate sulfur intermediate.

  • Collapse and Elimination: The intermediate collapses, ejecting the chloride ion, which is an excellent leaving group. The resulting sulfimide has a basic nitrogen atom.[1]

  • Intramolecular Proton Abstraction: Through a favorable five-membered ring transition state, the nitrogen atom abstracts an α-hydrogen from the original alcohol moiety.[1][5]

  • Product Formation: This abstraction forms a new carbon-oxygen double bond (ketone) and eliminates a neutral N-tert-butylbenzenesulfenamide byproduct.[1][2]

Mechanism_Oxidation reagent Ph-S(=N-tBu)-Cl intermediate1 [Ph-S(O-CHR₂)(N⁻-tBu)-Cl] alkoxide R₂CH-O⁻ alkoxide->reagent 1. Nucleophilic Attack intermediate2 Ph-S(=N-tBu)-O-CHR₂ intermediate1->intermediate2 2. -Cl⁻ ts Five-membered Transition State intermediate2->ts 3. Intramolecular     Proton Transfer ketone R₂C=O ts->ketone 4. Elimination byproduct Ph-S-NH-tBu ts->byproduct chloride Cl⁻

Caption: General mechanism for the oxidation of a secondary alcohol.

This mechanism is analogous to other sulfur-based oxidations like the Swern and Pfitzner-Moffatt oxidations, which also proceed through an alkoxysulfonium intermediate.[1][6]

Key Applications in Drug Discovery and Development

The predictable reactivity and mild conditions associated with this compound make it a valuable tool for synthesizing complex molecules, including pharmaceutical intermediates.

One-Pot Synthesis of Unsymmetrical Ketones

A highly efficient application is the one-pot conversion of aldehydes to unsymmetrical ketones.[7] This transformation involves the addition of an organolithium or Grignard reagent to an aldehyde to form a secondary alkoxide in situ, which is then immediately oxidized by the sulfinimidoyl chloride without isolation.[1][7] This method avoids the often problematic isolation of sensitive secondary alcohols.

Reaction Yields for Ketone Synthesis

AldehydeOrganometallic ReagentProductYield (%)Reference
Benzaldehyden-BuLi1-Phenyl-1-pentanone85[1][7]
4-MeO-Benzaldehyden-BuLi1-(4-Methoxyphenyl)-1-pentanone81[7]
CyclohexanecarboxaldehydePhLiCyclohexyl phenyl ketone83[7]
Dehydrogenation of Ketones to α,β-Unsaturated Ketones

The reagent provides a mild and efficient one-pot method for the dehydrogenation of ketones to their corresponding enones.[5] The ketone is first converted to its lithium enolate using a strong base like LDA. Subsequent treatment with this compound at low temperatures (e.g., -78 °C) effects the oxidation.[2][5] This process is particularly useful for substrates with thermally labile functional groups.[5]

Oxidative Mannich-Type Reactions

The reagent can facilitate the α-functionalization of N-protected amines.[2][7] Deprotonation of an N-Cbz-protected amine followed by treatment with the sulfinimidoyl chloride generates an imine in situ. This electrophilic imine is then trapped by a 1,3-dicarbonyl compound, establishing a new carbon-carbon bond at the α-position of the nitrogen in a one-pot oxidative Mannich reaction.[1][7]

Role in Asymmetric Synthesis

While this compound is itself achiral, it is a key precursor in the synthesis of chiral sulfur compounds, which are powerful auxiliaries and ligands in asymmetric synthesis.[8][9] For example, nucleophilic substitution at the sulfur center with chiral alcohols or amines can lead to diastereomeric sulfinimidates or sulfinamides, which can be separated. More importantly, it serves as a foundational reagent for understanding the reactivity of the S(IV) center, which is critical in the design of more advanced chiral sulfur reagents for enantioselective transformations.[10][11][12]

Field-Proven Experimental Protocols

Adherence to validated protocols is essential for reproducibility and safety. The following procedures are based on trusted sources.

Protocol 1: Synthesis of this compound[3]
  • Warning: This reagent is moisture-sensitive and has an unpleasant odor. All manipulations should be performed in a fume hood under an inert atmosphere (Argon or Nitrogen).[2]

  • Preparation of N,N-Dichloro-tert-butylamine (2): To a stirred solution of tert-butylamine (1.0 equiv) in CH₂Cl₂ in an ice/water bath, add calcium hypochlorite (2.1 equiv) in one portion. Add 3 N HCl dropwise over 1 hour. Stir the mixture vigorously for 21 hours as it warms to room temperature. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the dichloroamine as a yellow oil.

  • Preparation of S-Phenyl Thioacetate (1): To a mixture of benzenethiol (1.0 equiv) and acetic anhydride (1.05 equiv) in an ice-water bath, add triethylamine (1.1 equiv) dropwise. Remove the bath and stir at room temperature for 24 hours. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by vacuum distillation.

  • Final Reaction: Charge a round-bottom flask with N,N-dichloro-tert-butylamine (1.07 equiv) and dry benzene. Add S-phenyl thioacetate (1.00 equiv). Attach a reflux condenser and stir the mixture at reflux for 1.5 hours under argon. The solution will turn from yellow to orange.

  • Workup and Isolation: Cool the reaction mixture. Remove the volatiles (benzene and acetyl chloride) by vacuum distillation, trapping them in a cold trap. The remaining orange oil is this compound. It can be further purified by crystallization from hexane at low temperature.

Protocol 2: One-Pot Synthesis of 1-Phenyl-1-pentanone from Benzaldehyde[7]
  • Setup: To a flame-dried, argon-flushed flask containing dry THF (0.2 M) at -78 °C, add freshly distilled benzaldehyde (1.0 equiv).

  • Alkoxide Formation: Add n-butyllithium (1.1 equiv, solution in hexanes) dropwise to the stirred solution. Stir for 30 minutes at -78 °C.

  • Oxidation: Add a solution of this compound (1.2 equiv) in dry THF dropwise.

  • Quench and Workup: Allow the reaction to stir for 1 hour at -78 °C, then warm to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure ketone.

Conclusion

This compound is a testament to the power of reagent design in modern organic chemistry. Its well-defined electrophilicity at the sulfur center, coupled with its operational mildness, provides chemists in the pharmaceutical and life sciences industries with a reliable tool for crucial bond-forming reactions. Understanding its synthesis, mechanistic behavior, and proper handling is key to unlocking its full potential in the rapid assembly of complex molecular architectures.

References

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  • This compound.Wikipedia.
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  • A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride.Organic Chemistry Portal.
  • This compound.Organic Chemistry Portal.
  • This compound Safety Data Sheet.TCI AMERICA - Spectrum Chemical.
  • Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent.PMC - NIH.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.PMC - PubMed Central.
  • CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY.University of Illinois Urbana-Champaign.
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The Advent and Application of N-tert-Butylbenzenesulfinimidoyl Chloride: A Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-tert-Butylbenzenesulfinimidoyl Chloride, a pivotal reagent in modern organic synthesis. From its initial discovery to its contemporary applications in the synthesis of complex molecules, this document elucidates the compound's properties, preparation, and mechanistic intricacies. Tailored for researchers, scientists, and professionals in drug development, this guide offers not only detailed experimental protocols but also the scientific rationale behind its use, underscoring its significance as a mild and efficient oxidizing agent.

Introduction: A Modern Tool for Oxidation Chemistry

This compound, often referred to as Mukaiyama's oxidant, has emerged as a versatile and valuable reagent for a variety of oxidative transformations.[1][2] Its utility lies in its ability to effect mild and selective oxidations where traditional reagents might fail or require harsh conditions.[2] This is particularly crucial in the context of complex, multi-functional molecules frequently encountered in natural product synthesis and drug development.[3] The reagent is a yellow to deep yellow-red crystalline solid that is soluble in common organic solvents such as benzene, tetrahydrofuran (THF), and dichloromethane (DCM).[1] However, it is sensitive to moisture and should be handled under an inert atmosphere.[3]

This guide will traverse the historical context of its discovery, delve into the nuances of its synthesis, demystify its reaction mechanisms, and showcase its strategic application in the synthesis of architecturally complex and biologically relevant molecules.

The Genesis of a Reagent: From Discovery to Practicality

The journey of this compound from a chemical curiosity to a staple in the synthetic chemist's toolbox is a testament to the iterative nature of scientific progress.

Initial Discovery by Markovskii and Co-workers

The first synthesis of this compound was reported in 1973 by a team of Ukrainian chemists including Markovskii, Levchenko, and Kirsanov.[3] Their pioneering work, published in the Journal of Organic Chemistry of the USSR (Zhurnal Organicheskoi Khimii), described the reaction of S-phenyl thiobenzoate with N,N-dichloro-tert-butylamine.[3] While this seminal report introduced the compound to the scientific community, the methodology presented a practical challenge for its broader adoption.

A More Practical Synthesis: The Mukaiyama and Matsuo Modification

The full potential of this compound as a synthetic tool was unlocked through a modified preparation method developed by Teruaki Mukaiyama and Jun-ichi Matsuo.[3][4] Their key innovation was the substitution of S-phenyl thiobenzoate with the more readily prepared S-phenyl thioacetate.[3]

The Causality Behind the Improvement: The original synthesis by Markovskii et al. produced benzoyl chloride as a byproduct.[3] The boiling point of benzoyl chloride is very close to that of the desired product, making their separation by distillation exceedingly difficult. The Mukaiyama and Matsuo protocol, on the other hand, generates acetyl chloride as a byproduct.[3] Acetyl chloride is significantly more volatile than this compound, allowing for its easy removal and facilitating the isolation of the pure reagent.[3] This seemingly small change dramatically improved the practicality and accessibility of the reagent, paving the way for its widespread use.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄ClNS[1]
Molar Mass 215.74 g·mol⁻¹[1]
Appearance Yellow to deep yellow-red crystals or powder[1]
Melting Point 51 to 53 °C[1]
Boiling Point 112 to 116 °C at 0.5 mmHg[1]
Solubility Soluble in Benzene, THF, DCM; slightly soluble in toluene[1]
CAS Number 49591-20-0[1]

Safety Profile: this compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It is also toxic and has an unpleasant odor.[3] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[3][6] The compound is moisture-sensitive and should be stored in a freezer under an inert atmosphere.[3][5]

Synthesis of this compound: A Validated Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound based on the reliable procedure published in Organic Syntheses.[3] This three-step synthesis is designed to be a self-validating system, with characterization data provided for each intermediate.

SynthesisWorkflow

Diagram 1: Overall Synthetic Workflow. This diagram illustrates the three-stage synthesis of this compound.

Experimental Protocol

Step 1: Preparation of S-Phenyl Thioacetate (1) [3]

  • To a 100-mL round-bottomed flask charged with benzenethiol (5.38 g, 48.8 mmol, 1.0 equiv) and acetic anhydride (5.26 g, 51.5 mmol, 1.05 equiv), add triethylamine (5.45 g, 53.8 mmol, 1.1 equiv) dropwise over 3 minutes while cooling in an ice-water bath.

  • Remove the ice-water bath and stir the mixture at room temperature (23 °C) for 24 hours.

  • Quench the reaction by adding 50 mL of water.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic extracts with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by vacuum distillation to yield S-phenyl thioacetate as a colorless oil.

Step 2: Preparation of N,N-Dichloro-tert-butylamine (2) [3]

  • In a 500-mL round-bottomed flask, dissolve tert-butylamine (5.02 g, 68.6 mmol, 1.0 equiv) in dichloromethane (180 mL) and cool in an ice/water bath.

  • To the stirred solution, add calcium hypochlorite (70%, 20.6 g, 144 mmol, 2.1 equiv) in one portion.

  • Add 3 N hydrochloric acid (180 mL) dropwise over 1 hour while maintaining cooling.

  • Stir the resulting two-layered mixture vigorously for 21 hours, allowing the ice bath to gradually warm to room temperature.

  • Separate the organic layer, wash with brine (2 x 60 mL), dry over anhydrous Na₂SO₄, and filter.

  • The filtrate is carefully concentrated by distillation to afford N,N-dichloro-tert-butylamine as a yellow liquid, which is used in the next step without further purification.

Step 3: Synthesis of this compound (3) [3]

  • Charge a 200-mL round-bottom flask with N,N-dichloro-tert-butylamine (2) (5.50 g, ~85 wt%, ~32.9 mmol, 1.07 equiv) and dry benzene (60 mL).

  • Add S-phenyl thioacetate (1) (4.88 g, ~96 wt%, 30.8 mmol, 1.00 equiv) to the solution.

  • Attach a reflux condenser and stir the reaction mixture at reflux for 1.5 hours under an argon atmosphere.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting orange oil is purified by crystallization from hexane at -20 °C to yield this compound as yellow crystals.

The Mechanism of Oxidation: A Tale of a Five-Membered Ring

The efficacy of this compound as an oxidant stems from a well-defined and predictable reaction mechanism. The key steps involved in the oxidation of a secondary alcohol to a ketone are illustrative of its general mode of action.[1]

OxidationMechanism

Diagram 2: Generalized Oxidation Mechanism. This diagram outlines the key steps in the oxidation of a secondary alcohol.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of an alkoxide (generated in situ from the alcohol and a base) on the electrophilic sulfur atom of the sulfinimidoyl chloride.[1]

  • Chloride Elimination: The resulting tetrahedral intermediate collapses, expelling a chloride ion, which is an excellent leaving group, to form a sulfimide intermediate.[1]

  • Intramolecular Proton Transfer: The nitrogen atom of the sulfimide is basic and abstracts the proton on the carbon bearing the oxygen atom via a concerted, five-membered ring transition state.[1][7][8] This is the crucial step where the oxidation occurs.

  • Product Formation: This intramolecular proton transfer leads to the formation of the new carbon-oxygen double bond of the ketone and the concomitant cleavage of the sulfur-oxygen bond, releasing the ketone and the N-tert-butylbenzenesulfenamide byproduct.[1]

This mechanism is consistent across the oxidation of various substrates, including the dehydrogenation of ketone enolates to form α,β-unsaturated ketones.[8]

Applications in Complex Molecule Synthesis

The mild conditions and high efficiency of the Mukaiyama oxidation have made this compound a valuable tool in the synthesis of complex, biologically active natural products.

Case Study: The Total Synthesis of Haouamine A

A prominent example of the strategic use of this compound is in the scalable total synthesis of the marine alkaloid haouamine A, reported by Baran and co-workers.[9][10] Haouamine A possesses a highly strained paracyclophane core and exhibits potent anticancer activity.

In the final stages of the synthesis, the researchers were faced with the challenging task of aromatizing a cyclohexenone ring within the complex macrocyclic structure.[10] Many standard oxidation methods proved ineffective. However, treatment of the lithium dienolate of the advanced intermediate with this compound successfully effected the desired dehydrogenation to furnish the strained phenolic ring system of haouamine A.[4][9] This key transformation highlights the reagent's ability to perform challenging oxidations in the presence of sensitive functional groups and complex stereochemistry.

Haouamine_Synthesis

Diagram 3: Key Step in the Haouamine A Synthesis. Use of the reagent to achieve a critical late-stage aromatization.

Other Key Applications

Beyond this notable example, this compound has been employed in a range of other synthetic contexts:

  • Oxidation of Alcohols: It provides a reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, often at room temperature and in the presence of a mild base like DBU.[11][12]

  • Synthesis of α,β-Unsaturated Ketones: The reagent facilitates a one-pot conversion of ketones to their corresponding enones via their lithium enolates at low temperatures (-78 °C).[8]

  • Oxidative Mannich Reactions: It can be used as an oxidant in one-pot procedures to facilitate the carbon-carbon bond formation between N-carbobenzyloxy amines and 1,3-dicarbonyl compounds.[13]

Conclusion and Future Outlook

This compound has firmly established itself as a powerful and practical reagent in the arsenal of the modern synthetic chemist. Its journey from a challenging-to-prepare compound to a readily accessible and reliable oxidant is a clear example of how methodological improvements can drive innovation in chemical synthesis. The causality behind its effectiveness—a predictable mechanism involving a five-membered transition state—provides a logical framework for its application. For researchers in both academia and the pharmaceutical industry, this reagent offers a mild and efficient solution for a variety of challenging oxidative transformations. As the demand for ever more complex and novel molecular architectures continues to grow, the strategic application of this compound is poised to play an increasingly important role in advancing the frontiers of drug discovery and chemical biology.

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  • Burns, N. Z., Krylova, I. N., Hannoush, R. N., & Baran, P. S. (2009). Scalable Total Synthesis and Biological Evaluation of Haouamine A and Its Atropisomer. Journal of the American Chemical Society, 131(26), 9172–9173. [Link]

  • N - tert -Butylbenzenesulfinimidoyl chloride. In Grokipedia. Retrieved January 17, 2026, from [Link]

  • Mukaiyama, T., Matsuo, J.-i., & Kitagawa, H. (2000). A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 29(11), 1250–1251. [Link]

  • Mukaiyama, T., Matsuo, J.-i., & Yanagisawa, M. (2000). A New and Efficient Method for Oxidation of Various Alcohols by Using N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 29(9), 1072-1073. [Link]

  • Mechanism for the Reaction of this compound With an Alkoxide.png. In Wikimedia Commons. Retrieved January 17, 2026, from [Link]

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  • Matsuo, J.-i., Tanaki, Y., & Ishibashi, H. (2006). Efficient carbon-carbon bond formation of N-carbobenzyloxy amines with 1,3-dicarbonyl compounds at the α-position of nitrogen was established by a one-pot oxidative Mannich reaction using this compound as an oxidant. Organic Letters, 8(19), 4371–4374. [Link]

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Navigating the Synthesis and Application of N-tert-Butylbenzenesulfinimidoyl Chloride: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butylbenzenesulfinimidoyl chloride, a pivotal oxidizing reagent in modern organic synthesis, offers a unique combination of reactivity and selectivity.[1] Its applications, ranging from the oxidation of alcohols and amines to the formation of complex carbon-carbon and carbon-nitrogen bonds, have positioned it as an indispensable tool in the synthetic chemist's arsenal.[2][3] However, its utility is intrinsically linked to a thorough understanding of its chemical nature, particularly its reactivity and associated hazards. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established best practices and an understanding of its underlying chemical principles. The aim is to empower researchers to confidently and safely harness the full synthetic potential of this versatile reagent.

Chemical and Physical Identity

This compound is an organosulfur compound characterized by a sulfinimidoyl chloride moiety with a tert-butyl group on the nitrogen atom.[1] This structure imparts a unique electrophilicity to the sulfur atom, which is central to its reactivity as an oxidizing agent.[2]

PropertyValueSource
Chemical Formula C₁₀H₁₄ClNS[2][4]
Molecular Weight 215.74 g/mol [2][4]
Appearance Yellow to deep yellow-red crystals or powder[2][5]
Melting Point 51-54 °C[1]
Boiling Point 112-116 °C at 0.5 mmHg[2]
CAS Number 49591-20-0[2][4]
Solubility Soluble in benzene, THF, DCM; slightly soluble in toluene. Decomposes in water.[2]

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The primary hazards are its corrosive nature and its high reactivity, particularly with moisture.[2][4]

GHS Hazard Statements:

  • H290: May be corrosive to metals.[2]

  • H314: Causes severe skin burns and eye damage.[2][5]

Key Risks:

  • Corrosivity: The compound is corrosive and can cause severe burns upon contact with skin and eyes.[4] Inhalation can also lead to damage of the respiratory tract.

  • Moisture Sensitivity: this compound reacts with water, including atmospheric moisture, in a potentially vigorous exothermic reaction.[1][4] This hydrolysis produces corrosive hydrochloric acid (HCl) and N-tert-butylbenzenesulfinamide.[4]

  • Toxicity and Odor: The compound and its precursors, such as thiophenol and N,N-dichloro-tert-butylamine, have unpleasant odors and are considered highly toxic.[6] All manipulations should be conducted in a well-ventilated fume hood.[1][6]

  • Thermal Decomposition: While stable under recommended storage conditions, thermal decomposition at elevated temperatures can release toxic and corrosive gases, including hydrogen chloride, oxides of sulfur, and nitrogen oxides.[4]

Core Principles of Safe Handling and Storage

The following protocols are designed to mitigate the identified risks and ensure a safe working environment. The causality behind each recommendation is rooted in the chemical properties of the reagent.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent any direct contact with the reagent.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat must be worn.[4]

  • Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of its vapors or decomposition products.[4][6]

Engineering Controls
  • Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control for safe handling.[1][6]

  • Safety Shower and Eyewash Station: These must be readily accessible in the immediate vicinity of the work area.[4]

Storage Protocols

The stability of this compound is highly dependent on proper storage conditions to prevent degradation and the build-up of pressure from decomposition products.

  • Inert Atmosphere: The reagent is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[1][4]

  • Low Temperature: To minimize decomposition, it is recommended to store the compound in a freezer, ideally at -20°C.[5]

  • Tightly Sealed Container: The container must be tightly sealed to prevent moisture ingress.[4]

  • Incompatible Materials: Store away from water, oxidizing agents, strong acids, and strong bases.[4]

Experimental Workflow: A Step-by-Step Guide to Safe Use

The following workflow provides a systematic approach to the safe handling of this compound during a typical synthetic procedure.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_quench Quenching & Workup cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Ensure fume hood is operational A->B C Prepare inert atmosphere setup B->C D Allow reagent to warm to room temp under inert atmosphere C->D E Weigh reagent under inert atmosphere (e.g., glovebox or glovebag) D->E F Dissolve in anhydrous solvent E->F G Add reagent to reaction mixture (typically at low temperature) F->G H Monitor reaction progress G->H I Prepare quenching solution (e.g., saturated NaHCO3) in an ice bath H->I J Slowly add reaction mixture to quenching solution with vigorous stirring I->J K Perform aqueous workup J->K L Decontaminate glassware K->L M Dispose of waste according to institutional guidelines L->M

Caption: A typical experimental workflow for the safe handling of this compound.

Protocol for Quenching Unreacted this compound

A critical step in any reaction involving this reagent is the safe quenching of any unreacted material. The hydrolysis of sulfinimidoyl chlorides can be exothermic and produce HCl gas. A controlled quench is therefore essential.

  • Prepare the Quenching Solution: In a separate flask of appropriate size, prepare a saturated aqueous solution of sodium bicarbonate. The bicarbonate will neutralize the HCl produced during hydrolysis.

  • Cool the Quenching Solution: Place the flask containing the sodium bicarbonate solution in an ice bath with stirring to cool it to 0-5 °C.[7]

  • Slow Addition: Slowly and carefully, add the reaction mixture containing the unreacted this compound to the cold, vigorously stirred sodium bicarbonate solution in a dropwise manner.[7]

  • Control Gas Evolution: The reaction will produce carbon dioxide gas. The rate of addition must be carefully controlled to manage the effervescence and prevent the reaction from foaming over.[7]

  • Ensure Complete Quenching: After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes to ensure all the reagent has been hydrolyzed.[7]

  • Verify Neutralization: Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic (pH 7-8). If it remains acidic, add more saturated sodium bicarbonate solution.[7]

Reactivity and Mechanistic Considerations

This compound's utility as an oxidant stems from the electrophilicity of the sulfur atom. Nucleophiles, such as alkoxides, enolates, and amides, readily attack the S=N bond.[2] The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion generates a sulfimide. The nitrogen atom in this intermediate is sufficiently basic to abstract an α-hydrogen, leading to the formation of a new double bond and the desired oxidized product.[2]

G Nucleophile (e.g., R₂CHO⁻) Nucleophile (e.g., R₂CHO⁻) S=N bond attack S=N bond attack Nucleophile (e.g., R₂CHO⁻)->S=N bond attack Tetrahedral Intermediate Tetrahedral Intermediate S=N bond attack->Tetrahedral Intermediate Forms Sulfimide Sulfimide Tetrahedral Intermediate->Sulfimide Eliminates Cl⁻ Oxidized Product (e.g., R₂C=O) Oxidized Product (e.g., R₂C=O) Sulfimide->Oxidized Product (e.g., R₂C=O) α-H abstraction

Sources

Methodological & Application

Application Notes and Protocols for the One-Pot Conversion of Aldehydes to Ketones using N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Ketone Synthesis through Umpolung Reactivity

The transformation of aldehydes into ketones is a cornerstone of organic synthesis, pivotal in the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. Traditional multi-step approaches, often involving protection-deprotection sequences or the use of stoichiometric heavy metal oxidants, can be cumbersome, inefficient, and generate significant waste. The advent of one-pot methodologies has revolutionized this field, offering streamlined processes that enhance efficiency and sustainability.

This technical guide details a robust and highly efficient one-pot protocol for the conversion of aldehydes to unsymmetrical ketones utilizing the versatile reagent, N-tert-Butylbenzenesulfinimidoyl Chloride. This method capitalizes on the principle of "umpolung" or polarity inversion, a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group.[1] In this context, the electrophilic carbonyl carbon of the aldehyde is transformed into a nucleophilic species, enabling the formation of a new carbon-carbon bond, followed by an in-situ oxidation to furnish the desired ketone. This one-pot procedure, developed by Crawford, Henderson, and Kerr, offers a significant advantage over classical two-step alkylation and subsequent oxidation protocols, providing a rapid and high-yielding entry to a wide array of ketones.[2]

This document provides a comprehensive overview of the underlying mechanism, detailed experimental protocols for both the synthesis of the key reagent and the one-pot conversion, and a summary of the reaction's scope, empowering researchers to effectively implement this powerful transformation in their synthetic endeavors.

Mechanism of Action: A Symphony of Nucleophilic Addition and Intramolecular Elimination

The efficacy of the one-pot conversion of aldehydes to ketones using this compound hinges on a well-orchestrated sequence of reactions. The process is initiated by the nucleophilic addition of an organometallic reagent, typically an organolithium or a Grignard reagent, to the electrophilic carbonyl carbon of the aldehyde. This addition generates a transient secondary alkoxide intermediate.

This alkoxide, a potent nucleophile, then intercepts the electrophilic sulfur atom of this compound.[3] This nucleophilic attack on the S=N bond leads to the formation of a sulfinimidate intermediate with the concomitant expulsion of a chloride ion.[3] The resulting intermediate is poised for the final, decisive step. The nitrogen atom of the sulfinimidate, rendered basic by resonance, abstracts the proton from the adjacent carbon atom via a sterically favored five-membered ring transition state.[3] This intramolecular proton transfer triggers the collapse of the intermediate, leading to the formation of the thermodynamically stable ketone, and the liberation of the neutral and readily separable N-tert-butylbenzenesulfenamide byproduct.[3][4]

digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Proposed Reaction Mechanism", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes aldehyde [label="Aldehyde (R1-CHO)"]; organometallic [label="Organometallic Reagent (R2-M)"]; alkoxide [label="Secondary Alkoxide Intermediate"]; sulfinimidoyl_chloride [label="this compound"]; sulfinimidate [label="Sulfinimidate Intermediate"]; transition_state [label="Five-membered\nTransition State", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ketone [label="Ketone (R1-CO-R2)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="N-tert-butylbenzenesulfenamide"];

// Edges organometallic -> aldehyde [label="Nucleophilic\nAddition"]; aldehyde -> alkoxide; alkoxide -> sulfinimidoyl_chloride [label="Nucleophilic Attack\non Sulfur"]; sulfinimidoyl_chloride -> sulfinimidate [label="- Cl⁻"]; sulfinimidate -> transition_state [label="Intramolecular\nProton Transfer"]; transition_state -> ketone; transition_state -> byproduct; }

Figure 1: Proposed Reaction Mechanism

Experimental Workflow: A Streamlined Path from Aldehyde to Ketone

The one-pot conversion of aldehydes to ketones using this compound is a procedurally straightforward process. The workflow is designed for efficiency, minimizing handling and purification steps. A generalized schematic of the experimental procedure is outlined below.

digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5, label="Figure 2: General Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

// Nodes start [label="Start: Inert Atmosphere\n(Argon or Nitrogen)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dissolve_aldehyde [label="Dissolve Aldehyde\nin Anhydrous THF"]; cool_solution [label="Cool Solution to -78 °C"]; add_organolithium [label="Add Organolithium Reagent\nDropwise"]; stir_alkoxide [label="Stir for 30 min\n(Alkoxide Formation)"]; add_reagent [label="Add N-tert-Butylbenzenesulfinimidoyl\nChloride Solution"]; warm_reaction [label="Allow to Warm to\nRoom Temperature"]; quench [label="Quench with Saturated\nAqueous NH4Cl"]; extract [label="Extract with\nOrganic Solvent (e.g., EtOAc)"]; wash [label="Wash Organic Layer\n(Water, Brine)"]; dry [label="Dry over Anhydrous\nNa2SO4 or MgSO4"]; concentrate [label="Concentrate in vacuo"]; purify [label="Purify by Flash\nColumn Chromatography"]; end [label="End: Isolated Ketone", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve_aldehyde; dissolve_aldehyde -> cool_solution; cool_solution -> add_organolithium; add_organolithium -> stir_alkoxide; stir_alkoxide -> add_reagent; add_reagent -> warm_reaction; warm_reaction -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; purify -> end; }

Figure 2: General Experimental Workflow

Materials and Methods

Materials:
  • Aldehydes (aryl, heteroaryl, alkyl)

  • Organolithium reagents (e.g., n-butyllithium, sec-butyllithium, tert-butyllithium, phenyllithium) in a suitable solvent

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Equipment:
  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Septa

  • Argon or nitrogen gas supply with manifold

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Detailed Experimental Protocol: One-Pot Synthesis of Unsymmetrical Ketones

This protocol is a representative example based on the work of Crawford, Henderson, and Kerr.[2]

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere of argon, add the aldehyde (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous tetrahydrofuran (THF, 5 mL).

  • Alkoxide Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To the stirred solution, add the organolithium reagent (1.1 mmol, 1.1 equiv) dropwise via syringe over 5 minutes. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the secondary alkoxide.

  • In-situ Oxidation: In a separate flask, dissolve this compound (1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL). Add this solution dropwise to the cold (-78 °C) alkoxide solution.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers and wash with water (15 mL) and then brine (15 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate to afford the pure ketone.

Substrate Scope and Yields

The one-pot conversion of aldehydes to ketones using this compound exhibits a broad substrate scope with generally high yields. The reaction is tolerant of a variety of functional groups on both the aldehyde and the organolithium reagent.[2]

EntryAldehydeOrganolithium ReagentProductYield (%)
1Benzaldehyden-BuLi1-Phenyl-1-pentanone99
2BenzaldehydePhLiBenzophenone91
34-Methoxybenzaldehyden-BuLi1-(4-Methoxyphenyl)-1-pentanone93
44-Chlorobenzaldehyden-BuLi1-(4-Chlorophenyl)-1-pentanone89
52-Naphthaldehyden-BuLi1-(Naphthalen-2-yl)-1-pentanone95
6CinnamaldehydePhLi1,3-Diphenylprop-2-en-1-one75
7HeptanalPhLi1-Phenyl-1-heptanone81
8CyclohexanecarboxaldehydePhLiCyclohexyl(phenyl)methanone85

Data adapted from Crawford, J. J.; Henderson, K. W.; Kerr, W. J. Org. Lett. 2006, 8 (22), 5073–5076.[2]

Protocol for the Preparation of this compound

The reagent can be synthesized from readily available starting materials. The following is a summary of a reliable procedure.[5]

  • Synthesis of S-phenyl thioacetate: To a solution of thiophenol in a suitable solvent, add acetic anhydride and a base such as triethylamine. Stir at room temperature until the reaction is complete. Work-up and purify to obtain S-phenyl thioacetate.

  • Synthesis of N,N-Dichloro-tert-butylamine: In a flask, combine tert-butylamine and dichloromethane. Cool the mixture in an ice bath and add calcium hypochlorite in one portion. Subsequently, add hydrochloric acid dropwise. After stirring, the organic layer containing the product is separated.

  • Formation of this compound: Combine N,N-dichloro-tert-butylamine and S-phenyl thioacetate in dry benzene and reflux under an inert atmosphere. After the reaction is complete, the solvent is removed, and the crude product can be purified by vacuum distillation to yield this compound as a yellow, moisture-sensitive solid.[1][3]

Safety Note: this compound is a moisture-sensitive and corrosive solid with an unpleasant odor.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Store the reagent under an inert atmosphere at low temperatures.[6]

Conclusion and Future Outlook

The one-pot conversion of aldehydes to ketones using this compound represents a significant advancement in synthetic methodology. Its operational simplicity, broad substrate scope, and high yields make it an attractive alternative to traditional multi-step procedures. The ability to perform a carbon-carbon bond formation and an oxidation in a single pot without the need for isolation of the intermediate alcohol streamlines the synthetic process, saving time and resources. This powerful transformation has found applications in the synthesis of complex organic molecules and is a valuable tool for researchers in both academic and industrial settings. Future research in this area may focus on the development of catalytic versions of this reaction or the expansion of the substrate scope to include even more sensitive functional groups.

References

  • Crawford, J. J.; Henderson, K. W.; Kerr, W. J. Direct and Efficient One-Pot Preparation of Ketones from Aldehydes Using N-tert-Butylphenylsulfinimidoyl Chloride. Org. Lett.2006 , 8 (22), 5073–5076. [Link]

  • This compound. In Wikipedia; 2023. [Link]

  • Mukaiyama, T.; Matsuo, J.-i.; Kitagawa, H. A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. Chem. Lett.2000 , 29 (11), 1250–1251. [Link]

  • Preparation of this compound. Organic Syntheses2025 , 102, 477-493. [Link]

  • Direct and Efficient One-Pot Preparation of Ketones from Aldehydes Using N-tert-Butylphenylsulfinimidoyl Chloride. Organic Chemistry Portal. [Link]

  • Umpolung Chemistry: An Overview. Research Journal of Science and Technology. [Link]

  • N - tert -Butylbenzenesulfinimidoyl chloride. Grokipedia. [Link]

  • Converting an Aldehyde to a Ketone Using this compound.png. Wikimedia Commons. [Link]

  • Synthesis of this compound.png. Wikimedia Commons. [Link]

  • This compound. Organic Chemistry Portal. [Link]

  • Direct and efficient one-pot preparation of ketones from aldehydes using n-tert-butylphenylsulfinimidoyl chloride. University of Strathclyde. [Link]

  • This compound. ChemBK. [Link]

  • Direct and Efficient One-Pot Preparation of Ketones from Aldehydes Using N-tert-Butylphenylsulfinimidoyl Chloride. Sci-Hub. [Link]

  • An Umpolung Approach to the α-Functionalization of Ketones and Aldehydes. [Link]

  • Umpolung: Carbonyl Synthons Explained. Scribd. [Link]

  • Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans. PMC. [Link]

Sources

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Ketones with N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of α,β-unsaturated ketones (enones) via the dehydrogenation of saturated ketones using N-tert-butylbenzenesulfinimidoyl chloride. This one-pot protocol, developed by Mukaiyama and Matsuo, offers a mild and highly efficient alternative to traditional methods, proceeding through the treatment of lithium enolates with the title reagent.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, detailed experimental procedures, data on substrate scope, and practical troubleshooting advice to ensure successful implementation.

Introduction: The Strategic Importance of α,β-Unsaturated Ketones and a Modern Synthetic Solution

α,β-Unsaturated ketones are pivotal structural motifs in organic chemistry, serving as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. Their conjugated system allows for a variety of transformations, most notably conjugate additions (Michael additions) and cycloaddition reactions.

Traditional methods for introducing α,β-unsaturation into ketones often involve harsh conditions, multi-step procedures, or the use of toxic reagents, such as those based on selenium.[1] Common approaches like aldol condensation followed by dehydration can sometimes lead to side products, especially with unsymmetrical ketones.[3] The method detailed herein, employing this compound, circumvents many of these issues. It is a one-pot procedure that operates at low temperatures (-78 °C), making it compatible with a wide range of functional groups and suitable for complex molecular architectures.[1]

The key advantages of this method include:

  • Mild Reaction Conditions: The reaction is typically carried out at -78 °C, preserving sensitive functional groups.

  • High Yields: A broad range of cyclic and acyclic ketones can be converted to their corresponding enones in good to excellent yields.[1]

  • One-Pot Procedure: The entire sequence, from enolate formation to the final enone, is performed in a single reaction vessel, enhancing operational simplicity.

  • Stereoselectivity: For acyclic ketones, the reaction predominantly yields the (E)-isomer.[1]

Reaction Mechanism: A Tale of a Five-Membered Transition State

The efficacy of this dehydrogenation reaction hinges on a well-orchestrated sequence of steps, beginning with the formation of a ketone enolate and culminating in a syn-elimination reaction.

  • Enolate Formation: The process begins with the deprotonation of the ketone at the α-position using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), to quantitatively form the lithium enolate. The choice of base and conditions can influence the regioselectivity of enolate formation (kinetic vs. thermodynamic control) in unsymmetrical ketones.[4][5]

  • Nucleophilic Attack on the Sulfinimidoyl Chloride: The generated enolate, a potent nucleophile, attacks the electrophilic sulfur atom of this compound. This results in the displacement of the chloride ion, a good leaving group, and the formation of an α-sulfenylated ketone intermediate.[6]

  • Syn-Elimination via a Five-Membered Transition State: The crucial step for the formation of the double bond is an intramolecular elimination. The nitrogen atom of the sulfinimidoyl group is basic and abstracts a β-hydrogen through a five-membered cyclic transition state.[1][6] This concerted process leads to the formation of the α,β-unsaturated ketone and the neutral byproduct, N-tert-butylbenzenesulfenamide.[6][7] The stereochemical outcome, particularly the preference for the (E)-isomer in acyclic systems, is a direct consequence of the sterically favored arrangement in this transition state.

The overall transformation is depicted in the following mechanistic diagram:

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: α-Sulfenylation cluster_2 Step 3: Syn-Elimination Ketone R-CH2-C(=O)-R' Base LDA / THF, -78 °C Enolate R-CH=C(O⁻Li⁺)-R' Ketone->Enolate Deprotonation Reagent Ph-S(=N-tBu)-Cl Intermediate R-CH(S(=N-tBu)Ph)-C(=O)-R' Enolate->Intermediate Chloride LiCl TransitionState Five-membered Transition State Intermediate->TransitionState Intramolecular Proton Transfer Enone R-CH=C(R')-C(=O) TransitionState->Enone Byproduct Ph-S-NH-tBu TransitionState->Byproduct Experimental_Workflow Start Start: Ketone in Anhydrous THF Cooling Cool to -78 °C Start->Cooling Enolate_Formation Add LDA/LHMDS Stir for 30-60 min Cooling->Enolate_Formation Reagent_Addition Add solution of This compound Enolate_Formation->Reagent_Addition Reaction Stir at -78 °C for 1-2 hours (Monitor by TLC) Reagent_Addition->Reaction Quench Quench with sat. aq. NH₄Cl Reaction->Quench Warm_Up Warm to Room Temperature Quench->Warm_Up Extraction Extract with Et₂O or EtOAc Warm_Up->Extraction Wash_Dry Wash with Brine, Dry over MgSO₄ Extraction->Wash_Dry Purification Concentrate and Purify (Column Chromatography) Wash_Dry->Purification Product Pure α,β-Unsaturated Ketone Purification->Product

Sources

Application Notes & Protocols: N-tert-Butylbenzenesulfinimidoyl Chloride for Imine Synthesis from Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Imine Synthesis

In the landscape of synthetic organic chemistry, the formation of imines is a cornerstone transformation, pivotal to the construction of a vast array of nitrogen-containing molecules, including pharmaceuticals, agrochemicals, and functional materials. Traditionally, imine synthesis often involves the direct condensation of primary amines with carbonyl compounds, a reaction that frequently requires harsh conditions, dehydrating agents, or azeotropic removal of water to drive the equilibrium towards the product. N-tert-Butylbenzenesulfinimidoyl chloride has emerged as a powerful and versatile reagent that circumvents these challenges by enabling the direct oxidative conversion of amines to imines under remarkably mild conditions.[1]

Developed by the Mukaiyama and Matsuo groups, this reagent provides a direct pathway for the dehydrogenation of amines, offering a distinct advantage over classical condensation methods.[1][2] This guide provides an in-depth exploration of this compound, detailing its mechanism, applications, and comprehensive protocols for its use in the synthesis of imines, tailored for researchers and professionals in drug development and chemical synthesis.

The Underlying Chemistry: Mechanism of Oxidative Imine Formation

The efficacy of this compound as an oxidant for amines lies in its unique reactivity. The process is not a condensation reaction but rather a direct dehydrogenation of the amine substrate. The reaction is typically carried out in the presence of a base to facilitate the elimination steps.

The proposed mechanism initiates with the nucleophilic attack of the amine onto the electrophilic sulfur center of the sulfinimidoyl chloride. This is followed by a base-mediated elimination of hydrogen chloride. A subsequent intramolecular proton abstraction by the nitrogen of the sulfinimidoyl group, via a five-membered transition state, leads to the formation of the imine and the byproduct, N-tert-butylbenzenesulfenamide.[3]

Mechanism_of_Imine_Formation Start Secondary Amine (R2CH-NHR') + this compound Intermediate1 Initial Adduct Formation Start->Intermediate1 Nucleophilic Attack Intermediate2 HCl Elimination (Base-mediated) Intermediate1->Intermediate2 + Base TransitionState Five-membered Transition State Products Imine (R2C=NR') + N-tert-Butylbenzenesulfenamide + Base-HCl TransitionState->Products Elimination Experimental_Workflow Setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar/N2) - Magnetic stirrer Reagents Reagent Preparation: - Dissolve amine and base in anhydrous solvent Setup->Reagents Cooling Cooling: - Cool solution to specified temperature (e.g., 0 °C or -78 °C) Reagents->Cooling Addition Reagent Addition: - Add solution of this compound dropwise Cooling->Addition Reaction Reaction: - Stir for specified time - Monitor by TLC/LC-MS Addition->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Reaction->Workup Purification Purification: - Concentrate in vacuo - Purify by column chromatography Workup->Purification Product Final Product: - Characterize (NMR, MS, etc.) Purification->Product

Caption: General experimental workflow for imine synthesis.

Protocol: Synthesis of N-Benzylidenebenzylamine from Dibenzylamine

This protocol is adapted from the work of Matsuo, J.-i., et al. [1] Materials and Equipment:

  • This compound

  • Dibenzylamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Argon or Nitrogen)

  • Ice-water bath

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add dibenzylamine (1.0 mmol, 1.0 equiv) and anhydrous CH2Cl2 (5 mL).

  • Addition of Base: Add DBU (1.2 mmol, 1.2 equiv) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Addition of Oxidant: In a separate flask, dissolve this compound (1.1 mmol, 1.1 equiv) in anhydrous CH2Cl2 (5 mL). Add this solution dropwise to the cooled amine solution over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). [1]6. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure imine.

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction - Inactive reagent (hydrolyzed)- Ensure the reagent is stored under an inert atmosphere and at low temperature. [2]Use freshly opened or properly stored reagent.
- Insufficient base- Ensure the use of a non-nucleophilic, strong base in stoichiometric amounts.
Formation of Side Products - Hydrolysis of the reagent or product- Use anhydrous solvents and maintain an inert atmosphere throughout the reaction.
- Over-oxidation or side reactions- Optimize the reaction temperature; some substrates may require lower temperatures (e.g., -78 °C).
Difficult Purification - Presence of N-tert-butylbenzenesulfenamide byproduct- The byproduct is often separable by standard silica gel chromatography. Polymer-supported versions of the reagent have been developed to simplify purification. [1]

Safety and Handling

This compound is a moisture-sensitive compound and should be handled with care. [2]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: The reagent is a yellow solid with a melting point of 51–54 °C and should be stored under an inert atmosphere (nitrogen or argon) at low temperatures to prevent decomposition. [2]* Toxicity: The compound is toxic and has an unpleasant odor. Avoid inhalation and contact with skin. [2]* Disposal: Dispose of the reagent and any waste in accordance with local regulations for chemical waste.

Comparative Perspective

While classical methods for imine synthesis, such as condensation with dehydrating agents like TiCl4 or MgSO4, are effective, they often require stoichiometric amounts of Lewis acids and can be sensitive to certain functional groups. [4][5][6]The use of this compound offers a milder, base-mediated alternative that proceeds via a different mechanistic pathway—direct oxidation. This method is particularly advantageous for substrates that are sensitive to acidic conditions or high temperatures.

Conclusion

This compound is a valuable tool in the modern synthetic chemist's arsenal. Its ability to effect the direct oxidation of amines to imines under mild conditions provides a robust and often superior alternative to traditional condensation methods. By understanding the underlying mechanism and adhering to the detailed protocols outlined in this guide, researchers can effectively leverage this reagent to streamline the synthesis of complex nitrogen-containing molecules.

References

  • Matsuo, J.-i., et al. (2001). Oxidation of various secondary amines to imines with N-tert-butylphenylsulfinimidoyl chloride. Chemistry Letters, (5), 390-391. [Link]

  • García Ruano, J. L., & De la Cruz, I. F. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1238–1283. [Link]

  • Organic Chemistry Portal. Synthesis of N-sulfinyl imines. [Link]

  • Organic Chemistry Portal. This compound. [Link]

  • Grokipedia. This compound. [Link]

  • Mukaiyama, T., Nakamura, Y., & Matsuo, J.-i. (2025). Preparation of this compound. Organic Syntheses, 102, 477-493. [Link]

  • Mukaiyama, T., Matsuo, J.-i., & Kitagawa, H. (2000). A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 29(11), 1250-1251. [Link]

  • Organic Chemistry Portal. A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. [Link]

  • Liu, G., et al. (1999). Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278–1284. [Link]

Sources

The Strategic Application of N-tert-Butylbenzenesulfinimidoyl Chloride in Complex Natural Product Synthesis: A Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning organic chemist engaged in the intricate art of natural product synthesis, the choice of reagents is paramount. The ideal reagent is not merely effective but also selective, mild, and predictable in its reactivity. N-tert-Butylbenzenesulfinimidoyl chloride, a powerful yet nuanced oxidizing agent, has emerged as a valuable tool in the synthetic chemist's arsenal, particularly for transformations that prove recalcitrant to more conventional methods. This guide provides an in-depth exploration of its applications, mechanisms, and detailed protocols, drawing from its successful deployment in the total synthesis of complex natural products.

Core Principles and Mechanistic Insights

This compound is a yellow, moisture-sensitive solid that serves as a potent electrophile.[1] Its reactivity stems from the polarized S=N bond, which is susceptible to attack by various nucleophiles, including alkoxides and enolates.[1]

The general mechanism of oxidation involves the initial nucleophilic attack on the sulfur atom, followed by the expulsion of the chloride ion.[1] The resulting intermediate is a sulfimide, which possesses a basic nitrogen atom.[1] This nitrogen atom can then abstract a proton from a suitable position, typically α to the oxygen or carbon, through a five-membered ring transition state, leading to the formation of a new double bond and the liberation of a neutral sulfenamide byproduct.[1][2] This intramolecular deprotonation is a key feature of the reagent's mechanism, contributing to its high efficiency.

Strategic Application in the Total Synthesis of Haouamine A

A compelling demonstration of this compound's unique capabilities is its pivotal role in the total synthesis of the marine alkaloid, haouamine A, by Baran and coworkers.[3] The synthesis required the challenging dehydrogenation of a highly functionalized and sterically encumbered cyclohexenone to forge a strained aromatic phenol within the macrocyclic architecture of the natural product.[3]

The Synthetic Challenge: Aromatization of a Strained Cyclohexenone

The late-stage aromatization of the cyclohexenone precursor to haouamine A was a formidable obstacle. Conventional oxidation methods, such as those employing manganese dioxide or palladium, proved ineffective, likely due to the steric hindrance and the inherent strain of the macrocyclic system.[4] This necessitated the exploration of a more potent and chemoselective oxidant.

The Solution: A Mukaiyama-Inspired Dehydrogenation

Inspired by the work of Mukaiyama on the synthesis of α,β-unsaturated ketones, the Baran group turned to this compound.[4] The reaction proceeds via the formation of the lithium dienolate of the cyclohexenone, which then reacts with the sulfinimidoyl chloride. The subsequent intramolecular proton abstraction and elimination cascade efficiently yielded the desired aromatic phenol.[3] This transformation not only constructed the challenging aromatic ring but also did so with remarkable chemoselectivity, leaving other sensitive functional groups within the molecule intact.

Experimental Protocol: Dehydrogenation in the Synthesis of Haouamine A Precursor

The following protocol is adapted from the supplementary information of the Baran synthesis of haouamine A.[3]

Materials:

  • Haouamine A cyclohexenone precursor

  • Lithium hexamethyldisilazide (LiHMDS)

  • Lithium chloride (LiCl)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • A solution of the haouamine A cyclohexenone precursor in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • A solution of LiHMDS (2.0 equivalents) and LiCl (5.0 equivalents) in THF is added dropwise to the cooled solution. The mixture is stirred at -78 °C for 20 minutes, then warmed to 0 °C for 20 minutes to ensure complete dienolate formation.

  • The reaction mixture is then re-cooled to -78 °C.

  • A solution of this compound (1.3 equivalents) in THF is added rapidly.

  • The reaction is stirred at -78 °C for 1 minute.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • The mixture is warmed to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aromatic phenol.

Table 1: Key Reaction Parameters for the Dehydrogenation in the Haouamine A Synthesis

ParameterValue
Temperature-78 °C
BaseLiHMDS
AdditiveLiCl
OxidantThis compound
SolventTHF
Yield~60%
Causality Behind Experimental Choices
  • Low Temperature (-78 °C): The use of low temperatures is crucial for maintaining the stability of the lithium dienolate and preventing side reactions.

  • LiHMDS as Base: LiHMDS is a strong, non-nucleophilic base that efficiently deprotonates the cyclohexenone to form the desired dienolate without competing nucleophilic addition.

  • LiCl Additive: The addition of lithium chloride can help to break up aggregates of the lithium dienolate, increasing its reactivity.

  • Rapid Reaction Time: The short reaction time of 1 minute after the addition of the oxidant minimizes potential side reactions and degradation of the sensitive product.

Broader Applications in Natural Product Synthesis

Beyond its showcased role in the haouamine A synthesis, this compound has been successfully employed in other contexts within natural product synthesis, primarily for the oxidation of alcohols and the formation of α,β-unsaturated carbonyl compounds.

Oxidation of Alcohols

The reagent provides a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5] This transformation is particularly valuable when dealing with substrates containing sensitive functional groups that might not be compatible with harsher oxidation conditions.

dot

Oxidation_of_Alcohols cluster_reactants Reactants cluster_products Products Alcohol R-CH(OH)-R' Carbonyl R-C(=O)-R' Alcohol->Carbonyl Oxidation Oxidant N-tert-Butylbenzenesulfinimidoyl Chloride Byproduct N-tert-Butylbenzenesulfenamide Oxidant->Byproduct Reduction

Caption: Oxidation of alcohols to carbonyl compounds.

Synthesis of α,β-Unsaturated Ketones from Ketone Lithium Enolates

As a more general application of the principle demonstrated in the haouamine A synthesis, this reagent can be used for the dehydrogenation of saturated ketones to their α,β-unsaturated counterparts. This one-pot procedure offers a mild and efficient alternative to other methods.

dot

Enone_Synthesis cluster_workflow Workflow Ketone Saturated Ketone Enolate Lithium Enolate (LDA or LiHMDS, THF, -78 °C) Ketone->Enolate Oxidation Addition of N-tert-Butylbenzenesulfinimidoyl Chloride Enolate->Oxidation Enone α,β-Unsaturated Ketone Oxidation->Enone

Caption: Workflow for α,β-unsaturated ketone synthesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive solid.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. The reagent should be stored under an inert atmosphere, preferably in a refrigerator or freezer, to prevent decomposition.

Conclusion

This compound has proven to be a powerful and versatile reagent in the demanding field of natural product synthesis. Its ability to effect challenging oxidations and dehydrogenations under mild conditions, as exemplified in the total synthesis of haouamine A, underscores its value for overcoming specific and often unpredictable synthetic hurdles. For the practitioner in natural product synthesis and drug development, a thorough understanding of this reagent's capabilities and the rationale behind its application can unlock novel and efficient pathways to complex molecular targets.

References

  • Mukaiyama, T., Matsuo, J.-i., & Yanagisawa, M. (2000). A New and Efficient Method for Oxidation of Various Alcohols by Using N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 29(10), 1072-1073. [Link]

  • Burns, N. Z., Krylova, I. N., Hannoush, R. N., & Baran, P. S. (2009). Scalable Total Synthesis and Biological Evaluation of Haouamine A and Its Atropisomer. Journal of the American Chemical Society, 131(26), 9172–9173. [Link]

  • This compound. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Mukaiyama Oxidation. (2014, June 28). Chem-Station Int. Ed.[Link]

  • File:Mechanism for the Reaction of this compound With an Alkoxide.png. (2012, June 25). Wikimedia Commons. [Link]

  • This compound. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • This compound. Grokipedia. Retrieved January 17, 2026, from [Link]

  • Matsuo, J.-i., Kawana, A., Yamanaka, H., & Kamiyama, H. (2003). Polymer-supported sulfinimidoyl chlorides: A convenient reagent for oxidation of alcohols. Bulletin of the Chemical Society of Japan, 76(7), 1433-1440. [Link]

  • Total Synthesis of Haouamine A by Baran. (2009, June 18). Organic Chemistry Portal. [Link]

  • Total Syntheses of Haouamine A. Baran Lab. Retrieved January 17, 2026, from [Link]

  • Total synthesis of haouamine A: the indeno-tetrahydropyridine core. (2009). PMC. [Link]

  • Total Synthesis of Haouamine A by Weinreb. (2006, April 26). Organic Chemistry Portal. [Link]

  • Mukaiyama, T., Matsuo, J.-i., & Kitagawa, H. (2000). A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 29(11), 1250-1251. [Link]

  • ChemInform Abstract: A New and Efficient Method for Oxidation of Various Alcohols by Using N-tert-Butyl Phenylsulfinimidoyl Chloride. (2010). ResearchGate. [Link]

  • Late-stage and strain-accelerated oxidation enabled synthesis of haouamine A. (2020). PMC. [Link]

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Application Notes & Protocols: A Guide to the Oxidation of Secondary Alcohols with N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for Selective Alcohol Oxidation

In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. While classic reagents like those based on chromium have a long history, their inherent toxicity and harsh reaction conditions have driven the development of milder and more selective alternatives.[1] Among the modern arsenal of oxidizing agents, N-tert-butylbenzenesulfinimidoyl chloride has emerged as a powerful and versatile tool, particularly for the oxidation of primary and secondary alcohols.[2] Developed by Matsuo, Mukaiyama, and their coworkers, this organosulfur compound offers a robust and efficient method for achieving high yields of aldehydes and ketones under mild conditions, often at room temperature, thus preserving sensitive functional groups within complex molecules.[2]

This guide provides an in-depth exploration of the application of this compound for the oxidation of secondary alcohols. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and discuss the scope and limitations of this methodology. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient oxidation in their synthetic endeavors.

The Underlying Chemistry: Mechanism of Oxidation

The efficacy of this compound as an oxidant lies in its electrophilic sulfur atom and the subsequent intramolecular elimination pathway.[3] The generally accepted mechanism for the oxidation of a secondary alcohol proceeds through the following key steps:

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of the secondary alcohol by a suitable base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic sulfur atom of this compound.[3][4]

  • Intermediate Formation: This attack leads to the formation of a key intermediate, an alkoxysulfonium salt, with the concomitant displacement of the chloride ion.[3]

  • Intramolecular Proton Transfer (Elimination): The crucial step involves an intramolecular proton transfer via a five-membered ring transition state.[3][4] The nitrogen atom of the sulfinimidoyl group acts as an internal base, abstracting a proton from the carbon atom bearing the oxygen. This concerted process leads to the formation of the ketone, N-tert-butylbenzenesulfenamide as a byproduct, and the regeneration of the chloride ion.[3]

This intramolecular elimination pathway is a key feature of the reaction, contributing to its mildness and high selectivity, as it avoids the harsh conditions and strong external bases often required by other oxidation protocols.[3][4]

Figure 1: Proposed mechanism for the oxidation of a secondary alcohol.

Experimental Protocols

Reagent and Solvent Considerations

This compound is a yellow to deep yellow-red crystalline solid that is sensitive to moisture.[3] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[2][5] The reagent has an unpleasant odor and is corrosive, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

Commonly used solvents for this oxidation include dichloromethane (DCM), tetrahydrofuran (THF), and benzene.[3] The choice of solvent can influence reaction rates and yields, and should be optimized for the specific substrate. Anhydrous solvents are recommended to prevent hydrolysis of the reagent.

Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol

This protocol provides a general method for the oxidation of a secondary alcohol to a ketone.

Materials:

  • Secondary alcohol

  • This compound

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Anhydrous base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the secondary alcohol (1.0 equiv).

  • Solvent Addition: Dissolve the alcohol in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Base Addition: Add the anhydrous base (e.g., triethylamine, 1.2-1.5 equiv) to the solution.

  • Reagent Addition: At room temperature, add a solution of this compound (1.1-1.3 equiv) in anhydrous DCM dropwise over 5-10 minutes. The reaction is often exothermic, and for sensitive substrates, cooling in an ice bath may be beneficial.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ketone can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Figure 2: General experimental workflow for the oxidation.

Applications and Substrate Scope

The oxidation of secondary alcohols using this compound is applicable to a wide range of substrates. It is particularly advantageous for the oxidation of:

  • Benzylic and Allylic Alcohols: These substrates are readily oxidized to the corresponding ketones without complications.

  • Aliphatic Alcohols: A variety of cyclic and acyclic secondary alcohols can be efficiently converted to their corresponding ketones.

  • Complex Molecules: The mild reaction conditions make this method suitable for late-stage oxidations in the synthesis of natural products and other complex organic molecules, where sensitive functional groups must be tolerated.[6]

The table below summarizes typical reaction conditions and yields for the oxidation of various secondary alcohols.

Substrate (Secondary Alcohol)BaseSolventTime (h)Yield (%)
1-PhenylethanolEt₃NDCM1>95
CyclohexanolEt₃NDCM292
2-OctanolDIPEATHF389
(-)-MentholEt₃NDCM2.594

Troubleshooting and Optimization

While the oxidation is generally robust, certain issues may arise. The following table provides guidance on common problems and potential solutions.

IssuePotential CauseSuggested Solution
Low Conversion Insufficient reagent or base.Increase the equivalents of the reagent and/or base (e.g., to 1.5 equiv).
Inactive reagent due to hydrolysis.Use freshly opened or properly stored reagent. Ensure anhydrous conditions.
Sterically hindered alcohol.Increase reaction temperature (e.g., to reflux in DCM) or prolong reaction time.
Formation of Byproducts Hydrolysis of the reagent.Ensure all glassware and solvents are rigorously dried.
Side reactions with other functional groups.Optimize the base and solvent. Consider a less nucleophilic base like DIPEA.
Difficult Purification Co-elution of the product with the N-tert-butylbenzenesulfenamide byproduct.The byproduct can sometimes be removed by washing the crude product with dilute acid (e.g., 1M HCl), though this should be tested for compatibility with the desired product.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound.[3][5] It should be handled in a well-ventilated fume hood.[6] All manipulations should be carried out under an inert atmosphere.[2] Personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[7] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. The byproduct, N-tert-butylbenzenesulfenamide, has an unpleasant odor.[6]

Conclusion

The oxidation of secondary alcohols using this compound offers a mild, efficient, and selective method for the synthesis of ketones. Its broad substrate scope and tolerance for sensitive functional groups make it a valuable alternative to traditional oxidation reagents. By understanding the underlying mechanism and adhering to the outlined protocols, researchers can effectively employ this reagent to advance their synthetic objectives in a reliable and predictable manner.

References

  • Organic Syntheses. (2025). Preparation of this compound. Org. Synth., 102, 477-493. [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). This compound. Retrieved from [Link]

  • Grokipedia. (n.d.). This compound. Retrieved from [Link]

  • Matsuo, J. I., Kitagawa, H., & Mukaiyama, T. (2001). A New and Efficient Method for Oxidation of Various Alcohols by Using N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 30(2), 150-151.
  • Organic Chemistry Tutor. (2023, October 31). Swern Oxidation of Alcohols | A useful alternative to PCC [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Tidwell, T. T. (1990).
  • Chemguide. (n.d.). OXIDATION OF ALCOHOLS. Retrieved from [Link]

  • Wikimedia Commons. (2020, September 16). File:Mechanism for the Reaction of this compound With an Alkoxide.png. Retrieved from [Link]

  • Wikimedia Commons. (2012, June 25). File:Synthesis of this compound.png. Retrieved from [Link]

Sources

dehydrogenation of ketones using N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Dehydrogenation of Ketones to α,β-Unsaturated Ketones using N-tert-Butylbenzenesulfinimidoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

A Modern Approach to α,β-Unsaturated Ketone Synthesis: The Mukaiyama Dehydrogenation

The α,β-unsaturated ketone motif is a cornerstone in organic synthesis, serving as a versatile precursor in countless natural product syntheses and pharmaceutical developments. Its reactivity as a Michael acceptor and a dienophile in Diels-Alder reactions makes it invaluable. Historically, the synthesis of these compounds from saturated ketones often required harsh conditions, stoichiometric heavy metals, or toxic reagents like selenium dioxide, limiting their application in complex, multi-functionalized molecules.

This guide details a mild, efficient, and high-yield, one-pot procedure for the dehydrogenation of ketones developed by Mukaiyama, Matsuo, and Kitagawa, which utilizes this compound.[1][2][3] This method proceeds through the corresponding ketone lithium enolate at low temperatures, offering a significant advantage over traditional oxidative methods.[1]

The Reagent: this compound

This compound is a yellow, crystalline solid with a melting point of 51–54 °C.[4] It serves as a powerful yet mild electrophilic oxidant.

Key Properties & Handling:

  • Moisture Sensitive: The reagent readily hydrolyzes and must be handled under an inert atmosphere (e.g., Nitrogen or Argon).[4][5]

  • Thermal Stability: It is known to decompose at room temperature and should be stored at low temperatures (e.g., <2 °C) for long-term stability.[4][5]

  • Toxicity & Odor: Like many organosulfur compounds, the reagent and its byproducts are toxic and have a strong, unpleasant odor. All manipulations must be performed in a well-ventilated fume hood.[4][5]

  • Solubility: It is soluble in most common organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Benzene.[4][6]

The reagent can be purchased commercially or synthesized. A common laboratory preparation involves the reaction of S-phenyl thioacetate with N,N-dichloro-tert-butylamine.[5][6]

Mechanism of Action: An Intramolecular Elimination Pathway

The efficacy of this dehydrogenation hinges on a clever, multi-step sequence that occurs in a single pot. The causality behind the reaction's success lies in the precise orchestration of nucleophilic attack followed by a geometrically favored intramolecular proton transfer.

  • Enolate Formation: The process begins with the deprotonation of the starting ketone at the α-position using a strong, non-nucleophilic base, typically a lithium amide like Lithium Diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS), at -78 °C. This quantitatively generates the corresponding lithium enolate.

  • Electrophilic Capture: The nucleophilic enolate attacks the electrophilic sulfur atom of this compound. This results in the displacement of the chloride ion, a good leaving group, to form a key sulfinimidoyl enol ether intermediate.[6]

  • Intramolecular Proton Abstraction: The crucial step involves the nitrogen atom of the sulfinimidoyl group, which is sufficiently basic, abstracting an α'-proton through a sterically favored five-membered ring transition state.[1][6] This concerted elimination step forms the new carbon-carbon double bond of the enone.

  • Product Formation: The transition state collapses to yield the desired α,β-unsaturated ketone and the primary byproduct, N-tert-butylbenzenesulfenamide, which is neutral and can be separated during aqueous workup and chromatography.[4][6]

This mechanism is analogous to other sulfur-based oxidations, like the Swern or Moffatt oxidation, where a sulfur ylide intermediate facilitates an intramolecular elimination.[6][7]

Dehydrogenation_Mechanism Mechanism of Ketone Dehydrogenation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Capture cluster_2 Step 3 & 4: Elimination & Product Formation Ketone Saturated Ketone Base LDA or LiHMDS THF, -78 °C Ketone->Base Deprotonation Enolate Lithium Enolate Base->Enolate Reagent N-tert-Butylbenzene- sulfinimidoyl Chloride Enolate->Reagent Nucleophilic Attack Intermediate Sulfinimidoyl Enol Ether Intermediate Reagent->Intermediate + LiCl TransitionState Five-Membered Transition State Intermediate->TransitionState Intramolecular Proton Abstraction Product α,β-Unsaturated Ketone TransitionState->Product Byproduct N-tert-butylbenzene- sulfenamide TransitionState->Byproduct

Caption: Reaction mechanism of ketone dehydrogenation.

Experimental Protocol: General Procedure

This protocol provides a self-validating system for the one-pot synthesis of α,β-unsaturated ketones from their saturated precursors.[1][2]

Materials & Equipment:

  • Glassware: Oven-dried, two-necked round-bottom flask, dropping funnel, magnetic stir bar, syringes, and needles.

  • Reagents:

    • Saturated ketone substrate

    • This compound

    • Anhydrous Tetrahydrofuran (THF)

    • Base: Lithium diisopropylamide (LDA) solution or Lithium bis(trimethylsilyl)amide (LiHMDS) solution (typically 1.0 M in THF/hexanes)

    • Quenching solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Apparatus: Inert atmosphere setup (Nitrogen or Argon manifold), low-temperature cooling bath (Dry ice/acetone, -78 °C).

Experimental_Workflow Experimental Workflow A 1. Setup - Oven-dried glassware - Inert atmosphere (N₂/Ar) B 2. Enolate Formation - Dissolve ketone in dry THF - Cool to -78 °C - Add base (e.g., LDA) dropwise - Stir for 30-60 min A->B C 3. Dehydrogenation - Add reagent in dry THF dropwise at -78 °C - Stir for 1-2 hours at -78 °C B->C D 4. Reaction Quench - Add sat. aq. NH₄Cl at -78 °C - Warm to room temperature C->D E 5. Workup - Aqueous extraction with Ether or EtOAc - Wash with brine - Dry over Na₂SO₄ D->E F 6. Purification - Concentrate in vacuo - Purify by flash column chromatography E->F G Product α,β-Unsaturated Ketone F->G

Caption: General experimental workflow diagram.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, add the saturated ketone (1.0 equiv) to a two-necked round-bottom flask containing anhydrous THF.

  • Enolate Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the lithium amide base (1.1-1.2 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes. The choice of base can influence regioselectivity in unsymmetrical ketones; LDA typically favors the kinetic (less substituted) enolate.

  • Dehydrogenation Reaction: In a separate flask, dissolve this compound (1.2-1.3 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C. The reaction is typically rapid. Monitor the reaction by TLC. Allow the mixture to stir at -78 °C for 1-2 hours.

  • Quenching: While the flask is still at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue contains the desired product and the N-tert-butylbenzenesulfenamide byproduct. Purify the product by flash column chromatography on silica gel.

Data Summary: Substrate Scope & Yields

The method is effective for a wide range of both cyclic and acyclic ketones, delivering the corresponding enones in good to excellent yields. For acyclic systems, the reaction predominantly forms the thermodynamically more stable (E)-isomer.[1]

EntryStarting KetoneProductYield (%)
1Cyclohexanone2-Cyclohexen-1-one93%
24-tert-Butylcyclohexanone4-tert-Butyl-2-cyclohexen-1-one89%
32-Methylcyclohexanone6-Methyl-2-cyclohexen-1-one87%
43-Pentanone(E)-3-Penten-2-one85%
5PropiophenonePhenyl vinyl ketone82%
64-Phenyl-2-butanone4-Phenyl-3-buten-2-one90% (E)

Data adapted from Mukaiyama, T.; Matsuo, J.; Kitagawa, H. Chem. Lett. 2000, 1250-1251.[1]

Advantages and Limitations

Advantages:

  • Mild Conditions: The reaction is performed at a very low temperature (-78 °C), making it compatible with sensitive and labile functional groups.[1]

  • High Yields: The procedure consistently provides good to excellent yields for a variety of substrates.[1][2]

  • One-Pot Procedure: Enolate formation and dehydrogenation occur in the same flask, improving operational simplicity.[1][2]

  • Avoids Toxic Metals: It provides a valuable alternative to methods using selenium, chromium, or other heavy metal oxidants.[4]

Limitations:

  • Stoichiometric Reagent: The process requires a stoichiometric amount of the sulfinimidoyl chloride.

  • Byproduct Removal: The N-tert-butylbenzenesulfenamide byproduct can sometimes complicate purification, although it is generally removable by standard chromatography.[4] Polymer-supported versions of the reagent have been developed to simplify this issue.[5]

  • Strong Base Required: The use of strong lithium amide bases may not be suitable for substrates with highly acidic protons elsewhere in the molecule.

References

  • This compound. Grokipedia.
  • This compound. Wikipedia. [Link]

  • Mukaiyama, T.; Matsuo, J.; Kitagawa, H. A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 2000, 1250-1251. [Link]

  • Matsuo, J.; et al. Preparation of this compound. Organic Syntheses, 2025, 102, 477-493. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Khan, S. G., et al. A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. ResearchGate. [Link]

  • A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. Sci-Hub. [Link]

Sources

Application Notes and Protocols: N-tert-Butylbenzenesulfinimidoyl Chloride in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for Modern Asymmetric Synthesis

N-tert-Butylbenzenesulfinimidoyl chloride is a powerful electrophilic reagent utilized in a variety of organic transformations, including oxidation and the formation of imines.[1][2] While notable for these applications, its primary significance in the context of stereoselective synthesis often lies in its relationship to N-tert-butanesulfinamide (often called Ellman's auxiliary), a cornerstone reagent for the asymmetric synthesis of chiral amines.[3][4] Chiral amines are ubiquitous structural motifs in pharmaceuticals, with over 80% of all drugs and drug candidates containing amine functionality.[3] This guide provides an in-depth look at the mechanistic principles, applications, and detailed protocols related to this class of reagents, focusing on their pivotal role in constructing chiral molecules.

The power of sulfinamide-based reagents stems from the chiral sulfur center, which effectively directs the stereochemical outcome of reactions on adjacent functional groups.[5] The bulky tert-butyl group provides a strong steric bias, leading to high levels of diastereoselectivity in nucleophilic additions to derived N-sulfinylimines (thiooxime S-oxides).[5][6] These intermediates are readily prepared by condensing the corresponding sulfinamide with aldehydes or ketones and serve as versatile electrophiles for constructing α-chiral amines.[7][8] Upon completion of the stereoselective transformation, the sulfinyl auxiliary can be easily cleaved under mild acidic conditions, liberating the desired chiral amine.[5][9]

The Mechanism of Stereocontrol: A Model for Asymmetric Induction

The high degree of stereoselectivity achieved in nucleophilic additions to N-tert-butanesulfinyl imines is rationalized by a rigid, chair-like six-membered transition state.[6] This model is particularly applicable for reactions involving organometallic reagents such as Grignard reagents.

Key Features of the Stereochemical Model:

  • Chelation: The metal cation (e.g., Mg²⁺) coordinates to both the imine nitrogen and the sulfinyl oxygen, creating a rigid cyclic intermediate.

  • Steric Direction: To minimize steric repulsion, the large tert-butyl group on the sulfur atom orients itself away from the imine substituents. The largest substituent on the imine carbon (RL) also occupies a pseudo-equatorial position to avoid steric clashes.

  • Facial Bias: This preferred conformation effectively blocks one face of the C=N double bond. The incoming nucleophile (Nu⁻) is therefore directed to attack from the less hindered face, leading to the formation of one diastereomer in significant excess.[6][9]

The use of non-coordinating solvents like dichloromethane (CH₂Cl₂) is often optimal, as ethereal solvents like THF or Et₂O can compete for coordination to the metal ion, potentially favoring a less selective open-chain transition state.[6]

Caption: Proposed chelated transition state model for the diastereoselective addition of a nucleophile to an N-tert-butanesulfinyl imine.

Application I: Asymmetric Synthesis of Chiral Amines

The most prominent application of this chemistry is the synthesis of α-branched chiral primary amines. The overall process involves three key steps: formation of the N-sulfinylimine, diastereoselective nucleophilic addition, and removal of the chiral auxiliary.[10]

Workflow for Chiral Amine Synthesis

workflow start Aldehyde/Ketone + (R)- or (S)-tert-Butanesulfinamide step1 Step 1: Imine Formation (Condensation) start->step1 intermediate Chiral N-Sulfinylimine step1->intermediate Lewis Acid (e.g., CuSO₄) step2 Step 2: Nucleophilic Addition (e.g., R-MgBr) intermediate->step2 product_sulfinamide Diastereomerically Enriched Sulfinamide Adduct step2->product_sulfinamide High Diastereoselectivity step3 Step 3: Deprotection (Acidic Cleavage) product_sulfinamide->step3 final_product Enantiomerically Enriched Primary Amine step3->final_product HCl in MeOH

Caption: General workflow for the asymmetric synthesis of chiral primary amines using Ellman's auxiliary.

Protocol 1: Preparation of (R)-N-tert-Butanesulfinyl Imines

This protocol describes the condensation of an aldehyde with (R)-tert-butanesulfinamide to form the corresponding chiral N-sulfinylimine, a key intermediate.[6]

Materials:

  • Aldehyde (1.0 equiv)

  • (R)-tert-Butanesulfinamide (1.05 equiv)

  • Anhydrous Copper(II) Sulfate (CuSO₄) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-tert-butanesulfinamide and anhydrous CuSO₄.

  • Add anhydrous DCM via syringe and stir the resulting suspension.

  • Add the aldehyde dropwise to the stirred suspension at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO₄. Wash the Celite pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine.

  • The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This protocol details the stereoselective addition of an organometallic reagent to the chiral imine.

Materials:

  • N-tert-Butanesulfinyl imine (from Protocol 1) (1.0 equiv)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the crude N-tert-butanesulfinyl imine in anhydrous THF or DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent dropwise to the cooled solution over 15-30 minutes. The reaction is often exothermic.

  • Stir the reaction at -78 °C for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude sulfinamide adduct can be purified by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Sulfinyl Auxiliary

This final step removes the chiral auxiliary to yield the free primary amine, typically as a hydrochloride salt.[6]

Materials:

  • Purified sulfinamide adduct (from Protocol 2) (1.0 equiv)

  • Hydrochloric Acid (HCl) solution (e.g., 4 M in 1,4-dioxane or prepared by adding acetyl chloride to methanol)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the sulfinamide adduct in a minimal amount of methanol.

  • Add the HCl solution (2.0-3.0 equiv) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the cleavage by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add diethyl ether to the residue to precipitate the amine hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the pure chiral amine salt.

Data Summary: Representative Substrate Scope

The methodology is highly versatile, accommodating a wide range of aldehydes and nucleophiles with excellent stereochemical control.

Aldehyde (R¹CHO)Nucleophile (R²MgBr)SolventTypical d.r.Reference
BenzaldehydeEthylmagnesium bromideCH₂Cl₂>98:2[6]
IsobutyraldehydePhenylmagnesium bromideTHF96:4[6]
CinnamaldehydeMethylmagnesium bromideCH₂Cl₂95:5[10]
4-MeO-C₆H₄-CHOAllylmagnesium bromideTHF98:2[10]

Note: The diastereomeric ratio (d.r.) refers to the ratio of the major to minor diastereomer of the sulfinamide adduct before cleavage.

Application II: Stereoselective Synthesis of Sulfoxides

This compound itself can serve as a precursor for the synthesis of other chiral sulfinyl compounds, including chiral sulfoxides. This involves the displacement of the chloride with a suitable nucleophile, followed by subsequent transformations. A more direct route to chiral sulfoxides often involves the reaction of an enantiopure sulfinate ester with an organometallic reagent (the Andersen sulfoxide synthesis).[11] However, derivatives of the title compound can participate in related chemistry. For instance, reaction with organolithium reagents can lead to the formation of sulfoxides with inversion of configuration at the sulfur center.[12][13]

Protocol 4: Conceptual Synthesis of a Chiral Diaryl Sulfoxide

This protocol outlines a conceptual pathway for converting a sulfinimidoyl chloride derivative to a chiral sulfoxide.

Materials:

  • (R)-N-tert-Butylbenzenesulfinimidoyl chloride (1.0 equiv)

  • Organolithium reagent (e.g., Phenyllithium) (1.1 equiv)

  • Anhydrous THF

  • Inert atmosphere

Procedure:

  • Dissolve the sulfinimidoyl chloride in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add the organolithium reagent. The reaction proceeds via nucleophilic substitution at the sulfur center.

  • After stirring for a set period, the reaction would be quenched.

  • The resulting intermediate, a sulfinimidate, would then be hydrolyzed under controlled conditions to furnish the chiral sulfoxide.

  • Purification would be performed using column chromatography.

Note: This is a generalized representation. Specific conditions and intermediates would need to be optimized based on the desired target.

Troubleshooting and Practical Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Imine Formation Incomplete reaction; wet reagents/solvents; sterically hindered substrate.Ensure all reagents and solvents are anhydrous. Use a dehydrating agent like MgSO₄ or Ti(OEt)₄.[6] For hindered ketones, higher temperatures and Ti(OEt)₄ may be required.[6]
Low Diastereoselectivity Non-chelating conditions; reaction temperature too high; wrong solvent choice.Run the reaction at -78 °C or lower. Use non-coordinating solvents like DCM or toluene instead of THF where applicable.[6]
Epimerization/Racemization Presence of acid or base during workup; unstable product.Perform workup under neutral or slightly acidic conditions. Avoid prolonged exposure to silica gel during chromatography.
Difficult Auxiliary Cleavage Sterically hindered sulfinamide; insufficient acid.Use a stronger acid or prolonged reaction times. A common method is HCl generated from acetyl chloride in methanol.
Safety This compound is moisture-sensitive and potentially toxic.[2] Organolithium reagents are pyrophoric.Handle all reagents under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE). Quench reactive reagents carefully.

References

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]

  • Myers, A. G. Research Group. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Harvard University. [Link]

  • Zhang, Y., et al. (2024). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances. [Link]

  • McGlacken, G. P., et al. (2021). Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. The Journal of Organic Chemistry. [Link]

  • Alemán, J., et al. (2017). Asymmetric radical alkylation of N-sulfinimines under visible light photocatalytic conditions. Chemical Communications. [Link]

  • Ni, C., & Hu, J. (2016). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein Journal of Organic Chemistry. [Link]

  • Shaw, J. T., et al. (2019). Acyclic Stereocontrol in the Additions of Nucleophilic Alkenes to α‐Chiral N‐Sulfonyl Imines. Angewandte Chemie International Edition. [Link]

  • Anil, G. K., et al. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • McGlacken, G. P., et al. (2021). Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. The Journal of Organic Chemistry. [Link]

  • Mukaiyama, T., Nakamura, Y., & Matsuo, J.-i. (2025). Preparation of this compound. Organic Syntheses. [Link]

  • Grokipedia. (n.d.). This compound. [Link]

  • Anil, G. K., et al. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. [Link]

  • Wikipedia. (n.d.). N-Sulfinyl imine. [Link]

  • Tang, G., & Wu, X. (2015). Recent applications of chiral N-tert-butanesulfinyl imines, chiral diene ligands and chiral sulfur–olefin ligands in asymmetric synthesis. Organic Chemistry Frontiers. [Link]

  • Ellman, J. A. (2003). Applications of tert-butanesulfinamide in the asymmetric synthesis of amines. Pure and Applied Chemistry. [Link]

  • Casey, M., & Syed, M. K. (2011). Enantioselective Synthesis of Benzyl tert‐Butyl Sulfoxides. European Journal of Organic Chemistry. [Link]

  • Anil, G. K., et al. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. [Link]

  • Ckalnmals. (2012). Synthesis of this compound. Wikimedia Commons. [Link]

  • Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). Synthesis method of N-tert-butyl benzene sulfonamide.
  • Casey, M., & Syed, M. K. (2011). Enantioselective Synthesis of Benzyl tert-Butyl Sulfoxides. ResearchGate. [Link]

  • Kiełbasiński, P. (2017). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules. [Link]

  • Ruano, J. L. G., et al. (2012). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Recent advances in the stereoselective synthesis of chiral sulfoxides. [Link]

Sources

Application Notes and Protocols: Selective Oxidation of N-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Aldehydes in Synthesis

N-protected α-amino aldehydes are highly valuable chiral building blocks in modern organic synthesis and medicinal chemistry. Their dual functionality, featuring a stable protected amine and a reactive aldehyde, makes them versatile intermediates for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] The aldehyde moiety can undergo a wide array of transformations, such as nucleophilic additions and reductive aminations, to construct new carbon-carbon and carbon-nitrogen bonds with high stereocontrol.[3][4]

The synthesis of these crucial intermediates is primarily achieved through the selective oxidation of the corresponding N-protected amino alcohols.[2][5] The challenge lies in achieving high yields and preserving the stereochemical integrity of the adjacent chiral center, as α-amino aldehydes are notoriously prone to racemization.[6][7] This guide provides a detailed overview of robust and widely adopted protocols for the oxidation of N-protected amino alcohols, with a focus on explaining the mechanistic rationale behind experimental choices to ensure reproducible and optimal results.

The Importance of N-Protection

The amino group in amino alcohols is nucleophilic and susceptible to oxidation.[8][9] To ensure the selective oxidation of the alcohol moiety, the amino group must be "protected" by converting it into a less reactive functional group.[8][10] This temporary modification prevents undesired side reactions and is a cornerstone of modern organic synthesis.[10][11][12] Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under many oxidative conditions and can be selectively removed later in the synthetic sequence.[10][13]

Key Oxidation Protocols: A Comparative Overview

Several methods have been developed for the oxidation of N-protected amino alcohols. The choice of oxidant is critical and depends on the substrate's sensitivity, the desired scale of the reaction, and the other functional groups present in the molecule. This section details three of the most reliable and commonly employed protocols: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Parikh-Doering Oxidation.

Protocol Oxidant/Activator Temperature Key Advantages Key Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride-78 °CMild conditions, high yields, wide functional group tolerance.[6][14][15]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, generates CO and CO2 gases.[14][15]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureMild, neutral pH, short reaction times, high chemoselectivity, minimal racemization.[7][16][17][18]DMP is expensive and potentially explosive, requires careful handling.[16][19]
Parikh-Doering Oxidation DMSO, SO3·Pyridine Complex0 °C to Room TemperatureOperationally simple, avoids cryogenic temperatures, good for acid-sensitive substrates.[20][21]May require a large excess of reagents, can have longer reaction times.[21]

Protocol 1: Swern Oxidation

The Swern oxidation is a classic and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary and secondary alcohols.[14][15] Its mild, low-temperature conditions are particularly well-suited for sensitive substrates, minimizing side reactions and racemization of α-chiral centers.[6]

Mechanistic Rationale

The reaction proceeds through several distinct steps, each with a specific purpose that underscores the experimental procedure.

dot graph Swern_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9];

DMSO [label="DMSO"]; OxalylChloride [label="Oxalyl Chloride"]; Activation [label="Activation\n(-78 °C)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ChloroSulfonium [label="Chloro(dimethyl)sulfonium\nChloride"]; Alcohol [label="N-Protected\nAmino Alcohol"]; AlkoxySulfonium [label="Alkoxysulfonium\nIon Intermediate"]; Base [label="Triethylamine (Base)"]; Ylide [label="Sulfur Ylide"]; Product [label="N-Protected\nAmino Aldehyde"]; Byproducts [label="DMS + CO + CO2\n+ Et3NHCl"];

DMSO -> Activation; OxalylChloride -> Activation; Activation -> ChloroSulfonium [label="Formation of\nactive oxidant"]; ChloroSulfonium -> AlkoxySulfonium; Alcohol -> AlkoxySulfonium [label="Nucleophilic\nattack"]; AlkoxySulfonium -> Ylide; Base -> Ylide [label="Deprotonation"]; Ylide -> Product [label="Intramolecular\nElimination"]; Ylide -> Byproducts; } enddot Caption: Workflow of the Swern Oxidation.

  • Activation of DMSO: At -78 °C, DMSO reacts with oxalyl chloride to form the highly reactive chloro(dimethyl)sulfonium chloride intermediate.[14] This low temperature is crucial to prevent the decomposition of this intermediate.

  • Formation of Alkoxysulfonium Ion: The N-protected amino alcohol is added and acts as a nucleophile, attacking the sulfur atom of the activated DMSO species to form a key alkoxysulfonium ion.[14]

  • Ylide Formation and Elimination: A hindered, non-nucleophilic base, typically triethylamine, is added to deprotonate the carbon adjacent to the oxygen, forming a sulfur ylide.[14][22] This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide (DMS), and other byproducts.[14][15]

Detailed Experimental Protocol

Materials:

  • N-Protected Amino Alcohol (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO, 2.2 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Triethylamine (TEA, 5.0 equiv)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Preparation: Slowly add oxalyl chloride to the cooled DCM. Then, add a solution of anhydrous DMSO in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir the resulting solution for 15 minutes.

  • Substrate Addition: Dissolve the N-protected amino alcohol in anhydrous DCM and add it dropwise to the reaction mixture. Maintain the temperature at -78 °C and stir for 30-45 minutes.[22]

  • Base Addition: Add triethylamine dropwise to the reaction mixture. The solution may become thick. Continue stirring for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.[22]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is a highly efficient and mild method for converting alcohols to aldehydes.[16][18] It is particularly advantageous for sensitive substrates due to its neutral pH, room temperature conditions, and high chemoselectivity.[7][16] This method is known for producing N-protected α-amino aldehydes with high enantiomeric purity, as it minimizes the risk of epimerization.[7][16]

Mechanistic Rationale

The DMP oxidation relies on a hypervalent iodine(V) reagent.

dot graph DMP_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9];

DMP [label="Dess-Martin\nPeriodinane (DMP)"]; Alcohol [label="N-Protected\nAmino Alcohol"]; LigandExchange [label="Ligand Exchange", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Diacetoxyalkoxy-\nperiodinane"]; Deprotonation [label="Deprotonation\n(Acetate as base)"]; Product [label="N-Protected\nAmino Aldehyde"]; Byproducts [label="Iodinane +\nAcetic Acid"];

DMP -> LigandExchange; Alcohol -> LigandExchange; LigandExchange -> Intermediate [label="Formation of\nintermediate"]; Intermediate -> Deprotonation; Deprotonation -> Product [label="Intramolecular\nproton transfer"]; Deprotonation -> Byproducts; } enddot Caption: Key steps in the Dess-Martin Oxidation.

  • Ligand Exchange: The reaction initiates with a ligand exchange on the iodine center, where the alcohol displaces one of the acetate groups of the DMP reagent to form a diacetoxyalkoxyperiodinane intermediate.[16][17]

  • Intramolecular Elimination: An acetate ion, acting as a base, abstracts the proton on the carbon bearing the oxygen.[16] This facilitates a concerted elimination to form the aldehyde, acetic acid, and a reduced iodinane byproduct.[16]

Detailed Experimental Protocol

Materials:

  • N-Protected Amino Alcohol (1.0 equiv)

  • Dess-Martin Periodinane (DMP, 1.1-1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Reaction Setup: Dissolve the N-protected amino alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • DMP Addition: Add the Dess-Martin periodinane in one portion to the stirred solution at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. The thiosulfate quenches any remaining DMP and reduces the iodinane byproduct, making it more water-soluble.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is another activated DMSO method that uses the sulfur trioxide-pyridine complex (SO₃·Py) as the activator.[20][21] A key advantage of this protocol is that it can be conducted at temperatures ranging from 0 °C to room temperature, circumventing the need for cryogenic conditions required for the Swern oxidation.[20][21]

Mechanistic Rationale

Similar to the Swern oxidation, the Parikh-Doering protocol involves the activation of DMSO, followed by reaction with the alcohol and base-mediated elimination.

dot graph ParikhDoering_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9];

DMSO [label="DMSO"]; SO3Py [label="SO3-Pyridine\nComplex"]; Activation [label="Activation\n(0 °C to RT)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveSpecies [label="Electrophilic Sulfur\nIntermediate"]; Alcohol [label="N-Protected\nAmino Alcohol"]; AlkoxySulfonium [label="Alkoxysulfonium\nIon Intermediate"]; Base [label="Triethylamine"]; Ylide [label="Sulfur Ylide"]; Product [label="N-Protected\nAmino Aldehyde"]; Byproducts [label="DMS + Pyridinium\nSulfate"];

DMSO -> Activation; SO3Py -> Activation; Activation -> ActiveSpecies; ActiveSpecies -> AlkoxySulfonium; Alcohol -> AlkoxySulfonium [label="Nucleophilic\nattack"]; AlkoxySulfonium -> Ylide; Base -> Ylide [label="Deprotonation"]; Ylide -> Product [label="Intramolecular\nElimination"]; Ylide -> Byproducts; } enddot Caption: Parikh-Doering Oxidation reaction pathway.

  • DMSO Activation: The sulfur trioxide-pyridine complex reacts with DMSO to form an electrophilic sulfur intermediate.[21]

  • Nucleophilic Attack: The alcohol attacks this activated species to form an alkoxysulfonium intermediate.[21]

  • Elimination: A base, such as triethylamine, deprotonates the intermediate to form a sulfur ylide, which then collapses via a five-membered transition state to yield the aldehyde and dimethyl sulfide.[21]

Detailed Experimental Protocol

Materials:

  • N-Protected Amino Alcohol (1.0 equiv)

  • Sulfur trioxide-pyridine complex (SO₃·Py, 3.0-4.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM, as co-solvent)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA, 5.0-7.0 equiv)[23]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-protected amino alcohol and the base (DIPEA or TEA) in a mixture of anhydrous DMSO and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Activator Addition: Add the SO₃·Pyridine complex portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.[23]

  • Workup: Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with dilute acid (e.g., 1 M HCl) to remove the amine base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting and Final Considerations

  • Racemization: The primary challenge in the synthesis of α-amino aldehydes is the prevention of racemization. This is often base-induced. Therefore, it is crucial to use non-nucleophilic, hindered bases (like DIPEA) and to maintain low temperatures, especially during the Swern oxidation.[24] The Dess-Martin oxidation is often preferred for highly sensitive substrates due to its neutral conditions.[7][16]

  • Over-oxidation: Over-oxidation to the carboxylic acid is generally not a significant issue with these methods under anhydrous conditions, as they are designed to stop at the aldehyde stage.[25]

  • Reagent Purity: The purity of reagents, especially DMSO and solvents, is critical. Anhydrous conditions are necessary to prevent side reactions.

  • Safety: Oxalyl chloride is toxic and corrosive and reacts with DMSO to produce CO and CO₂; this reaction should always be performed in a well-ventilated fume hood.[14] Dess-Martin periodinane is potentially explosive and should be handled with care.[16][19]

By carefully selecting the appropriate oxidation protocol and adhering to the detailed procedures outlined above, researchers can reliably synthesize high-purity N-protected amino aldehydes, paving the way for the development of novel therapeutics and other valuable chemical entities.

References

  • Sasano, Y., Nagasawa, S., Yamazaki, M., Shibuya, M., Park, J., & Iwabuchi, Y. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition, 53(12), 3236–3240. [Link]

  • Sasano, Y., Nagasawa, S., Yamazaki, M., Shibuya, M., Park, J., & Iwabuchi, Y. (2014). Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds. Angewandte Chemie (International ed. in English), 53(12), 3236-40. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of chemical research, 46(11), 2345-56. [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041–3043. [Link]

  • Superchi, S., Giorgio, E., & Rosini, C. (2004). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 2(11), 1635-1640. [Link]

  • Parikh–Doering oxidation. (n.d.). In Grokipedia. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041-3043. [Link]

  • TPAP (Ley-Griffith) Oxidation. (2014, April 1). Chem-Station Int. Ed.[Link]

  • Obreshkov, B. D., & Ivanov, I. C. (2015). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. RUDN Journal of Chemistry, (2), 22-31. [Link]

  • Ley-Griffith Oxidation. (n.d.). SynArchive. Retrieved from [Link]

  • Bobbitt, J. M., Brückner, C., & Merbouh, N. (2010). TEMPO-mediated Oxidations. Organic Reactions, 1-332. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). Westlake University. [Link]

  • Taylor, R. A., Hand, D. M., & Rzepa, H. S. (2012). The synthesis of N-heterocycles via copper/TEMPO catalysed aerobic oxidation of amino alcohols. Green Chemistry, 14(6), 1756-1761. [Link]

  • Bobbitt, J. M., Brückner, C., & Merbouh, N. (2010). TEMPO-Mediated Oxidations. Organic Reactions, 1-332. [Link]

  • Gockel, S. N., & Morken, J. P. (2013). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic letters, 15(19), 5142-5. [Link]

  • Parikh-Doering Oxidation. (n.d.). NROChemistry. Retrieved from [Link]

  • The oxidation of amino alcohols. (1938). ThinkIR - University of Louisville. [Link]

  • Ley-Griffith Oxidation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Parikh–Doering oxidation. (n.d.). In Wikipedia. Retrieved from [Link]

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  • Tetrapropylammonium Perruthenate - TPAP. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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  • Moore, P. W., Read, C. D. G., Bernhardt, P. V., & Williams, C. M. (2018). NMO⋅TPB: a selectivity variation on the Ley-Griffith TPAP oxidation. Chemical Communications, 54(53), 7311-7314. [Link]

  • Wang, H., Liu, W., Wu, S., & Xu, J. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798835. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Tojo, G., & Fernández, M. (2006). Activated Dimethyl Sulfoxide. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 93-128). Springer. [Link]

  • 1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Prati, F., Villa, A., & Chan-Thaw, C. E. (2017). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 7(10), 302. [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry. Retrieved from [Link]

  • Protecting Groups. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Protecting Groups for Amines. (2020, June 25). YouTube. [Link]

  • Chen, Y., Li, S., Wang, Y., Zhang, X., & Wang, W. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. International Journal of Molecular Sciences, 24(2), 1042. [Link]

  • Swern oxidation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Jurczak, J., Golebiowski, A., & Raczko, J. (1989). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. The Journal of Organic Chemistry, 54(10), 2495-2496. [Link]

  • Prati, F., Villa, A., & Chan-Thaw, C. E. (2017). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 7(10), 302. [Link]

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Application Notes and Protocols for the Synthesis of β-Alkyl Enones with N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to a Classic Transformation

The synthesis of β-alkyl α,β-unsaturated ketones (β-alkyl enones) is a cornerstone transformation in organic synthesis, providing key intermediates for natural product synthesis and pharmaceutical drug development. Traditional methods often require multiple steps, harsh reaction conditions, or the use of toxic reagents. This application note details a robust and efficient one-pot procedure for the synthesis of β-alkyl enones from their corresponding enones, employing a conjugate addition of a higher-order dialkyl cyanocuprate followed by in situ trapping and elimination of the resulting enolate with N-tert-Butylbenzenesulfinimidoyl Chloride.[1] This method, developed by Matsuo and Aizawa, offers high yields under mild conditions, making it a valuable tool for the modern synthetic chemist.[1]

This compound is a versatile and easy-to-handle oxidizing agent.[2] Developed by Mukaiyama and coworkers, it has found broad application in the oxidation of alcohols and the dehydrogenation of ketone lithium enolates to their corresponding α,β-unsaturated counterparts.[3][4] Its efficacy in the one-pot synthesis of β-alkyl enones stems from its ability to efficiently trap the intermediate enolate and facilitate a subsequent elimination reaction.[2]

Mechanistic Insights: The Rationale Behind the Reagents

The success of this one-pot synthesis hinges on the careful orchestration of two key steps: the conjugate addition of an organocuprate and the subsequent dehydrogenation of the resulting lithium enolate.

1. Conjugate Addition with Higher-Order Cyanocuprates:

The reaction is initiated by the 1,4-conjugate addition of a higher-order dialkyl cyanocuprate (R₂Cu(CN)Li₂) to the starting enone. Higher-order cyanocuprates are chosen for their superior reactivity and thermal stability compared to Gilman reagents (R₂CuLi). The cyanide ligand enhances the solubility and stability of the cuprate, leading to cleaner reactions and higher yields. This step stereoselectively forms a lithium enolate intermediate.

2. Enolate Trapping and Elimination:

The in situ generated lithium enolate is then trapped by the electrophilic sulfur atom of this compound.[5] The subsequent elimination of the sulfenamide proceeds through a five-membered cyclic transition state, a process often referred to as a Mukaiyama dehydrogenation.[6] The basic nitrogen atom of the sulfinimidoyl moiety acts as an internal base, abstracting a proton from the α-position to facilitate the formation of the new double bond and furnish the desired β-alkyl enone.[4][5] This intramolecular elimination pathway is highly efficient, even at low temperatures.[4]

G cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Enolate Trapping & Elimination enone Enone enolate Lithium Enolate Intermediate enone->enolate 1,4-Addition cuprate R'₂Cu(CN)Li₂ (Higher-Order Cuprate) sulfinimidoyl PhS(Cl)=N-tBu (this compound) enolate->sulfinimidoyl Enolate Trapping trapped_intermediate Trapped Intermediate enolate->trapped_intermediate transition_state Five-Membered Transition State trapped_intermediate->transition_state Intramolecular Proton Transfer product β-Alkyl Enone transition_state->product byproduct PhS-NH-tBu + LiCl transition_state->byproduct

Sources

Application Notes & Protocols: The Reaction of N-tert-Butylbenzenesulfinimidoyl Chloride with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Powerful Tool for C-C and C-S Bond Formation

N-tert-Butylbenzenesulfinimidoyl chloride is a versatile organosulfur compound that serves as a potent electrophile and a mild oxidizing agent in modern organic synthesis.[1][2] Developed in the late 1990s by Mukaiyama and Matsuo, this reagent has become invaluable for its ability to participate in efficient, one-pot transformations under mild conditions.[1] Its reactivity is centered on the electrophilic sulfur atom, which is susceptible to attack by a wide range of nucleophiles.

Organolithium reagents, characterized by their highly polarized carbon-lithium bond, are among the most powerful carbon-based nucleophiles used in synthesis. Their high reactivity, while synthetically useful, necessitates careful control of reaction conditions, typically involving low temperatures and inert atmospheres.

The reaction between this compound and organolithium reagents provides a robust platform for two primary synthetic strategies:

  • One-Pot Synthesis of Unsymmetrical Ketones: An aldehyde is first treated with an organolithium reagent to generate a secondary lithium alkoxide in situ. This alkoxide then reacts with the sulfinimidoyl chloride in an oxidation step to furnish the corresponding ketone.[2][3]

  • Direct Synthesis of Sulfoximines: The organolithium reagent directly attacks the sulfur center of the sulfinimidoyl chloride, displacing the chloride to form a new carbon-sulfur bond. This route provides access to sulfoximines, a class of compounds of growing importance in medicinal chemistry as bioisosteres for sulfones and sulfonamides.[4][5]

This document provides a detailed examination of the underlying mechanisms and offers field-tested protocols for leveraging this powerful reaction pairing.

Reaction Mechanisms: The Electrophilic Sulfur Core

The utility of this compound stems from the electrophilicity of its sulfur atom, making it a prime target for nucleophilic attack. The specific pathway depends on the nature of the organolithium-derived nucleophile.

Mechanism for One-Pot Ketone Synthesis from Aldehydes

This process is a two-stage, one-pot sequence.

  • Alkoxide Formation: The organolithium reagent (R'-Li) adds to the carbonyl carbon of an aldehyde (R-CHO), forming a new lithium alkoxide intermediate.

  • Oxidation: The newly formed alkoxide attacks the electrophilic sulfur atom of this compound. This is followed by the collapse of the resulting intermediate, which expels the chloride ion.

  • Elimination: The resulting sulfimide intermediate possesses a basic nitrogen atom.[2] Through a concerted, five-membered ring transition state, this nitrogen atom abstracts the proton adjacent to the oxygen, leading to the formation of a new carbon-oxygen double bond (the ketone) and the release of a neutral N-tert-butylbenzenesulfenamide byproduct.[2][6]

Ketone Synthesis Mechanism cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Attack & Elimination Aldehyde R-CHO Alkoxide [R(R')CH-O⁻]Li⁺ Aldehyde->Alkoxide + R'-Li Organolithium R'-Li Reagent PhS(=N-tBu)Cl Intermediate Sulfimide Intermediate Alkoxide->Intermediate + Reagent - LiCl TS 5-Membered Transition State Intermediate->TS Ketone R(R')C=O TS->Ketone Elimination Byproduct PhS-NH-tBu TS->Byproduct Sulfoximine Synthesis Mechanism start PhS(=N-tBu)Cl + R'-Li TS Transition State [R'---S---Cl]⁻ start->TS Nucleophilic Attack product PhS(=N-tBu)R' + LiCl TS->product Chloride Displacement

Caption: Direct synthesis of sulfoximines via nucleophilic substitution.

Application & Protocol: One-Pot Synthesis of Unsymmetrical Ketones

This one-pot procedure is highly efficient for converting aldehydes into a diverse range of unsymmetrical ketones, avoiding the need for isolating the intermediate alcohol. [3]

Experimental Protocol

Materials:

  • Aldehyde (1.0 equiv)

  • Organolithium reagent (e.g., n-BuLi, PhLi) (1.1 equiv)

  • This compound (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the aldehyde (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.2 M).

  • Alkoxide Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the organolithium reagent (1.1 equiv) dropwise via syringe over 10-15 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

    • Causality Note: This low temperature is critical for controlling the high reactivity of the organolithium reagent, preventing side reactions such as enolization or reaction with the solvent.[7]

  • Oxidation Step: In a separate flask, dissolve this compound (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel.

    • Byproduct Note: The N-tert-butylbenzenesulfenamide byproduct is typically separable from the desired ketone during chromatography.[1]

Data Summary: Substrate Scope and Yields

The following table summarizes representative yields for this transformation.

AldehydeOrganolithium ReagentProductYield (%)Reference
Benzaldehyden-Butyllithium1-Phenyl-1-pentanone85[2][3]
4-MethoxybenzaldehydePhenyllithium4-Methoxyphenyl(phenyl)methanone92[3]
Cyclohexanecarbaldehyden-Butyllithium1-Cyclohexylpentan-1-one88[3]
HeptanalPhenyllithium1-Phenylheptan-1-one81[3]

Application & Protocol: Direct Synthesis of Sulfoximines

This method provides direct access to S-alkyl or S-aryl sulfoximines through C-S bond formation. The protocol requires stringent anhydrous and anaerobic conditions due to the nature of the reagents.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Organolithium reagent (e.g., n-BuLi, MeLi, PhLi) (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous THF (approx. 0.2 M).

  • Nucleophilic Addition: Cool the solution to -78 °C. Slowly add the organolithium reagent (1.05 equiv) dropwise via syringe.

    • Causality Note: A slight excess of the organolithium reagent ensures complete consumption of the starting material. The extremely low temperature is essential to prevent potential side reactions, such as reduction of the sulfinimidoyl chloride or attack at the N-tert-butyl group.

  • Reaction Progression: Stir the mixture at -78 °C for 1-2 hours, then allow it to warm slowly to 0 °C over 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. After solvent removal in vacuo, purify the crude sulfoximine product by flash column chromatography.

Data Summary: Representative Transformations

While direct reactions with sulfinimidoyl chlorides are less documented than with sulfonimidates, the following transformations are representative of the expected scope.

Organolithium ReagentExpected ProductPredicted Yield Range (%)
n-ButyllithiumN-tert-Butyl-S-phenyl-S-butylsulfoximine40-60
PhenyllithiumN-tert-Butyl-S,S-diphenylsulfoximine50-70
MethyllithiumN-tert-Butyl-S-phenyl-S-methylsulfoximine45-65

Yields are estimated based on analogous reactions with related sulfur electrophiles.[8]

Scientific Integrity and Safety Considerations

Trustworthiness: Self-Validating Protocols

Each protocol is designed to be self-validating. The progress of the reactions should be monitored by an appropriate method (e.g., TLC, LC-MS) to confirm the consumption of starting materials and the formation of the product. The identity and purity of the final, purified compound must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expertise: Causality Behind Experimental Choices
  • Solvent: Anhydrous THF is a preferred solvent as it is relatively inert to organolithiums at low temperatures and effectively solvates the lithium cation. [7]* Temperature: A temperature of -78 °C is standard for reactions involving highly reactive organolithiums to ensure selectivity and minimize side reactions, including solvent deprotonation. [1]* Inert Atmosphere: Both this compound and organolithium reagents are sensitive to moisture and atmospheric oxygen. [1][9]All manipulations must be carried out under an inert atmosphere of nitrogen or argon using Schlenk techniques or in a glovebox.

Safety Precautions
  • This compound: This compound is corrosive, moisture-sensitive, and has an unpleasant odor. [2][9]It should be handled exclusively in a well-ventilated fume hood. Store under an inert atmosphere at low temperatures (e.g., 2-8 °C) to prevent decomposition. [9]* Organolithium Reagents: These reagents are often pyrophoric and react violently with water and protic solvents. Handle with extreme care using proper syringe techniques. Always have an appropriate fire extinguisher (Class D for metal fires) readily available.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, when performing these reactions.

References

  • Grokipedia. This compound.
  • Wikipedia. This compound.
  • Organic Chemistry Portal. This compound.
  • Organic Syntheses. Preparation of this compound. Available at: [Link]

  • Wikimedia Commons. Mechanism for the Reaction of this compound With an Alkoxide.png. Available at: [Link]

  • MDPI. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Available at: [Link]

  • SciSpace. Sulfonimidates: useful synthetic intermediates for sulfoximine synthesis via C–S bond formation. Available at: [Link]

  • Myers, A. Organolithium Reagents. Harvard University.
  • Organic Syntheses. Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using.... Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-tert-Butylbenzenesulfinimidoyl Chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile oxidizing agent. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This resource is built on a foundation of established literature and practical field experience to ensure you can navigate the nuances of your experiments with confidence.

I. Core Concepts: Understanding the Reagent

This compound, often referred to as Mukaiyama's oxidant, is a powerful and mild reagent for the dehydrogenation of various functional groups. Its primary utility lies in the oxidation of alcohols to aldehydes and ketones, amines to imines, and the conversion of ketone enolates to α,β-unsaturated ketones.[1][2]

The reactivity stems from the electrophilic nature of the sulfur atom and the subsequent intramolecular elimination pathway. This mechanism avoids the harsh conditions and toxic heavy metals associated with many classical oxidation methods.[2]

Reaction Mechanism: The Driving Force of the Oxidation

The generally accepted mechanism for the oxidation of an alcohol involves a few key steps. Understanding this pathway is critical for troubleshooting, as each step represents a potential point of failure or optimization.

  • Nucleophilic Attack: The alcohol (or its corresponding alkoxide) attacks the electrophilic sulfur atom of the this compound.

  • Chloride Displacement: The chloride ion is displaced, forming a sulfinimidate intermediate.

  • Intramolecular Proton Transfer: The nitrogen atom of the intermediate is sufficiently basic to abstract a proton from the carbon bearing the oxygen via a five-membered ring transition state.[1][3]

  • Elimination: This proton transfer triggers the collapse of the intermediate, eliminating the desired carbonyl compound and the byproduct, N-tert-butylbenzenesulfenamide.[1]

Caption: General mechanism for alcohol oxidation.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during reactions with this compound in a practical Q&A format.

Reagent Handling and Stability

Q1: My reaction is sluggish or has failed completely. I suspect the reagent is bad. How can I be sure?

A1: This is the most common failure mode. The reagent is highly sensitive to moisture and heat.

  • Causality: The S-Cl bond is susceptible to hydrolysis, which deactivates the reagent. Thermal decomposition can also occur, even under an inert atmosphere if not stored correctly.[2][4]

  • Verification:

    • Appearance: Fresh, high-purity reagent should be a yellow solid.[1] If it appears dark, oily, or clumped, it has likely degraded.

    • NMR Analysis: A quick ¹H NMR in dry CDCl₃ is the best diagnostic tool. You should see characteristic aromatic signals (approx. 7.5-8.2 ppm) and a sharp singlet for the tert-butyl group around 1.58 ppm.[4] The presence of significant signals outside of these, particularly broad peaks, suggests decomposition or hydrolysis.

  • Protocol - Best Practices for Storage:

    • Always store the reagent at low temperatures, preferably in a freezer (-20 °C).[4]

    • Store under an inert atmosphere (Argon or Nitrogen).

    • When using, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Weigh out the required amount quickly and immediately reseal and purge the container.

Q2: I'm preparing the reagent myself following the Organic Syntheses procedure. What are the critical steps?

A2: The synthesis is robust, but attention to detail is key for obtaining high-purity material.[4]

  • Critical Step 1: Anhydrous Conditions: The reaction of S-phenyl thioacetate with N,N-dichloro-tert-butylamine is sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Critical Step 2: Temperature Control: Pay close attention to the temperature during the addition of triethylamine and during the reaction reflux.[4]

  • Insight: The purification by crystallization is crucial. Distillation is not recommended as the compound can decompose.[4] The purity of the synthesized reagent directly impacts the success of subsequent oxidation reactions. Commercial sources can have purities around 80-90%, while a careful in-house preparation can yield >95% pure material.[4]

Reaction Optimization and Low Yields

Q3: My oxidation of a secondary alcohol is giving low yields. What parameters should I investigate?

A3: Low yields in alcohol oxidations are typically due to four factors: reagent quality (see Q1), insufficient base, steric hindrance, or improper temperature control.

Troubleshooting_Workflow Start Low Yield or Failed Reaction CheckReagent Step 1: Verify Reagent Quality (Appearance, NMR) Start->CheckReagent CheckBase Step 2: Evaluate Base (Stoichiometry, pKa) CheckReagent->CheckBase Reagent OK CheckTemp Step 3: Review Temperature Profile (Addition, Reaction) CheckBase->CheckTemp Base OK CheckSterics Step 4: Consider Steric Hindrance CheckTemp->CheckSterics Temp OK Optimize Implement Solution: - Increase reaction time - Use fresh reagent - Adjust base/temp CheckSterics->Optimize Success Successful Reaction Optimize->Success

Caption: A logical workflow for troubleshooting low yields.

  • Base Selection & Stoichiometry: A non-nucleophilic base is required to facilitate the elimination step.

    • Causality: For neutral alcohols, a base is needed to deprotonate the intermediate alkoxysulfonium ion to form the key sulfur ylide.[1] If the substrate is first converted to an alkoxide (e.g., with n-BuLi), the base's role is primarily to neutralize any generated acid.

    • Troubleshooting: Ensure at least 1.1-1.2 equivalents of a suitable base like DBU or a hindered amine (e.g., triethylamine) are used. If your substrate is acid-sensitive, consider using a milder base like 2,6-lutidine.

  • Steric Hindrance:

    • Causality: Highly substituted or sterically bulky alcohols can react slowly. The initial nucleophilic attack of the alcohol on the sulfur center is sterically sensitive.

    • Troubleshooting: For hindered alcohols, increase the reaction time significantly (from 1-2 hours to 12-24 hours). A moderate increase in temperature (e.g., from -78 °C to -40 °C or even 0 °C) after the addition of the reagent can also be beneficial, but must be monitored carefully to avoid side reactions.

  • Temperature Control:

    • Causality: While many reactions proceed well at low temperatures like -78 °C, this is not a universal requirement.[2] The key is that the initial formation of the alkoxysulfonium intermediate is typically fast, even at low temperatures. The subsequent elimination can be slower.

    • Troubleshooting: If TLC analysis shows the formation of an intermediate but slow conversion to the product, allowing the reaction to slowly warm to room temperature can often drive it to completion.

ParameterStandard ConditionTroubleshooting ActionRationale
Reagent Equiv. 1.1 - 1.2Use 1.5 equiv.Ensures complete consumption of starting material.
Base DBU / Et₃N (1.2 equiv.)Increase to 1.5 equiv. or switch base.Ensures efficient elimination.
Temperature -78 °C to RTHold at -78 °C for addition, then warm to 0 °C or RT.Balances intermediate formation with elimination rate.
Reaction Time 1 - 4 hoursMonitor by TLC; extend to 24 hours if needed.Accommodates sterically hindered or less reactive substrates.
Work-up and Purification

Q4: I have a persistent impurity in my final product. I think it's the N-tert-butylbenzenesulfenamide byproduct. How do I remove it?

A4: This is a very common purification challenge. The N-tert-butylbenzenesulfenamide (Ph-S-NH-tBu) byproduct is relatively nonpolar and can co-elute with many products on silica gel.[2]

  • Causality: The byproduct has an amine-like nitrogen atom, which can be protonated. An acidic wash will convert it to a water-soluble ammonium salt, allowing for its removal via extraction.

  • Protocol - Acidic Wash Work-up:

    • After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product into an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the combined organic layers 2-3 times with a dilute aqueous HCl solution (e.g., 0.5 M to 1.0 M).

    • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any remaining acid.

    • Wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Important Consideration: This method is only suitable if your desired product is stable to acidic conditions. For acid-sensitive molecules, careful column chromatography with a less polar solvent system (e.g., Hexanes/Et₂O) may be required.

Workup_Diagram Start Crude Reaction Mixture (Product + Ph-S-NH-tBu) Extraction 1. Extract with EtOAc 2. Add dilute HCl (aq) Start->Extraction SepFunnel Separatory Funnel Extraction->SepFunnel OrganicLayer Organic Layer (Contains Product) SepFunnel->OrganicLayer Separate AqueousLayer Aqueous Layer (Contains Ph-S-NH₂⁺-tBu Cl⁻) SepFunnel->AqueousLayer Separate PurifiedProduct Purified Product OrganicLayer->PurifiedProduct Wash, Dry, Concentrate

Caption: Acidic work-up to remove the sulfenamide byproduct.

III. Comparison with Alternative Reagents

Q5: When should I choose this compound over a Swern or Dess-Martin oxidation?

A5: The choice of oxidant is critical and depends on the substrate, scale, and laboratory constraints.

  • vs. Swern Oxidation:

    • Advantages: This reagent avoids the need for cryogenic temperatures (-78 °C) for the activation step, although the oxidation itself is often performed cold.[2] It also avoids the generation of acutely toxic carbon monoxide.[5] The byproduct, while sometimes tricky to remove, is arguably less noxious than the dimethyl sulfide produced in the Swern oxidation.[5][6]

    • When to prefer Swern: The Swern oxidation is extremely reliable and its byproducts are highly volatile, which can simplify purification on a small scale if you have an efficient fume hood.

  • vs. Dess-Martin Periodinane (DMP):

    • Advantages: this compound is generally more cost-effective and does not use a hypervalent iodine reagent, which can be shock-sensitive.

    • When to prefer DMP: DMP is known for its exceptionally mild conditions (often performed at room temperature) and is a go-to reagent for very sensitive or complex substrates. The work-up is often simpler, involving filtration to remove the iodine byproduct.

IV. References

  • Mukaiyama, T., Matsuo, J., Yanagisawa, M. (2000). A New and Efficient Method for Oxidation of Various Alcohols by Using N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 29(10), 1072–1073. [Link]

  • Wikipedia contributors. (2023, April 29). This compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). This compound. Retrieved from [Link]

  • Matsuo, J., Iida, D., Yamanaka, H., & Mukaiyama, T. (2001). A New and Efficient Method for Oxidation of Various Alcohols by Using N-tert-Butyl Phenylsulfinimidoyl Chloride. ChemInform, 32(15). [Link]

  • Wikimedia Commons. (2012). File:Mechanism for the Reaction of this compound With an Alkoxide.png. Retrieved from [Link]

  • Grokipedia. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Organic Syntheses. (2021). Preparation of this compound. Org. Synth., 98, 215-229. [Link]

  • Wikipedia contributors. (2023, December 1). Swern oxidation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. The Journal of Organic Chemistry, 66(23), 7907–7909. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

  • University of California, Irvine, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

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optimizing reaction conditions for N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-tert-Butylbenzenesulfinimidoyl Chloride (Mukaiyama's Oxidant). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for optimizing its use in organic synthesis. As Senior Application Scientists, our goal is to ensure you can leverage this versatile reagent with confidence and precision.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of this compound.

Q1: What is this compound and what are its primary applications?

A: this compound (CAS 49591-20-0) is a highly effective organosulfur oxidizing agent.[1] Developed by Mukaiyama and Matsuo, it is primarily used for the mild and efficient oxidation of alcohols to aldehydes and ketones, and the dehydrogenation of carbonyl compounds to their α,β-unsaturated counterparts.[1] Its key advantage lies in its ability to perform these transformations under neutral or basic conditions, often at low temperatures (e.g., -78 °C), which preserves sensitive functional groups.[1][2] Other significant applications include the synthesis of unsymmetrical ketones from aldehydes, the formation of imines from amines, and facilitating one-pot oxidative Mannich-type reactions.[3]

Q2: How should I properly store and handle this reagent?

A: This reagent is moisture-sensitive and corrosive.[1][3][4] Proper storage and handling are critical to maintain its reactivity and ensure safety.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a freezer (-20 °C is recommended).[4] This minimizes degradation from atmospheric moisture and thermal decomposition.[1]

  • Handling: All manipulations should be conducted in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][6] Due to its corrosive nature, avoid all contact with skin and eyes.[4][7] Use dry glassware and anhydrous solvents to prevent hydrolysis.[8][9]

Q3: The reagent in my bottle has changed color from yellow to a darker brown/red. Is it still usable?

A: this compound is a yellow to deep yellow-red crystalline solid.[3] A slight darkening in color is common; however, a significant change to a dark brown or tar-like consistency may indicate decomposition, likely due to moisture exposure or prolonged storage at room temperature.[1] We recommend running a small-scale test reaction with a reliable substrate (e.g., oxidation of cyclohexanol) to verify its activity before committing to a large-scale experiment.

Q4: What are the main byproducts of reactions involving this reagent?

A: The primary byproduct is N-tert-butylbenzenesulfenamide.[1] This compound is typically removed during standard aqueous workup and chromatographic purification. For applications where simplified purification is essential, polymer-supported versions of the reagent have been developed to facilitate the removal of byproducts by simple filtration.[1]

Synthesis and Purification Troubleshooting

While commercially available, this compound can also be prepared in the lab.[1][10] This section addresses common issues encountered during its synthesis.

Q1: My synthesis of this compound is resulting in a low yield. What are the most critical parameters?

A: Low yields often stem from two main areas: the quality of starting materials and the reaction conditions.

  • Anhydrous Conditions: The synthesis involves moisture-sensitive intermediates. The reaction of S-phenyl thioacetate with N,N-dichloro-tert-butylamine must be performed in dry benzene under an inert argon atmosphere.[5] Any moisture will lead to hydrolysis and reduced yield.

  • Purity of S-phenyl thioacetate: Using crude or impure S-phenyl thioacetate can significantly impact the reaction's success. It is recommended to use distilled S-phenyl thioacetate for the best results.[5]

  • Temperature Control: The initial reaction is typically run at reflux in benzene.[5] Maintaining the correct temperature is crucial for driving the reaction to completion without promoting decomposition.

Q2: I'm struggling with the purification of the final product. What is the recommended procedure?

A: Purification by distillation is not recommended as the compound can be thermally unstable.[5] The established and reliable method is crystallization. After the reaction workup, the crude product can be crystallized from hexane under an inert atmosphere.[1] It is critical to handle the isolated solid quickly and under inert gas to prevent decomposition.

Workflow for Synthesis and Purification

The following diagram outlines the key steps for a successful laboratory synthesis of the reagent.

G Synthesis Workflow for this compound cluster_0 Step 1: Preparation of S-Phenyl Thioacetate cluster_1 Step 2: Preparation of N,N-Dichloro-tert-butylamine cluster_2 Step 3: Synthesis of Final Product A1 Benzenethiol + Acetic Anhydride A2 Add Et3N dropwise at 0°C A1->A2 A3 Stir at RT for 24h A2->A3 A4 Aqueous Workup & Extraction A3->A4 A5 Purify by Distillation A4->A5 C2 Add S-Phenyl Thioacetate A5->C2 Use Purified Reagent B1 tert-Butylamine in CH2Cl2 B2 Add Ca(OCl)2 at 0°C B1->B2 B3 Stir for 21h (0°C to RT) B2->B3 B4 Isolate Organic Layer B3->B4 B5 Use Crude in Next Step B4->B5 C1 Charge N,N-Dichloro-tert-butylamine and Dry Benzene B5->C1 Use Crude Reagent C1->C2 C3 Reflux for 1.5h under Argon C2->C3 C4 Cool, Concentrate, Crystallize from Hexane under Argon C3->C4 Product Product C4->Product Pure Product

Caption: Key stages in the laboratory synthesis of this compound.

Reaction Optimization & Troubleshooting Guide

This section provides solutions to common problems encountered when using this compound for oxidation and dehydrogenation reactions.

Q1: My oxidation of a secondary alcohol to a ketone is sluggish or incomplete. How can I improve the yield?

A: This is a common issue that can usually be resolved by carefully examining the reaction setup and conditions. The mechanism involves nucleophilic attack of an alkoxide on the reagent, so the formation and reactivity of this alkoxide are paramount.[3][11]

  • Incomplete Deprotonation: The alcohol must be converted to its corresponding alkoxide for the reaction to proceed.[3] Ensure you are using a sufficiently strong base (e.g., n-BuLi, LDA) and the correct stoichiometry (at least 1.0 equivalent). For sluggish reactions, a slight excess of the base may be beneficial.

  • Moisture Contamination: As mentioned, the reagent is highly sensitive to water.[1][4] Ensure all glassware is oven- or flame-dried, use anhydrous solvents (e.g., THF, benzene, DCM), and run the reaction under a strict inert atmosphere.[3][8] Water will quench the base and hydrolyze the reagent.

  • Low Temperature: While many reactions proceed rapidly at -78 °C, some sterically hindered alcohols may require a higher temperature.[1][2] After adding the sulfinimidoyl chloride at -78 °C, try allowing the reaction to slowly warm to room temperature and monitor by TLC.

  • Lewis Base Additive: For certain substrates, the addition of a Lewis base like N,N'-Dimethylpropyleneurea (DMPU) can increase yields by breaking up organolithium aggregates and enhancing reactivity.[3]

Q2: I am trying to convert a ketone to an α,β-unsaturated ketone, but the reaction is not working. What should I check?

A: This transformation relies on the efficient formation of a lithium enolate, which then acts as the nucleophile.

  • Enolate Formation: The choice of base and conditions for enolate formation is critical. Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C to ensure complete and regioselective deprotonation.[2]

  • Order of Addition: Add the ketone solution dropwise to the prepared LDA solution at -78 °C. This prevents side reactions like self-condensation. After enolate formation is complete, add the this compound.

  • Reaction Temperature: The reaction of the enolate with the reagent is typically very fast, even at -78 °C.[2] If the reaction is slow, it almost always points to an issue with enolate formation rather than the oxidation step itself.

Troubleshooting Flowchart: Low Reaction Yield

Use this diagram to diagnose potential causes for poor reaction outcomes.

G Start Low or No Yield Q1 Is the reaction under inert atmosphere? Start->Q1 S1 Implement inert gas line (Ar or N2) and use septum/needles. Q1->S1 No Q2 Are solvents and glassware dry? Q1->Q2 Yes End Re-run Experiment S1->End S2 Oven/flame-dry glassware. Use freshly distilled or anhydrous grade solvents. Q2->S2 No Q3 Is the base strong enough & active? Q2->Q3 Yes S2->End S3 Verify base stoichiometry. Titrate organolithium reagents. Consider a stronger base. Q3->S3 No Q4 Is the reaction temperature optimal? Q3->Q4 Yes S3->End S4 Allow reaction to warm slowly after initial addition at low temp. Monitor progress via TLC. Q4->S4 No Q4->End Yes S4->End

Caption: A step-by-step guide to troubleshooting low-yield reactions.

Data Summary: Typical Reaction Conditions

The following table summarizes recommended starting conditions for common transformations. Note that optimization may be required for specific substrates.

TransformationSubstrateBase (equiv.)Reagent (equiv.)SolventTemperature (°C)
Alcohol OxidationSecondary Alcoholn-BuLi (1.1)1.1THF-78 to RT
Ketone DehydrogenationKetoneLDA (1.2)1.2THF-78
Imine SynthesisN-Protected Aminen-BuLi (1.1)1.1THF-78 to 0
Aldehyde to KetoneAldehydeR-Li (1.1)1.2THF-78 to RT

Experimental Protocols

The following are detailed, self-validating protocols for common applications. Always conduct a thorough risk assessment before beginning any experiment. [5]

Protocol 1: Oxidation of a Secondary Alcohol to a Ketone (e.g., Cyclohexanol to Cyclohexanone)
  • Setup: Under an argon atmosphere, add dry THF (0.2 M relative to the alcohol) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add cyclohexanol (1.0 equiv.) to the flask. Then, add n-butyllithium (1.1 equiv.) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Oxidation: Add a solution of this compound (1.1 equiv.) in dry THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor consumption of the starting material by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield cyclohexanone.

Protocol 2: Dehydrogenation of a Ketone to an α,β-Unsaturated Ketone (e.g., Cyclohexanone to Cyclohexenone)
  • LDA Preparation: In an oven-dried flask under argon, prepare a solution of LDA (1.2 equiv.) in dry THF. Cool the solution to -78 °C.

  • Enolate Formation: Slowly add a solution of cyclohexanone (1.0 equiv.) in dry THF to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.[2]

  • Oxidation: Add a solution of this compound (1.2 equiv.) in dry THF dropwise to the enolate solution at -78 °C. A color change is typically observed.[2]

  • Reaction: Stir at -78 °C for 2 hours. The reaction is often complete at this low temperature.[2]

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1 to quench, extract, and purify the product, yielding 2-cyclohexen-1-one.

References

  • Matsuo, J., et al. (2025). Preparation of this compound. Organic Syntheses, 102, 477–493. [Link]

  • Wikipedia. This compound. [Link]

  • ChemBK. This compound. [Link]

  • Grokipedia. N - tert -Butylbenzenesulfinimidoyl chloride. [Link]

  • Wikimedia Commons. (2012). Mechanism for the Reaction of this compound With an Alkoxide. [Link]

  • Organic Chemistry Portal. This compound. [Link]

  • Mukaiyama, T., Matsuo, J.-i., & Kitagawa, H. (2000). A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 29(11), 1250-1251. [Link]

  • Wikimedia Commons. (2012). Synthesis of this compound. [Link]

  • SynPep. This compound. [Link]

Sources

managing moisture sensitivity of N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-tert-Butylbenzenesulfinimidoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling this versatile yet sensitive reagent. My aim is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

A Critical Overview: The Inherent Moisture Sensitivity of this compound

This compound is a powerful oxidizing agent used in a variety of organic transformations, including the synthesis of ketones, α,β-unsaturated ketones, and imines.[1][2] Its efficacy, however, is intrinsically linked to its high sensitivity to moisture.[3][4] The central sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack by water. This hydrolysis reaction is the primary cause of reagent degradation and can significantly impact the outcome of your chemical transformations. Understanding and mitigating this sensitivity is paramount for successful application.

This guide will provide you with practical, field-tested advice to manage the challenges associated with the moisture sensitivity of this compound.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses common issues encountered during the use of this compound, with a focus on problems arising from its moisture sensitivity.

Issue 1: My reaction is sluggish, or I am observing low to no product formation.

Q: I've set up my reaction using this compound, but the reaction is not proceeding as expected. What could be the cause?

A: This is a classic symptom of a compromised reagent, likely due to hydrolysis.

  • Probable Cause: The most probable cause is the degradation of the this compound by moisture. This can happen during storage or during the reaction setup. Water reacts with the compound, leading to the formation of inactive byproducts.[5]

  • Troubleshooting Steps:

    • Assess the Reagent's Appearance: Fresh, high-purity this compound should be a yellow to deep yellow-red crystalline solid.[1] If your reagent appears clumpy, discolored, or has a sticky consistency, it may have been exposed to moisture.

    • Verify Storage Conditions: This reagent must be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and at low temperatures (freezer storage is recommended).[3][5][6] Check if the storage conditions have been consistently maintained.

    • Implement Anhydrous Reaction Techniques: Ensure that all your solvents and reagents are rigorously dried before use. Glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Perform all manipulations of the reagent in a glovebox or using Schlenk line techniques.

Issue 2: I am observing unexpected byproducts in my reaction mixture.

Q: My reaction is producing a complex mixture of products, and I'm having difficulty isolating my desired compound. Could this be related to the this compound?

A: Yes, the presence of moisture can lead to the formation of specific byproducts that can complicate your reaction and purification.

  • Probable Cause: Hydrolysis of this compound will generate N-tert-butylbenzenesulfenamide and hydrochloric acid.[4][5] The generated HCl can catalyze side reactions, and the sulfenamide can potentially react with other components in your reaction mixture.

  • Troubleshooting Steps:

    • Analytical Confirmation: If possible, try to identify the byproducts using techniques like LC-MS or NMR to confirm if they are consistent with the hydrolysis products of the reagent.

    • Purification of the Reagent: Commercially available this compound can have varying purity.[3] If you suspect your reagent is impure, you can purify it by crystallization from hexane under an inert atmosphere.[4] Note that distillation is not recommended.[3]

    • Strict Moisture Exclusion: Re-evaluate your experimental setup to eliminate all potential sources of moisture. Use freshly distilled and dried solvents, and ensure all reagents are anhydrous.

Issue 3: I'm noticing a strong, unpleasant odor.

Q: There is a particularly strong and unpleasant odor emanating from my reaction or reagent bottle. Is this normal?

A: this compound and its synthetic precursors are known to have unpleasant odors and are toxic.[3][4] However, a change or intensification of the odor could indicate decomposition.

  • Probable Cause: The odor could be from the reagent itself or its decomposition products.[3] Handling this compound requires a well-ventilated fume hood.[4]

  • Safety and Handling Protocol:

    • Work in a Fume Hood: Always handle this compound in a certified chemical fume hood.[3][4]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][7]

    • Proper Waste Disposal: Dispose of any waste containing this reagent according to your institution's hazardous waste disposal guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer.[3][5][6] Even at room temperature under an inert atmosphere, it can decompose.[3]

Q2: How can I safely handle and transfer this compound?

A2: Due to its moisture sensitivity, all transfers should be performed under an inert atmosphere. A glovebox is ideal. Alternatively, use Schlenk line techniques. Weigh the required amount of the solid in a sealed container under an inert atmosphere.

Q3: What are some compatible solvents for reactions involving this compound?

A3: Anhydrous non-protic solvents are required. Commonly used solvents include benzene, tetrahydrofuran (THF), and dichloromethane (DCM).[1] Ensure your chosen solvent is rigorously dried before use.

Q4: Can I purify this compound if I suspect it has degraded?

A4: Yes, purification can be achieved by crystallization from hexane under an inert atmosphere.[4] Distillation is not a recommended method of purification.[3]

Q5: What are the primary decomposition products of this compound in the presence of water?

A5: The primary hydrolysis products are N-tert-butylbenzenesulfenamide and hydrochloric acid.[4][5]

Visualizing the Challenge: Hydrolysis and Handling

To better illustrate the critical aspects of managing this compound, the following diagrams outline the hydrolysis pathway and the recommended workflow for handling this sensitive reagent.

Hydrolysis_Pathway Reagent N-tert-Butylbenzenesulfinimidoyl Chloride Attack Nucleophilic Attack Reagent->Attack Highly Electrophilic Sulfur Water H₂O (Moisture) Water->Attack Intermediate Unstable Intermediate Attack->Intermediate Forms Products Degradation Products: - N-tert-butylbenzenesulfenamide - HCl Intermediate->Products Collapses to

Caption: The hydrolysis pathway of this compound.

Handling_Workflow cluster_storage Storage cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction Setup Storage Store under Inert Gas (Ar or N₂) in Freezer Glovebox Glovebox Storage->Glovebox Transfer Schlenk Schlenk Line Storage->Schlenk Transfer Reaction Perform Reaction Glovebox->Reaction Schlenk->Reaction Glassware Oven/Flame-Dried Glassware Glassware->Reaction Solvents Anhydrous Solvents Solvents->Reaction

Caption: Recommended workflow for handling this compound.

Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature Freezer (-20 °C recommended)Minimizes thermal decomposition.[5][6]
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents hydrolysis by excluding moisture and oxygen.[3][4]
Purity (Commercial) Typically ~80-92%Be aware of potential impurities; purification may be necessary.[3]
Melting Point 51-54 °CA significantly lower or broader melting point may indicate impurities or decomposition.[4]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound under Anhydrous Conditions
  • Glassware Preparation: Dry all necessary glassware in an oven at >120 °C for at least 4 hours or flame-dry under high vacuum. Assemble the glassware while hot and allow it to cool under a stream of dry argon or nitrogen.

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves or other appropriate drying agents.

  • Reagent Transfer: In a glovebox or under a positive pressure of inert gas, quickly weigh the required amount of this compound into a dry flask.

  • Reaction Setup: Add the anhydrous solvent to the flask containing the this compound via a syringe or cannula. If other reagents are to be added, ensure they are also anhydrous and added under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate) and proceed with the extraction and purification of the product.

References

  • Preparation of this compound - Organic Syntheses. (2025). Organic Syntheses, 102, 477–493. [Link]

  • This compound - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • N - tert -Butylbenzenesulfinimidoyl chloride - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • This compound - ChemBK. (2024). Retrieved January 17, 2026, from [Link]

  • This compound - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • File:Synthesis of this compound.png - Wikimedia Commons. (2012). Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Purification of N-tert-Butylbenzenesulfonimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products from the oxidation of N-tert-Butylbenzenesulfinimidoyl Chloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this class of sulfur(VI) compounds. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the challenges associated with isolating your target molecule, N-tert-Butylbenzenesulfonimidoyl Chloride.

Introduction: The Purification Challenge

The oxidation of this compound yields the corresponding N-tert-Butylbenzenesulfonimidoyl Chloride, a valuable synthetic intermediate. While the oxidation itself is often straightforward, the subsequent purification presents several distinct challenges that can impact yield and purity. The primary difficulties arise from the moisture sensitivity of both the starting material and the product, and the presence of structurally similar byproducts that can be difficult to separate.[1][2][3] This guide provides a systematic approach to overcoming these hurdles.

Understanding Your Reaction Mixture

Effective purification begins with understanding the components in your crude reaction mixture. The choice of oxidant significantly influences the byproduct profile. A common oxidant for this transformation is N-chlorosuccinimide (NCS).[4]

Compound NameStructure (Simplified)RoleKey Characteristics & Purification Considerations
N-tert-Butylbenzenesulfonimidoyl Chloride Ph-S(O)(NtBu)-ClDesired Product Moderately polar solid. Stable to silica gel chromatography. Moisture sensitive.[5][6]
This compoundPh-S(NtBu)-ClUnreacted Starting Material Less polar than the product. Moisture sensitive.[1][7]
Succinimide(CH₂CO)₂NHOxidant Byproduct (from NCS) Highly polar, often water-soluble. Typically removed during aqueous workup.[8]
N-tert-ButylbenzenesulfenamidePh-S-NHtBuDecomposition/Side-Product Troublesome impurity with polarity close to the product; has a strong, unpleasant odor.[2]
N-tert-ButylbenzenesulfonamidePh-SO₂-NHtBuHydrolysis Byproduct More polar than the product. Formed if the product is exposed to water.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider before starting the purification?

A1: The two most critical factors are moisture exclusion and byproduct identification . Both the starting sulfinimidoyl chloride and the product sulfonimidoyl chloride are hydrolytically unstable.[3][9] All glassware must be oven- or flame-dried, and all solvents must be anhydrous. Secondly, identifying your main byproducts via Thin Layer Chromatography (TLC) is crucial. The primary challenge is often separating the desired product from the reduced N-tert-butylbenzenesulfenamide byproduct, which can be troublesome.[2]

Q2: Which primary purification technique is generally more effective: flash chromatography or recrystallization?

A2: For this class of compounds, flash column chromatography is typically the most robust and reliable primary purification method.[10] It provides excellent separating power to resolve the product from less-polar starting material and more-polar hydrolysis products.[5] Recrystallization can be an excellent secondary step to achieve high analytical purity, but it can be difficult to develop a solvent system that effectively excludes all impurities from the crystal lattice, especially if the crude purity is low.[11][12]

Q3: My starting material is a yellow solid, and my crude product mixture is also a yellow-orange oil/solid. Is this normal?

A3: Yes, this is expected. This compound is described as a yellow to deep yellow-red crystalline solid.[7] The product and crude mixture will likely retain this coloration. Significant darkening or the presence of a dark, tarry material may indicate decomposition, potentially from excessive heat or moisture.

Q4: How should I handle and store the purified N-tert-Butylbenzenesulfonimidoyl Chloride?

A4: The purified product is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][3] For long-term storage, it is best kept in a tightly sealed container in a freezer. Avoid frequent opening of the container in a humid atmosphere.

Purification Workflow & Logic

The following diagram outlines the general workflow for the purification process, from the initial workup to the final, pure compound.

G cluster_0 Post-Reaction Workup cluster_1 Primary Purification cluster_2 Final Steps A Crude Reaction Mixture B Quench Reaction (e.g., add aq. Na₂S₂O₃ if NCS used) A->B C Aqueous Extraction (e.g., DCM or EtOAc vs. H₂O/Brine) B->C D Dry Organic Layer (Na₂SO₄ or MgSO₄) & Concentrate C->D E Crude Product Concentrate D->E F Purify via Flash Column Chromatography E->F G Combine Pure Fractions (Confirmed by TLC) F->G H Concentrate Pure Product G->H I Assess Purity (NMR, LC-MS) H->I J Optional Recrystallization (for analytical purity) I->J If needed K Dry Under High Vacuum I->K If pure J->K L Store Under Inert Atmosphere K->L

Caption: General purification workflow.

Troubleshooting Guide: Specific Issues & Solutions

Problem: During column chromatography, my product is co-eluting with a foul-smelling impurity.

  • Likely Cause: This is almost certainly the N-tert-butylbenzenesulfenamide byproduct.[2] Its polarity can be very similar to your desired sulfonimidoyl chloride product, making separation difficult.

  • Solution & Causality:

    • Optimize Your Mobile Phase: The key is to find a solvent system that maximizes the small polarity difference. Use a shallow elution gradient. Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and increase the polarity very slowly. This stretches the separation between compounds, allowing for better resolution.

    • TLC Analysis is Key: Before running the column, test various solvent systems with TLC. Look for the system that gives the largest separation (ΔRf) between your product spot and the byproduct spot.

    • Consider an Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic), which may interact differently with the weakly basic nitrogen atoms in the compounds, altering their elution order.[13]

Problem: My compound is streaking badly on the TLC plate and the column, leading to poor separation and low recovery.

  • Likely Cause 1: Compound Instability: The sulfonimidoyl chloride may be decomposing on the acidic silica gel. This is especially likely if the silica is old or the column is run slowly.

  • Solution & Causality:

    • Use Fresh Silica: Always use fresh, high-quality silica gel for your column.

    • Run the Column Quickly: Do not let the compound sit on the column for an extended period. A "flash" chromatography approach with positive pressure is essential.

    • Neutralize the Silica: If decomposition is suspected, you can try neutralizing the silica gel. Prepare a slurry of silica in your mobile phase containing 1% triethylamine (Et₃N), concentrate it, and then pack your column. The triethylamine will neutralize the acidic silanol sites, preventing compound degradation.[14]

  • Likely Cause 2: Column Overload: You may have loaded too much crude material onto the column.

  • Solution & Causality: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel (e.g., for 100 g of silica, load 1-5 g of crude material). Overloading saturates the stationary phase, preventing proper separation and causing bands to broaden and streak.[14]

Problem: My product will not crystallize, or it "oils out" of the solution.

  • Likely Cause: The presence of impurities is inhibiting the formation of a proper crystal lattice.[15] Alternatively, the chosen solvent system is not ideal. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[16]

  • Solution & Causality:

    • Increase Purity First: Do not attempt to recrystallize a very impure sample. First, run a column to remove the bulk of the impurities, then use recrystallization as a final polishing step.

    • Systematic Solvent Screening: Test a range of solvents (e.g., hexanes, toluene, diethyl ether, ethyl acetate, and mixtures thereof) in small test tubes to find the ideal one.[11]

    • Induce Crystallization: If the cooled solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[15] Adding a "seed crystal" from a previous pure batch can also initiate crystallization.

Troubleshooting Decision Tree

This diagram can help you diagnose purification issues systematically.

Caption: Troubleshooting decision-making process.

Standard Operating Protocol: Flash Column Chromatography

This protocol assumes a crude mixture of ~1.0 g containing the product, unreacted starting material, and byproducts.

Materials:

  • Glass chromatography column (e.g., 40 mm diameter)

  • Silica gel (230-400 mesh)

  • Anhydrous solvents (Hexanes, Ethyl Acetate - HPLC grade)

  • Oven-dried flasks for collection

  • TLC plates, chamber, and UV lamp

  • Pressurized air or nitrogen source

Procedure:

  • TLC Analysis and Solvent Selection:

    • Dissolve a small amount of your crude material in dichloromethane (DCM).

    • Spot a TLC plate and develop it in a test solvent system. Start with 90:10 Hexanes:Ethyl Acetate.

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.25-0.35. The goal is to achieve clear separation between the product and its nearest impurities.

  • Column Packing (Dry Packing Method):

    • Place a small plug of glass wool at the bottom of the column and add a ~1 cm layer of sand.

    • Fill the column about two-thirds full with dry silica gel (~50-60 g for 1 g of crude material).

    • Gently tap the side of the column to settle the silica into a packed bed. Add another ~1 cm layer of sand on top.

  • Sample Loading:

    • Dissolve your ~1.0 g of crude material in a minimal amount of DCM (~2-3 mL).

    • Add ~1.5 g of silica gel to this solution and concentrate it on a rotary evaporator until you have a dry, free-flowing powder. This is called "dry loading".

    • Carefully add your silica-adsorbed sample to the top of the column.

  • Elution:

    • Carefully place the column in a fume hood and secure it with clamps.

    • Gently add your chosen mobile phase to the top of the column, being careful not to disturb the sand layer.

    • Apply gentle positive pressure to push the solvent through the column. Never let the column run dry.

    • Begin collecting fractions (e.g., 20 mL each) as soon as the solvent starts to elute.

    • Monitor the separation by spotting every few fractions on a TLC plate.

  • Fraction Analysis and Product Isolation:

    • Develop your TLC plates and visualize the spots under a UV lamp.

    • Identify the fractions that contain only your pure product.

    • Combine the pure fractions into a pre-weighed, oven-dried round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum for at least one hour to remove any residual solvent.

    • Determine the final mass and calculate your yield. Confirm purity using NMR spectroscopy.

References

  • This compound - Wikipedia. [Link]

  • García Ruano, J. L., et al. (2010). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 6, 1156. [Link]

  • This compound - Grokipedia. [Link]

  • Matsuo, J., et al. (2025). Preparation of this compound. Organic Syntheses, 102, 477–493. [Link]

  • Mukaiyama, T., & Matsuo, J. (2001). A New and Efficient Method for Oxidation of Various Alcohols by Using N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 30(8), 784-785. [Link]

  • Tang, S., et al. (2023). Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis. Angewandte Chemie International Edition, 62(15), e202218321. [Link]

  • Taylor, R. J. K., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(31), 5981-5999. [Link]

  • Recrystallization - Single Solvent. University of Toronto Scarborough. [Link]

  • G. Cardillo, et al. (2020). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. [Link]

  • General procedures for the purification of Acid chlorides. LookChem. [Link]

  • This compound. Organic Chemistry Portal. [Link]

  • Bolm, C., et al. (2019). Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates. Journal of the American Chemical Society, 141(37), 14789–14799. [Link]

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. [Link]

  • Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • Recrystallization and Melting Point Analysis. YouTube. [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Ley, S. V., et al. (2011). Oxidation Reactions in Segmented and Continuous Flow Chemical Processing Using an N-(tert-Butyl)phenylsulfinimidoyl Chloride Monolith. Synfacts, 2011(04), 0446. [Link]

  • Protein purification troubleshooting guide. Cytiva. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • A convenient synthetic route to sulfonimidamides from sulfonamides. ResearchGate. [Link]

  • Nishiguchi, A., et al. (2006). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Synthesis, 2006(24), 4131-4134. [Link]

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side reactions of N-tert-Butylbenzenesulfinimidoyl Chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-tert-Butylbenzenesulfinimidoyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and side reactions encountered during its use with various nucleophiles, providing in-depth troubleshooting advice and optimized protocols to ensure the success of your experiments.

I. Core Concepts & Initial Troubleshooting

Before delving into specific nucleophile-related issues, it's crucial to understand the fundamental reactivity and stability of this compound. Many experimental failures originate from improper handling or degradation of the reagent itself.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or fails to go to completion. What are the likely causes?

A1: Several factors can contribute to low reactivity. Firstly, this compound is highly sensitive to moisture and can decompose at room temperature.[1] It is imperative to store it under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and handle it in a fume hood.[1][2] Hydrolysis is a primary degradation pathway, so ensure all solvents and reagents are anhydrous. Secondly, the reagent's purity is critical. It can be synthesized from phenyl thioacetate and N,N-dichloro-tert-butylamine, and purification by distillation is not recommended.[3][4] Impurities from the synthesis can interfere with your reaction.

Q2: I'm observing a complex mixture of byproducts in my reaction. What are the most common side reactions?

A2: The primary side reactions often stem from the reactivity of the N-tert-butylbenzenesulfenamide byproduct, which is generated in many applications.[1] Additionally, Pummerer-type rearrangements can occur, especially if the reaction conditions inadvertently promote the formation of a sulfoxide intermediate.[5][6] The specific side reactions are highly dependent on the nucleophile and reaction conditions used.

Q3: What is the general mechanism of action for this compound as an oxidant?

A3: The reagent acts as a good electrophile. A nucleophile, such as an alkoxide, attacks the S=N bond.[7] The resulting intermediate collapses, eliminating the chloride ion.[7] The subsequent intermediate has two resonance forms, which makes the nitrogen atom basic.[7] This basic nitrogen can then abstract an alpha-hydrogen through a five-membered ring transition state, leading to the oxidized product and a neutral sulfenamide.[7][8]

Initial Troubleshooting Workflow

G cluster_reagent Reagent Checks cluster_conditions Condition Checks start Reaction Failure or Low Yield check_reagent 1. Verify Reagent Quality & Handling start->check_reagent check_conditions 2. Assess Reaction Conditions check_reagent->check_conditions Reagent OK reagent_purity Purity Check (e.g., NMR) check_reagent->reagent_purity check_nucleophile 3. Evaluate Nucleophile Stability/Reactivity check_conditions->check_nucleophile Conditions Optimized solvent Anhydrous Solvent? check_conditions->solvent troubleshoot_specific 4. Consult Specific Nucleophile Troubleshooting Guide check_nucleophile->troubleshoot_specific Nucleophile OK reagent_storage Proper Storage? (Inert, Cold) reagent_purity->reagent_storage reagent_handling Anhydrous Technique? reagent_storage->reagent_handling temperature Correct Temperature? solvent->temperature atmosphere Inert Atmosphere? temperature->atmosphere

Caption: Initial troubleshooting workflow for reactions involving this compound.

II. Reactions with Amine Nucleophiles

This compound is frequently used for the synthesis of imines from primary and secondary amines.[7][9] However, several side reactions can complicate these transformations.

Troubleshooting Guide: Amine Reactions
Observed Issue Potential Cause Troubleshooting Steps & Explanation
Low yield of the desired imine. 1. Competitive Hydrolysis: The amine nucleophile is competing with trace water for the reagent.[7]Ensure rigorously anhydrous conditions. Use freshly distilled solvents and dry the amine if possible.
2. Over-oxidation: The desired imine may be susceptible to further reaction.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting amine is consumed.
Formation of N-tert-butylbenzenesulfenamide as a major byproduct. This is an expected byproduct of the reaction.[1]Purification via column chromatography is typically effective. For large-scale synthesis, consider using polymer-supported variants of the reagent to simplify byproduct removal.[1]
Reaction with secondary amines is not proceeding. Steric hindrance around the nitrogen of the secondary amine can impede the nucleophilic attack on the sulfur center.Consider using a stronger, non-nucleophilic base to deprotonate the amine first, creating a more potent nucleophile.
Optimized Protocol: Synthesis of an Imine from a Primary Amine
  • Preparation: Under an argon atmosphere, dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 equiv) dropwise.

  • Addition of Reagent: In a separate flask, dissolve this compound (1.05 equiv) in anhydrous DCM. Add this solution dropwise to the cooled amine solution.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quenching: Once the starting amine is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

III. Reactions with Alkoxide and Enolate Nucleophiles

A primary application of this compound is the oxidation of alcohols to aldehydes and ketones via their corresponding alkoxides.[10] It is also used for the dehydrogenation of ketone enolates to form α,β-unsaturated ketones.[1][11]

Troubleshooting Guide: Alkoxide & Enolate Reactions
Observed Issue Potential Cause Troubleshooting Steps & Explanation
Formation of α-chloro thioether byproduct. This can arise from a Pummerer-type rearrangement if the reaction conditions are not carefully controlled.[6]Use of a non-nucleophilic base is crucial to favor the desired elimination pathway. Ensure the temperature is kept low to disfavor side reactions.
Low yield in the synthesis of unsymmetrical ketones from aldehydes. Incomplete formation of the secondary alkoxide after the addition of the organolithium or Grignard reagent.Ensure the complete consumption of the aldehyde before adding the this compound. The addition of a Lewis base like DMPU can sometimes improve yields.[7]
Incomplete dehydrogenation of ketone enolates. The equilibrium between the ketone and its enolate may not favor the enolate sufficiently.Use a strong, non-nucleophilic base like LDA to ensure complete enolate formation before adding the oxidant.
Visualizing the Core Mechanism vs. a Side Reaction

G cluster_desired Desired Oxidation Pathway cluster_side Potential Pummerer-type Side Reaction A Alkoxide Nucleophile B Attack on S=N Bond A->B C Intermediate Formation B->C D Chloride Elimination C->D E Sulfimide Intermediate D->E F 5-Membered Ring Transition State E->F G Ketone/Aldehyde Product F->G P1 Sulfoxide Formation (e.g., from adventitious water) P2 Acylation/Activation of Sulfoxide P1->P2 P3 Thionium Ion Intermediate P2->P3 P4 Nucleophilic Attack (e.g., by Cl-) P3->P4 P5 α-Chloro Thioether Byproduct P4->P5

Caption: Comparison of the desired oxidation mechanism and a potential Pummerer-type side reaction.

IV. Reactions with Organometallic Nucleophiles

The reaction of this compound with organometallic reagents like Grignard or organolithium reagents is a powerful method for creating new carbon-carbon bonds.

Troubleshooting Guide: Organometallic Reactions
Observed Issue Potential Cause Troubleshooting Steps & Explanation
Wurtz-type coupling of the organometallic reagent. This is a common side reaction with organometallic reagents, especially if transition metal impurities are present.Ensure all glassware is scrupulously clean. Use high-purity organometallic reagents.
Reduction of the sulfinimidoyl chloride. Some organometallic reagents, particularly those with β-hydrogens, can act as reducing agents.Choose an organometallic reagent that is less prone to β-hydride elimination. Running the reaction at a lower temperature can also help.
Low diastereoselectivity in additions to chiral N-tert-butylsulfinylimines. The stereochemical outcome is highly dependent on the nature of the organometallic reagent and the reaction conditions.[12]Screen different organometallic reagents (e.g., Grignard vs. organolithium) and solvents to optimize diastereoselectivity. The presence of coordinating additives can also influence the transition state.

V. References

  • This compound - Wikipedia. [Link]

  • This compound - Grokipedia. [Link]

  • Preparation of this compound - Organic Syntheses. (2025-10-28). [Link]

  • Oxidation of Various Secondary Amines to Imines with N-tert-Butylphenylsulfinimidoyl Chloride - ResearchGate. [Link]

  • This compound - Organic Chemistry Portal. [Link]

  • File:Synthesis of this compound.png - Wikimedia Commons. (2012-06-25). [Link]

  • The Pummerer Reaction of Sulfinyl Compounds. [Link]

  • Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • This compound - ChemBK. (2024-04-09). [Link]

  • Mechanism for the Reaction of this compound With an Alkoxide.png - Wikimedia Commons. (2020-09-16). [Link]

  • Pummerer rearrangement - Wikipedia. [Link]

  • Chiral N-tert-Butylsulfinylimines: New Discoveries - RUA. [Link]

Sources

how to handle N-tert-Butylbenzenesulfinimidoyl Chloride decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-tert-Butylbenzenesulfinimidoyl Chloride is a highly effective electrophilic oxidizing agent utilized for a range of synthetic transformations, including the conversion of alcohols to aldehydes or ketones and the dehydrogenation of ketones to their α,β-unsaturated counterparts.[1][2][3] Developed by Mukaiyama and Matsuo, its utility lies in facilitating these reactions under mild, often basic or neutral, conditions, thus avoiding harsher, metal-based oxidants.[1]

However, the reactivity that makes this reagent valuable also contributes to its inherent instability. It is known to be sensitive to both moisture and thermal stress, decomposing at room temperature.[1][4] Improper handling, storage, or reaction setup can lead to reagent degradation, failed experiments, and potential safety hazards. This guide provides a comprehensive resource for researchers to identify, manage, and prevent the decomposition of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the storage and use of this compound.

Storage and Handling

Q1: My bottle of this compound has changed from a yellow solid to a brownish, clumpy material. What happened and is it still usable?

A1: A color change from yellow to brown and a change in texture are classic signs of decomposition. This is primarily caused by exposure to ambient moisture and/or elevated temperatures. The compound is known to be moisture-sensitive and should be stored at freezer temperatures (around -20 °C) under an inert atmosphere (e.g., nitrogen or argon).[1][5] Decomposition at room temperature can occur even under an inert atmosphere.[4]

Is it usable? It is highly unlikely to be effective. The decomposition products will not perform the desired oxidation and may interfere with your reaction, leading to low or zero yield of your desired product and a complex mixture of byproducts. We strongly recommend using a fresh, properly stored vial of the reagent.

Q2: What are the official, recommended storage conditions for this reagent?

A2: Based on safety data sheets and best practices, the following storage conditions are mandatory to ensure reagent integrity:

Parameter Recommendation Rationale
Temperature Freezer (-20 °C or lower) The reagent is thermally unstable at room temperature.[1][4]
Atmosphere Inert Gas (Nitrogen or Argon) The reagent is highly sensitive to moisture.[1][5]
Container Tightly sealed original container Prevents ingress of atmospheric moisture and oxygen.

| Location | Well-ventilated, locked storage | For safety and to control access.[5] |

Q3: I need to weigh out the reagent for my experiment. What is the best way to do this without causing decomposition?

A3: Handling this reagent requires careful exclusion of air and moisture.

  • Allow the sealed container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Perform all manipulations, including weighing, in a glove box or glove bag under a positive pressure of nitrogen or argon.

  • If a glove box is unavailable, weigh the reagent quickly in a dry, draft-free fume hood. Minimize the time the container is open. Work performed exclusively in a fume hood is critical due to the compound's toxicity and unpleasant odor.[1][4]

  • Use dry glassware and spatulas.

Reaction and Troubleshooting

Q4: My oxidation reaction is not proceeding, or the yield is very low. How can I confirm if reagent decomposition is the cause?

A4: Suspected reagent failure is a common issue. Here is a workflow to diagnose the problem:

Figure 1. Decision workflow for troubleshooting low-yield reactions.

Analytical Confirmation: If the reagent appears visually acceptable, but you still suspect degradation, you can take a small sample and analyze it.

  • ¹H NMR: A pure sample will have a characteristic sharp singlet for the tert-butyl group around 1.38 ppm (in CDCl₃).[4] The appearance of multiple new signals or significant peak broadening can indicate the presence of decomposition products.

  • GC/MS: While the parent compound may be difficult to analyze directly by GC due to thermal instability in the injector, this technique is excellent for identifying volatile decomposition byproducts.[6]

Q5: What are the decomposition products, and are they hazardous?

A5: The decomposition pathway, particularly in the presence of water, leads to the breakdown of the sulfinimidoyl chloride moiety. Hazardous decomposition products can include:

  • Hydrogen Chloride (HCl).[5]

  • Sulfur Oxides (SOx).[5]

  • Nitrogen Oxides (NOx).[5]

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂).[5]

Upon combustion, highly toxic HCl gas and potentially phosgene can be produced.[5] The generation of these corrosive and toxic gases underscores the need for handling this reagent in a well-ventilated fume hood at all times.[4][5]

G cluster_products Decomposition Products Reagent This compound HCl Hydrogen Chloride (HCl) Reagent->HCl Decomposition SOx Sulfur Oxides (SOx) Reagent->SOx Decomposition NOx Nitrogen Oxides (NOx) Reagent->NOx Decomposition Byproducts Organic Byproducts Reagent->Byproducts Decomposition Moisture H₂O (Moisture) Moisture->Reagent Heat Δ (Heat) Heat->Reagent

Figure 2. Primary triggers and hazardous products of decomposition.

Q6: I observed gas evolution when I added my substrate to the reagent solution. Is this normal?

A6: Not necessarily. While some reactions may have benign off-gassing, unexpected or vigorous gas evolution could be a sign of rapid decomposition, especially if moisture was inadvertently introduced. The reaction of the chloride with water will produce HCl gas.[5] If this occurs, ensure the reaction is under efficient ventilation in a fume hood and be prepared to quench it if the reaction becomes uncontrollable.

Protocols and Best Practices

Protocol 1: Safe Handling and Dispensing of the Reagent

This protocol minimizes the risk of decomposition during preparation for a reaction.

Materials:

  • Sealed bottle of this compound

  • Desiccator

  • Glove box or glove bag with an inert atmosphere (N₂ or Ar)

  • Dry, clean spatulas and weigh boats/glassware

  • Appropriate Personal Protective Equipment (PPE): Safety goggles, face shield, impervious gloves, lab coat.[5][7]

Procedure:

  • Equilibration: Place the sealed reagent bottle in a desiccator at room temperature and allow it to warm up completely (approx. 30-60 minutes). This is a critical step to prevent moisture condensation.

  • Inert Transfer: Transfer the bottle, along with necessary spatulas and a pre-tared, sealed vial for the reagent, into a glove box or glove bag.

  • Dispensing: Once under the inert atmosphere, open the main reagent bottle. Quickly weigh the desired amount of the yellow solid into the tared vial and seal it tightly.

  • Sealing: Tightly re-seal the main reagent bottle. Purge the headspace with inert gas before sealing if possible.

  • Storage: Immediately return the main reagent bottle to the freezer (-20 °C).[5]

  • Use: The weighed-out sample in the sealed vial can now be brought to your reaction setup.

Protocol 2: General Reaction Setup to Minimize Decomposition

This outlines a standard setup for reactions involving this compound, for example, in the oxidation of an alcohol.

Procedure:

  • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon using a bubbler or balloon.

  • Solvents: Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle of anhydrous solvent.

  • Reagent Addition: Dissolve the substrate in the anhydrous solvent within the reaction flask. Add the this compound (weighed out as per Protocol 1) as a solid or as a freshly prepared solution in anhydrous solvent, under a positive flow of inert gas.

  • Temperature Control: Many protocols using this reagent, such as dehydrogenations, are performed at low temperatures (e.g., -78 °C) to control reactivity and improve selectivity.[1][2] Maintain the recommended temperature throughout the addition and reaction time.

References

  • This compound - Grokipedia.
  • TCI AMERICA - Spectrum Chemical. (2018). SAFETY DATA SHEET: this compound.
  • This compound - Wikipedia. Available at: [Link]

  • This compound - ChemBK. Available at: [Link]

  • Mukaiyama, T., Matsuo, J.-i., et al. (2025). Preparation of this compound. Organic Syntheses. Available at: [Link]

  • Mukaiyama, T., Matsuo, J.-i., Kitagawa, H. (2000). A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. Organic Chemistry Portal. Available at: [Link]

  • U.S. Environmental Protection Agency. (1994). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

Sources

Technical Support Center: N-tert-Butylbenzenesulfinimidoyl Chloride Oxidations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-tert-Butylbenzenesulfinimidoyl Chloride oxidations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Addressing Common Issues in Real-Time

This section is structured to help you diagnose and resolve specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

You've run your oxidation reaction and, upon workup and analysis, the yield of your desired aldehyde or ketone is disappointingly low or non-existent.

Potential Causes and Solutions:

  • Reagent Quality and Handling: this compound is a moisture-sensitive solid.[1][2] Exposure to atmospheric moisture can lead to its rapid decomposition, rendering it inactive.

    • Troubleshooting Steps:

      • Verify Reagent Integrity: Ensure the reagent was stored under an inert atmosphere (nitrogen or argon) at low temperatures (freezer).[1][3] A visual inspection can be telling; the reagent should be a yellow to deep yellow-red crystalline solid.[4] Clumping or discoloration may indicate decomposition.

      • Strict Anhydrous Technique: Use oven-dried glassware and anhydrous solvents. Perform the reaction under a positive pressure of an inert gas. Solvents like THF, DCM, and benzene are suitable but must be thoroughly dried.[4]

  • Incomplete Deprotonation of the Alcohol: The reaction mechanism initiates with the attack of an alkoxide on the sulfinimidoyl chloride.[4][5] If the alcohol is not fully deprotonated, the reaction will not proceed efficiently.

    • Troubleshooting Steps:

      • Choice of Base: For the oxidation of alcohols, a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is often used.[6] For one-pot procedures involving organolithium reagents, the organolithium itself acts as the base.[4][7]

      • Equivalent of Base: Ensure you are using at least a stoichiometric equivalent of the base relative to the alcohol.

      • Reaction Temperature: Deprotonation is typically performed at low temperatures (e.g., -78 °C) before the addition of the oxidizing agent.[1] Allowing the reaction to warm prematurely can lead to side reactions.

  • Reaction Temperature Too Low or Too High: While many protocols recommend low temperatures to enhance selectivity, the optimal temperature can be substrate-dependent.

    • Troubleshooting Steps:

      • Gradual Warming: After the addition of this compound at low temperature, allow the reaction to warm gradually to room temperature.[8]

      • Temperature Screening: If yields remain low, consider a systematic temperature screening study for your specific substrate.

Problem 2: Formation of Significant Side Products

Your reaction mixture shows the presence of unexpected impurities, complicating purification and reducing the overall yield.

Potential Causes and Solutions:

  • Hydrolysis of the Reagent: As mentioned, this compound readily hydrolyzes.[2] This not only consumes the reagent but also generates byproducts that can complicate purification.

    • Troubleshooting Steps:

      • Rigorous Anhydrous Conditions: This is the most critical factor. Re-evaluate your experimental setup to eliminate any potential sources of moisture.

  • Over-oxidation (for primary alcohols): While generally selective for the formation of aldehydes from primary alcohols, over-oxidation to carboxylic acids can occur under certain conditions.[1]

    • Troubleshooting Steps:

      • Control Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

      • Maintain Low Temperatures: Running the reaction at consistently low temperatures can help minimize over-oxidation.

  • Elimination or Rearrangement Products: For substrates prone to elimination or rearrangement, the reaction conditions might favor these pathways.

    • Troubleshooting Steps:

      • Choice of Base: A non-nucleophilic, sterically hindered base can sometimes mitigate elimination side reactions.

      • Lower Reaction Temperature: Colder temperatures generally disfavor elimination pathways.

Problem 3: Difficulty in Product Purification

The crude product is challenging to purify, often due to the presence of the N-tert-butylbenzenesulfenamide byproduct.[1][8]

Potential Causes and Solutions:

  • Co-elution of Byproduct: The N-tert-butylbenzenesulfenamide byproduct can have similar polarity to the desired product, making chromatographic separation difficult.

    • Troubleshooting Steps:

      • Aqueous Workup: An acidic aqueous workup can help to protonate and extract the basic byproduct into the aqueous layer.

      • Polymer-Supported Reagent: For a more streamlined purification, consider using a polymer-supported version of this compound. This allows for the simple filtration of the resin-bound byproduct.[1][9]

      • Crystallization: If your product is a solid, crystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of oxidation with this compound?

A1: The oxidation proceeds via a nucleophilic attack of an alkoxide on the S=N bond of the reagent. This is followed by the elimination of a chloride ion to form an intermediate. The nitrogen atom of this intermediate is basic and abstracts an α-hydrogen through a five-membered ring transition state, leading to the formation of the carbonyl compound and N-tert-butylbenzenesulfenamide.[4][5]

Q2: What are the primary applications of this compound?

A2: This reagent is versatile and used for:

  • Oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][10]

  • One-pot synthesis of unsymmetrical ketones from aldehydes by reacting them with an organolithium reagent followed by in-situ oxidation.[4][7]

  • Dehydrogenation of ketone lithium enolates to form α,β-unsaturated ketones.[1][7]

  • Oxidative Mannich-type reactions.[1][7]

Q3: What are the key safety precautions when handling this reagent?

A3: this compound is a corrosive and moisture-sensitive compound.[2][3][4] It is also toxic and has an unpleasant odor.[8][11]

  • Always handle this reagent in a well-ventilated fume hood. [8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. [3][11]

  • Store in a tightly sealed container under an inert atmosphere in a freezer. [1][3]

  • It decomposes in contact with water, liberating toxic gases. [2]

Q4: Can this reagent be used for large-scale synthesis?

A4: While effective at the lab scale, the cost of the reagent and the need for stringent anhydrous conditions can be limiting factors for large-scale applications. Additionally, the formation of a stoichiometric amount of the sulfenamide byproduct can present purification challenges on a larger scale. However, for high-value targets in drug development, its use may be justified. The development of polymer-supported versions and catalytic protocols aims to address some of these limitations.[6][9]

Experimental Protocols

General Protocol for the Oxidation of a Secondary Alcohol to a Ketone

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Secondary Alcohol

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, round-bottom flask under an argon atmosphere, add the secondary alcohol (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DBU (1.2 equiv) dropwise to the solution.

  • Add this compound (1.2 equiv) portion-wise over 5 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Flowchart for Low Yields

Troubleshooting_Low_Yield start Low Yield Observed reagent_check Check Reagent Quality (Moisture Sensitive?) start->reagent_check base_check Review Deprotonation Step (Base/Equivalents OK?) start->base_check temp_check Evaluate Reaction Temperature (Too Low/High?) start->temp_check reagent_solution Use Fresh Reagent Ensure Anhydrous Conditions reagent_check->reagent_solution base_solution Verify Base Stoichiometry and Addition Temperature base_check->base_solution temp_solution Optimize Temperature Profile (Gradual Warming) temp_check->temp_solution

Caption: A decision-making workflow for troubleshooting low product yields.

Quantitative Data Summary

ParameterRecommendationRationale
Reagent Stoichiometry 1.1 - 1.5 equivalentsTo ensure complete conversion of the starting material.
Base Stoichiometry 1.1 - 1.5 equivalentsTo ensure complete deprotonation of the alcohol.
Reaction Temperature -78 °C to room temperatureLow temperatures enhance selectivity and minimize side reactions.[1]
Solvents Anhydrous DCM, THF, BenzeneAprotic solvents that are compatible with the reaction conditions.[4]

References

  • This compound - Wikipedia. [Link]

  • N - tert -Butylbenzenesulfinimidoyl chloride - Grokipedia. [Link]

  • File:Mechanism for the Reaction of this compound With an Alkoxide.png - Wikimedia Commons. [Link]

  • ChemInform Abstract: A New and Efficient Method for Oxidation of Various Alcohols by Using N-tert-Butyl Phenylsulfinimidoyl Chloride. - ResearchGate. [Link]

  • Preparation of this compound - Organic Syntheses. [Link]

  • Oxidation Reactions in Segmented and Continuous Flow Chemical Processing Using an N-(tert-Butyl)phenylsulfinimidoyl Chloride Monolith - Vapourtec. [Link]

  • This compound - Organic Chemistry Portal. [Link]

  • This compound - SynPep. [Link]

  • This compound - ChemBK. [Link]

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N-tert-Butylbenzenesulfinimidoyl Chloride byproduct formation and removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-tert-Butylbenzenesulfinimidoyl Chloride

A Guide to Byproduct Formation and Removal

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this versatile oxidizing agent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your product for successful downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and workup of this compound, offering step-by-step solutions grounded in chemical principles.

Issue 1: My final product is contaminated with an acidic impurity, which I suspect is benzenesulfonic acid.

  • Question: After quenching my reaction and performing an aqueous extraction, my organic layer is still contaminated with an acidic impurity. How can I effectively remove what I believe to be benzenesulfonic acid?

  • Answer: This is a common issue arising from the hydrolysis of sulfinyl- or sulfonyl chlorides. Benzenesulfonic acid, while its salt is highly water-soluble, can have some solubility in organic solvents, especially those with some polarity.[1] To remove it, a carefully controlled basic wash is recommended.

    • Causality: this compound is sensitive to moisture and can hydrolyze to form benzenesulfinic acid, which can be further oxidized to benzenesulfonic acid.[2] During an aqueous workup, particularly if the conditions are not sufficiently basic, the benzenesulfonic acid can partition into the organic layer.

    • Recommended Protocol: Enhanced Basic Aqueous Wash

      • Transfer your organic layer to a separatory funnel.

      • Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).

      • Wash the organic layer with the basic solution. Ensure thorough mixing to allow the base to deprotonate the benzenesulfonic acid, forming its water-soluble salt.[1][3]

      • Separate the aqueous layer. Repeat the wash two to three more times to ensure complete removal.[3]

      • Follow with a brine wash to remove residual water from the organic layer.

      • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

      • Filter and concentrate the organic phase under reduced pressure.

    • Pro-Tip: If your target molecule is base-sensitive, use a milder base like sodium bicarbonate and monitor the reaction progress carefully. For highly persistent benzenesulfonic acid contamination, silica gel chromatography can be an effective alternative, as the highly polar sulfonic acid will adhere strongly to the silica gel.[1]

Issue 2: My crude product shows the presence of unreacted starting materials, particularly S-phenyl thioacetate.

  • Question: My NMR analysis of the crude this compound shows signals corresponding to S-phenyl thioacetate. How can I improve the reaction completion and remove this starting material?

  • Answer: The presence of unreacted S-phenyl thioacetate suggests that the reaction may not have gone to completion. The synthesis of this compound involves the reaction of S-phenyl thioacetate with N,N-dichloro-tert-butylamine.[4][5]

    • Causality: Incomplete reactions can be due to several factors, including insufficient reaction time, improper temperature control, or degradation of the N,N-dichloro-tert-butylamine reagent.

    • Optimization Strategies:

      • Reaction Time and Temperature: Ensure the reaction is stirred at reflux for a sufficient duration, typically around 1.5 hours, under an inert atmosphere like argon.[4]

      • Reagent Quality: Use freshly prepared or properly stored N,N-dichloro-tert-butylamine, as it can be unstable.

      • Stoichiometry: A slight excess of N,N-dichloro-tert-butylamine (e.g., 1.07 equivalents) can help drive the reaction to completion.[4]

    • Purification Protocol: Removal of S-phenyl thioacetate If unreacted starting material persists, purification can be achieved through crystallization. This compound is a yellow solid, and crystallization from a non-polar solvent like hexane under an inert atmosphere can effectively separate it from the more soluble S-phenyl thioacetate.[2]

      • Concentrate the crude reaction mixture to remove the solvent (e.g., benzene).[6]

      • Dissolve the crude product in a minimal amount of warm hexane.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

      • Collect the yellow crystals of this compound by vacuum filtration.

      • Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

Issue 3: I am observing a significant amount of N-tert-butylbenzenesulfenamide as a byproduct.

  • Question: My reaction workup seems to be generating N-tert-butylbenzenesulfenamide. What is the cause, and how can I remove it?

  • Answer: N-tert-butylbenzenesulfenamide is a common reduction byproduct of this compound, especially during its use as an oxidant.[2]

    • Causality: When this compound acts as an oxidant, for example in the conversion of alcohols to ketones, it is itself reduced to N-tert-butylbenzenesulfenamide.[6]

    • Removal Strategy: This byproduct can typically be removed during the aqueous workup.[2] However, if it persists, silica gel chromatography is a reliable method for its separation from the desired product. The polarity difference between your target molecule and the sulfenamide will dictate the appropriate solvent system for elution.

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and store this compound?

A1: this compound is a moisture-sensitive and toxic compound with an unpleasant odor.[2] It should be handled in a well-ventilated fume hood. For storage, it is crucial to keep it under an inert atmosphere, such as nitrogen or argon, at low temperatures (e.g., in a freezer) to prevent decomposition.[2]

Q2: Can I purify this compound by distillation?

A2: While vacuum distillation is used to isolate the crude product after the reaction, it is generally not recommended for fine purification as the compound can decompose at elevated temperatures.[4][6] Crystallization is the preferred method for obtaining a highly pure product.[2]

Q3: What are the key byproducts to look out for during the synthesis of this compound?

A3: Besides unreacted starting materials, the primary byproducts of concern are acetyl chloride (from the reaction of S-phenyl thioacetate) and potentially benzoyl chloride if S-phenyl thiobenzoate is used as a starting material.[4] A key advantage of using S-phenyl thioacetate is the more facile removal of the resulting acetyl chloride.[4]

Q4: How can I monitor the progress of the synthesis reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the S-phenyl thioacetate starting material. The reaction mixture typically changes color from yellow to orange, which can also serve as a visual indicator.[4]

Visualizing the Synthesis and Byproduct Formation

The following diagram illustrates the synthesis of this compound and highlights the potential for byproduct formation.

G cluster_synthesis Synthesis Pathway cluster_degradation Degradation & Byproduct Formation S_phenyl_thioacetate S-Phenyl Thioacetate N_tert_Butylbenzenesulfinimidoyl_Chloride N-tert-Butylbenzenesulfinimidoyl Chloride (Product) S_phenyl_thioacetate->N_tert_Butylbenzenesulfinimidoyl_Chloride + N,N-dichloro-tert-butylamine (Reflux in Benzene) Acetyl_Chloride Acetyl Chloride (Byproduct) S_phenyl_thioacetate->Acetyl_Chloride + N,N-dichloro-tert-butylamine (Reflux in Benzene) NN_dichloro_tert_butylamine N,N-dichloro-tert-butylamine Product_Degradation N-tert-Butylbenzenesulfinimidoyl Chloride Hydrolysis Hydrolysis (Moisture) Product_Degradation->Hydrolysis Reduction Reduction (During Oxidation Rxn) Product_Degradation->Reduction Benzenesulfonic_Acid Benzenesulfonic Acid (Impurity) Hydrolysis->Benzenesulfonic_Acid N_tert_butylbenzenesulfenamide N-tert-butylbenzenesulfenamide (Byproduct) Reduction->N_tert_butylbenzenesulfenamide

Caption: Synthesis and Degradation Pathways

Summary of Purification Strategies
Impurity/ByproductRemoval MethodKey Considerations
Benzenesulfonic AcidBasic Aqueous WashUse a saturated NaHCO₃ or dilute NaOH solution. Multiple washes are recommended.[1][3]
Silica Gel ChromatographyEffective for base-sensitive products or persistent contamination.[1]
Unreacted S-phenyl thioacetateCrystallizationUse a non-polar solvent like hexane under an inert atmosphere.[2]
N-tert-butylbenzenesulfenamideAqueous Workup/Silica Gel ChromatographyTypically removed during standard workup, but chromatography can be used for complete separation.[2]

References

  • Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures - Benchchem.
  • Methods for removing benzenesulfonate byproducts from reaction mixtures - Benchchem.
  • Preparation of this compound - Organic Syntheses.
  • N - tert -Butylbenzenesulfinimidoyl chloride - Grokipedia.
  • Sulfonation of Benzene - Chemistry Steps.
  • This compound - Wikipedia.
  • File:Synthesis of this compound.png - Wikimedia Commons.

Sources

Technical Support Center: Long-Term Storage Solutions for N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-tert-Butylbenzenesulfinimidoyl Chloride (CAS 49591-20-0), a powerful oxidizing agent for modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and efficacy of this critical reagent. As a moisture- and heat-sensitive solid, improper storage is the primary cause of reagent failure and variability in experimental outcomes. This document provides in-depth, field-proven insights into best practices for storage, handling, and quality assessment.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this reagent?

A1: The ideal storage conditions are crucial for maintaining the reagent's integrity. Based on its chemical properties and supplier recommendations, the following conditions are mandatory:

ParameterRecommendationRationale
Temperature Freezer (-20 °C to 0 °C)The reagent is heat-sensitive and decomposes even at room temperature, albeit at a slower rate than when exposed to moisture.[1] Freezer storage significantly slows thermal degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)The reagent is highly sensitive to moisture.[1] Storing under a dry, inert atmosphere prevents hydrolysis, which is the primary mode of degradation.
Container Tightly Sealed, Original ContainerThe original supplier container is designed to maintain an inert atmosphere. Once opened, it is critical to ensure the cap is securely resealed to prevent atmospheric moisture ingress.

Q2: I received the reagent as a yellow solid. Is this the correct appearance?

A2: Yes, this compound is typically a yellow to deep yellow-red crystalline solid or powder.[2] A uniform yellow appearance is indicative of a high-purity reagent.

Q3: How do I know if my stored this compound has degraded?

A3: Degradation can be identified through visual inspection and analytical methods:

  • Visual Cues: The most common sign of degradation, primarily due to hydrolysis, is a change in the physical appearance of the solid. Look for:

    • Clumping or stickiness: The once free-flowing powder may become clumpy or sticky as it reacts with moisture.

    • Color Change: The yellow color may intensify or change to a brownish hue.

    • Oily appearance: In advanced stages of degradation, the solid may appear oily or even liquefy.

  • Analytical Assessment: A simple ¹H NMR spectrum can definitively assess the purity. The presence of new peaks, particularly a broad singlet in the amine region, suggests the formation of the hydrolysis byproduct, N-tert-butylbenzenesulfenamide.[1]

Q4: Can I purify a batch of this compound that has partially degraded?

A4: It is strongly advised not to attempt purification of a degraded batch. Purification by distillation is not recommended as it can induce further decomposition.[3] Given the reagent's sensitivity and the potential for inconsistent results with a partially purified material, it is safer and more cost-effective to discard the degraded batch and use a fresh one.

Troubleshooting Guide: Experimental Issues Linked to Reagent Storage

This section provides a question-and-answer formatted guide to troubleshoot common experimental problems that can arise from improperly stored this compound.

Q5: My Mukaiyama oxidation of a secondary alcohol is giving a low yield of the ketone, with a significant amount of unreacted starting material. Could this be related to the reagent's storage?

A5: Yes, this is a classic symptom of using a degraded reagent. The primary degradation pathway is hydrolysis, which consumes the active oxidizing agent.

  • Causality: this compound reacts with alcohols in the first step of the oxidation mechanism.[2] If the reagent has been partially hydrolyzed by atmospheric moisture during storage, its effective molar quantity is reduced. This leads to an incomplete reaction and recovery of the starting alcohol.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for low oxidation yield.

Q6: I am observing an unexpected byproduct in my reaction that is difficult to separate from my desired product. Could this be from the this compound?

A6: Yes. The primary byproduct from the oxidation reaction is N-tert-butylbenzenesulfenamide.[1] This byproduct is generally soluble in common organic solvents and may require careful chromatography for removal. If the reagent was significantly degraded before use, you may also have the hydrolysis product, N-tert-butylbenzenesulfinimidic acid (or its tautomers), present in your crude reaction mixture, further complicating purification.

Q7: My reaction is not reproducible. Sometimes it works well, and other times it is sluggish. What could be the cause?

A7: Inconsistent results are often traced back to inconsistent handling of this air-sensitive reagent. Each time the main bottle is opened, there is a risk of introducing a small amount of atmospheric moisture.

  • Underlying Cause: Repeatedly opening the main container, especially in a humid environment, will lead to gradual degradation of the entire stock. The reagent's quality will decrease over time, leading to the observed inconsistency in reaction performance.

  • Solution: Implement a strict aliquoting protocol. When a new bottle is received, it should be opened in a glovebox or under a positive pressure of inert gas and divided into smaller, single-use vials. This protects the main stock from repeated exposure to the atmosphere.

Experimental Protocols

Protocol 1: Aliquoting this compound for Long-Term Storage

This protocol describes the best practice for dividing a new bottle of the reagent into smaller portions to maintain the integrity of the bulk supply. This procedure should be performed in a glovebox.

  • Preparation: Transfer the sealed bottle of this compound, a set of appropriately sized amber glass vials with PTFE-lined caps, a spatula, and a balance into a glovebox antechamber.

  • Inert Atmosphere: Cycle the antechamber with the inert gas (argon or nitrogen) used in the glovebox at least three times to remove atmospheric air and moisture.

  • Transfer to Glovebox: Move all items into the main chamber of the glovebox. Allow them to sit for at least 30 minutes to ensure any residual moisture on the surfaces has been removed into the glovebox atmosphere.

  • Aliquoting:

    • Carefully open the main bottle of the reagent.

    • Using the spatula, portion the desired amount of the yellow solid into each vial.

    • Tightly cap each vial.

  • Labeling and Storage:

    • Clearly label each vial with the compound name, date of aliquoting, and amount.

    • Seal the vials in a secondary container (e.g., a small desiccator or a sealed bag with desiccant) within the glovebox.

    • Transfer the secondary container out of the glovebox and immediately place it in a designated freezer for long-term storage.

Protocol 2: Assessing Reagent Quality via ¹H NMR

This protocol provides a quick and effective method to check the purity of your this compound before use.

  • Sample Preparation: In a glovebox or under a positive flow of inert gas, weigh approximately 5-10 mg of the reagent into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube and cap it.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • High-Purity Reagent: The spectrum should be clean, showing the characteristic aromatic and tert-butyl signals.

    • Degraded Reagent: Look for the appearance of new signals. The most indicative sign of hydrolysis is the emergence of a broad singlet corresponding to the N-H proton of N-tert-butylbenzenesulfenamide. The tert-butyl signal of this impurity will also be distinct from the parent compound.

cluster_0 Degradation Pathway A This compound (Active Reagent) C N-tert-butylbenzenesulfinimidic acid (Inactive Hydrolysis Product) A->C Hydrolysis B H₂O (Moisture) B->C

Caption: Primary degradation pathway of the reagent.

References

  • This journal is © The Royal Society of Chemistry 2017. (n.d.). RSC Publishing. Retrieved from [Link]

  • This compound. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). Grokipedia. Retrieved from [Link]

  • Mukaiyama Oxidation. (2014, June 28). Chem-Station Int. Ed. Retrieved from [Link]

  • Preparation of this compound. (2025). Organic Syntheses, 102, 477–493. [Link]

Sources

Technical Support Center: Optimizing Reactions with N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-tert-Butylbenzenesulfinimidoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile reagent. Here, we will particularly focus on the effect of additives like N,N'-Dimethylpropyleneurea (DMPU) on reaction outcomes.

I. Understanding the Reagent and the Role of DMPU

This compound is a powerful oxidizing agent used in a variety of organic transformations, including the synthesis of ketones from aldehydes, the dehydrogenation of ketones to enones, and the formation of imines.[1][2] It serves as a potent electrophile, readily attacked by nucleophiles at the sulfur atom.[3]

A common challenge in reactions involving organometallic reagents, such as organolithiums and Grignard reagents, is their tendency to form aggregates in solution. This aggregation reduces the concentration of the reactive monomeric species, potentially leading to sluggish reactions and lower yields.

This is where N,N'-Dimethylpropyleneurea (DMPU), a polar aprotic solvent, plays a crucial role. DMPU is an excellent Lewis base that can effectively solvate metal cations, particularly lithium. This solvation breaks down the organometallic aggregates into more reactive monomeric or dimeric species, thereby increasing the effective nucleophilicity of the organometallic reagent and often leading to significantly improved reaction yields and rates.[3]

II. Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Yield 1. Degraded this compound: The reagent is sensitive to moisture and can decompose upon storage.[2] 2. Inactive Organometallic Reagent: Organolithium and Grignard reagents can degrade due to exposure to air or moisture. 3. Insufficient Nucleophilicity of the Organometallic Reagent: Aggregation of the organometallic reagent in solution reduces its reactivity. 4. Low Reaction Temperature: While many reactions are performed at low temperatures to control selectivity, the reaction may be too slow.1. Verify Reagent Quality: Use freshly purchased or properly stored this compound. Consider recrystallization if purity is suspect. 2. Titrate Organometallic Reagent: Before use, titrate the organolithium or Grignard reagent to determine its exact molarity. 3. Incorporate DMPU: Add 1-2 equivalents of DMPU to the reaction mixture before the addition of the organometallic reagent. DMPU will break down aggregates, increasing the concentration of the reactive monomeric species. 4. Optimize Temperature: While initial addition should be at a low temperature (e.g., -78 °C), consider allowing the reaction to slowly warm to a higher temperature (e.g., 0 °C or room temperature) and monitor by TLC.
Formation of Side Products (e.g., Wurtz Coupling with Grignard Reagents) 1. Slow Reaction with the Electrophile: If the Grignard reagent does not react quickly with the aldehyde/ketone, it can react with the alkyl/aryl halide starting material. 2. Localized High Concentration of Grignard Reagent: Rapid addition of the Grignard reagent can lead to localized high concentrations, favoring side reactions.1. Use of DMPU: By increasing the reactivity of the Grignard reagent, DMPU can accelerate the desired nucleophilic addition, outcompeting the Wurtz coupling side reaction. 2. Slow Addition: Add the Grignard reagent dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.
Incomplete Consumption of Starting Material 1. Stoichiometry Issues: Inaccurate quantification of the organometallic reagent. 2. Insufficient Reaction Time: The reaction may require a longer duration to go to completion.1. Titrate and Use a Slight Excess of Nucleophile: Ensure an accurate concentration of the organometallic reagent and consider using a slight excess (e.g., 1.1-1.2 equivalents). 2. Monitor Reaction Progress: Use TLC or another appropriate analytical technique to monitor the reaction and ensure it has reached completion before quenching.
Difficult Purification: Removal of N-tert-butylbenzenesulfenamide 1. Byproduct Formation: The reaction of this compound with nucleophiles generates N-tert-butylbenzenesulfenamide as a byproduct.[2] This byproduct can sometimes be difficult to separate from the desired product.1. Column Chromatography Optimization: N-tert-butylbenzenesulfenamide is a relatively polar compound. Use a less polar eluent system initially to elute the desired product first, if it is less polar. A gradient elution may be necessary. 2. Acidic Wash: An acidic workup (e.g., with dilute HCl) can sometimes help in the separation by protonating the amide byproduct and increasing its aqueous solubility. However, ensure your product is stable to acidic conditions. 3. Crystallization: If your product is a solid, crystallization can be an effective method for purification.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary role of DMPU in my reaction with this compound?

A: DMPU acts as a Lewis basic additive that breaks down the aggregates of organometallic reagents (like n-butyllithium). This increases the concentration of the more reactive monomeric species, leading to a faster and more efficient reaction, which often translates to a higher yield of your desired product.[3]

Q2: How much DMPU should I use?

A: Typically, 1 to 2 equivalents of DMPU relative to the organometallic reagent are sufficient to see a beneficial effect. It is recommended to start with one equivalent and optimize from there.

Q3: Can I use other additives instead of DMPU?

A: Yes, other polar aprotic solvents with strong cation-solvating abilities, such as Hexamethylphosphoramide (HMPA), can be used. However, HMPA is a known carcinogen, and DMPU is often considered a safer alternative.

Q4: My reaction is still sluggish even with DMPU. What else can I try?

A: If the reaction remains slow, first re-verify the quality and concentration of your reagents. You can then consider gradually increasing the reaction temperature after the initial low-temperature addition. Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time and temperature.

Q5: How should I store this compound?

A: It is a moisture-sensitive solid and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2]

IV. Experimental Protocol: One-Pot Synthesis of 1-Phenyl-1-pentanone

This protocol details the synthesis of 1-phenyl-1-pentanone from benzaldehyde and n-butyllithium, utilizing this compound as the oxidant and DMPU as an additive to enhance the yield.

Materials:

  • Benzaldehyde

  • n-Butyllithium (solution in hexanes)

  • This compound

  • N,N'-Dimethylpropyleneurea (DMPU)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add benzaldehyde (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add DMPU (1.1 eq) to the stirred solution.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous THF.

  • Add the solution of this compound to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-pentanone.

V. Visualizing the Workflow and Mechanism

A. Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Nucleophilic Addition & Oxidation cluster_workup Workup & Purification A 1. Add Benzaldehyde and THF to flask B 2. Cool to -78 °C A->B C 3. Add DMPU B->C D 4. Add n-BuLi C->D E 5. Stir for 30 min D->E F 6. Add this compound E->F G 7. Stir and warm to RT F->G H 8. Quench with NH4Cl (aq) G->H I 9. Extraction with Ethyl Acetate H->I J 10. Drying and Concentration I->J K 11. Column Chromatography J->K L Pure Product K->L

Caption: One-pot synthesis of a ketone from an aldehyde.

B. Proposed Mechanism of DMPU Action

dmpu_mechanism cluster_aggregate In Absence of DMPU cluster_dmpu In Presence of DMPU A1 (RLi)n (Aggregate) A2 n RLi (Monomer) A1->A2 Slow Equilibrium A3 Lower Reactivity A2->A3 B1 (RLi)n (Aggregate) DMPU DMPU B2 n RLi•(DMPU)m (Solvated Monomer) B1->B2 Fast Equilibrium B2->B1 B3 Higher Reactivity B2->B3

Caption: DMPU shifts the equilibrium towards more reactive monomeric organolithium species.

VI. References

  • Wikipedia. This compound. [Link]

  • Crawford, J. J., Henderson, K. W., & Kerr, W. J. (2006). Direct and Efficient One-Pot Preparation of Ketones from Aldehydes Using N-tert-Butylphenylsulfinimidoyl Chloride. Organic Letters, 8(22), 5073–5076. [Link]

  • Mukaiyama, T., Matsuo, J. I., & Kitagawa, H. (2000). A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 29(11), 1250–1251. [Link]

  • Organic Chemistry Portal. This compound. [Link]

  • University of Strathclyde. Direct and efficient one-pot preparation of ketones from aldehydes using n-tert-butylphenylsulfinimidoyl chloride. [Link]

  • Grokipedia. This compound. [Link]

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Validation & Comparative

A Comparative Guide to Alcohol Oxidation: N-tert-Butylbenzenesulfinimidoyl Chloride vs. Swern Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the oxidation of alcohols to aldehydes and ketones remains a cornerstone transformation, pivotal in the construction of complex molecules for pharmaceuticals and materials science.[1][2] Among the myriad of available methods, the Swern oxidation has long been a reliable workhorse, prized for its mild conditions and broad functional group tolerance.[1][3] However, the pursuit of novel reagents with unique reactivity profiles has led to the development of powerful alternatives. One such reagent is N-tert-Butylbenzenesulfinimidoyl Chloride, an electrophilic oxidant that offers a distinct approach to alcohol oxidation.[4][5]

This guide provides an in-depth, objective comparison of this compound and the Swern oxidation. We will delve into their reaction mechanisms, practical considerations, substrate scope, and present detailed experimental protocols to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific synthetic challenges.

Mechanistic Underpinnings: A Tale of Two Activation Strategies

At the heart of the differences between these two methods lies the fundamental mechanism of alcohol oxidation. Both ultimately achieve the same transformation but via distinct reactive intermediates and transition states.

This compound: Electrophilic Sulfur and a Cyclic Transition State

The oxidation using this compound is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the reagent.[4][6] This is typically performed in the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. The subsequent intermediate then undergoes an intramolecular proton abstraction by the basic nitrogen atom via a five-membered ring transition state.[4][6] This concerted step results in the formation of the carbonyl compound and the byproduct, N-tert-butylbenzenesulfenamide.[5][7]

N-tert-Butylbenzenesulfinimidoyl_Chloride_Mechanism cluster_0 Reaction Mechanism R-OH R₂CH-OH Alkoxide R₂CH-O⁻ R-OH->Alkoxide - H⁺ Base Base Intermediate [Ph-S(O-CHR₂)-N-tBu]⁺ Cl⁻ Alkoxide->Intermediate + Reagent Reagent Ph-S(=N-tBu)-Cl Transition_State Five-membered Transition State Intermediate->Transition_State - Cl⁻ Product R₂C=O Transition_State->Product Byproduct Ph-S-NH-tBu Transition_State->Byproduct

Figure 1: Mechanism of alcohol oxidation with this compound.

Swern Oxidation: Activated DMSO and an Ylide Intermediate

The Swern oxidation, in contrast, relies on the activation of dimethyl sulfoxide (DMSO) with an electrophilic reagent, most commonly oxalyl chloride.[8][9] This reaction, conducted at cryogenic temperatures (typically -78 °C), generates a highly reactive electrophilic sulfur species, chloro(dimethyl)sulfonium chloride.[9][10] The alcohol then adds to this species to form an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine, deprotonates the carbon adjacent to the sulfur, forming a sulfur ylide.[9][11] This ylide undergoes a five-membered ring intramolecular elimination to yield the desired carbonyl compound, dimethyl sulfide (DMS), and triethylammonium chloride.[9][12]

Swern_Oxidation_Mechanism cluster_1 Swern Oxidation Workflow DMSO DMSO Activated_DMSO Chloro(dimethyl)sulfonium chloride DMSO->Activated_DMSO Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Activated_DMSO Alkoxysulfonium_Salt Alkoxysulfonium Salt Activated_DMSO->Alkoxysulfonium_Salt Alcohol R₂CH-OH Alcohol->Alkoxysulfonium_Salt Ylide Sulfur Ylide Alkoxysulfonium_Salt->Ylide Base Triethylamine Base->Ylide Product R₂C=O Ylide->Product Byproducts DMS, CO, CO₂, Et₃NHCl Ylide->Byproducts

Figure 2: Key steps in the Swern oxidation mechanism.

Head-to-Head Comparison: Performance and Practicality

FeatureThis compoundSwern Oxidation
Oxidizing Species This compoundActivated Dimethyl Sulfoxide (DMSO)
Activator Not required (reagent is the oxidant)Oxalyl chloride, trifluoroacetic anhydride, etc.[9]
Reaction Temperature Typically -78 °C to room temperature[5][13]Strictly cryogenic (-78 °C)[8][14]
Key Byproducts N-tert-butylbenzenesulfenamide, base hydrochloride[5][7]Dimethyl sulfide (DMS), CO, CO₂, triethylammonium chloride[9]
Odor Reagent and byproduct have unpleasant odors[5][7]Pervasive, unpleasant odor of dimethyl sulfide[8][9]
Safety Concerns Moisture-sensitive and toxic reagent; should be handled in a fume hood[5][15]Generation of toxic carbon monoxide gas; corrosive and moisture-sensitive oxalyl chloride[9]
Substrate Scope Broad; effective for primary and secondary alcohols, including benzylic and allylic alcoholsVery broad; well-established for a wide range of primary and secondary alcohols[3][10]
Functional Group Tolerance Generally good, but can react with other nucleophiles like enolates and amines[4][16]Excellent; mild conditions tolerate most functional groups[9][10]
Over-oxidation No over-oxidation of aldehydes to carboxylic acids[5]No over-oxidation of aldehydes to carboxylic acids[8][17]
Workup Can be complicated by the need to remove the sulfenamide byproduct[7]Standard aqueous workup; removal of volatile DMS can be an issue[8][10]

Experimental Protocols

Protocol 1: Oxidation of a Secondary Alcohol using this compound

This protocol is a representative procedure for the oxidation of a secondary alcohol.

  • Materials:

    • Secondary alcohol (1.0 equiv)

    • This compound (1.1 - 1.5 equiv)[5]

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable non-nucleophilic base (1.2 - 2.0 equiv)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol and anhydrous solvent.

    • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

    • Add the base dropwise to the stirred solution.

    • In a separate flask, dissolve this compound in the anhydrous solvent.

    • Add the solution of the oxidant dropwise to the alcohol/base mixture.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride or water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the ketone from the N-tert-butylbenzenesulfenamide byproduct.[7]

Protocol 2: Swern Oxidation of a Primary Alcohol

This protocol provides a general procedure for the Swern oxidation of a primary alcohol to an aldehyde.[8][10]

  • Materials:

    • Anhydrous Dimethyl sulfoxide (DMSO) (2.0 - 3.0 equiv)[10]

    • Anhydrous Dichloromethane (DCM)

    • Oxalyl chloride (1.1 - 1.5 equiv)[10]

    • Primary alcohol (1.0 equiv)

    • Triethylamine (TEA) (3.0 - 5.0 equiv)[10]

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer, under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

    • Add oxalyl chloride to the DCM.

    • Add a solution of anhydrous DMSO in anhydrous DCM dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. Stir for 15-30 minutes.[10]

    • Add a solution of the primary alcohol in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30-60 minutes.[8]

    • Add triethylamine dropwise, ensuring the temperature remains low. After the addition is complete, stir for a few minutes at -78 °C, then allow the reaction to warm to room temperature.[8]

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the combined organic layers with dilute acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to avoid loss of the volatile aldehyde product.

    • Purify the crude aldehyde by column chromatography if necessary. All glassware should be rinsed with bleach to oxidize the malodorous dimethyl sulfide.[9]

Concluding Remarks: Choosing the Right Tool for the Job

Both this compound and the Swern oxidation are powerful and reliable methods for the oxidation of alcohols. The choice between them will often depend on the specific context of the synthesis.

The Swern oxidation is a well-established and highly versatile method with an excellent track record for a vast array of substrates.[3][8] Its extremely mild, cryogenic conditions make it ideal for sensitive and complex molecules with a high density of functional groups.[10][12] The primary drawback is the generation of the foul-smelling and toxic byproduct, dimethyl sulfide, which requires careful handling and workup procedures.[8][9]

This compound , while also a potent oxidant, offers a different set of advantages and disadvantages. It can often be run at more convenient temperatures than the Swern oxidation and avoids the generation of gaseous byproducts like carbon monoxide. However, the reagent itself is toxic and moisture-sensitive, and the removal of the N-tert-butylbenzenesulfenamide byproduct can sometimes be challenging.[5][7] Its reactivity towards other nucleophiles means that chemoselectivity must be carefully considered in complex substrates.[4]

Ultimately, the decision rests on a careful evaluation of the substrate's properties, the scale of the reaction, and the laboratory's capabilities and safety protocols. For routine oxidations where the substrate is robust, other methods might be simpler. However, for complex and sensitive molecules, both the Swern oxidation and this compound offer invaluable and often complementary solutions in the synthetic chemist's arsenal.

References

  • Organic Syntheses. (2025). Preparation of this compound. [Link]

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  • Wikipedia. (n.d.). This compound. [Link]

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  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. [Link]

  • Wikipedia. (n.d.). Swern oxidation. [Link]

  • Grokipedia. (n.d.). This compound. [Link]

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  • Testbook. (n.d.). Swern Oxidation: Learn Definition, Mechanism, Reaction & Uses. [Link]

  • YouTube. (2020). Swern Oxidation | Named Reactions | Organic Chemistry Lessons. [Link]

  • AWS. (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. [Link]

  • ResearchGate. (2000). ChemInform Abstract: A New and Efficient Method for Oxidation of Various Alcohols by Using N-tert-Butyl Phenylsulfinimidoyl Chloride. [Link]

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  • ResearchGate. (n.d.). Recent advances on oxidation of alcohols over various types of materials as effective catalysts: An overview. [Link]

  • Semantic Scholar. (2009). (Open Access) Modern oxidation methods. [Link]

  • Organic Chemistry Portal. (2000). A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. [Link]

  • Chemistry LibreTexts. (2023). 4.2: Oxidation of Alcohols (review from CHM 222). [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Organic Chemistry Portal. (n.d.). This compound. [Link]

  • YouTube. (2023). Swern Oxidation of Alcohols | A useful alternative to PCC. [Link]

  • Royal Society of Chemistry. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. [Link]

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A Comparative Guide to Modern Oxidation Reagents: N-tert-Butylbenzenesulfinimidoyl Chloride vs. Dess-Martin Periodinane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation. For decades, chemists relied on chromium-based reagents, which, while effective, are notoriously toxic and environmentally hazardous. The demand for milder, more selective, and safer alternatives has led to the development of powerful reagents that operate under neutral or basic conditions. This guide provides an in-depth comparison of two prominent modern oxidizing agents: N-tert-Butylbenzenesulfinimidoyl Chloride, a versatile organosulfur compound, and Dess-Martin Periodinane (DMP), a widely-used hypervalent iodine reagent.

This document moves beyond a simple cataloging of features to offer a field-proven perspective for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings, compare performance across various substrates, and provide practical, validated protocols to guide your experimental choices.

Mechanistic Foundations: Understanding the "How" and "Why"

A reagent's utility is defined by its mechanism. Understanding the flow of electrons and the transition states involved allows chemists to predict reactivity, troubleshoot unexpected outcomes, and rationally select the best oxidant for a given synthetic challenge.

This compound: The Sulfinimidoyl Pathway

Developed by the groups of Mukaiyama and Matsuo, this compound is a potent electrophile that leverages the basicity of a nitrogen atom to facilitate oxidation[1]. The reaction is typically initiated by deprotonating the alcohol substrate with a non-nucleophilic base (e.g., DBU) to form an alkoxide.

The mechanism proceeds through two key stages:

  • Nucleophilic Attack: The nucleophilic alkoxide attacks the electrophilic sulfur atom of the sulfinimidoyl chloride, displacing the chloride ion, which is an excellent leaving group[2].

  • Intramolecular Elimination: The resulting intermediate features a highly basic nitrogen atom. This nitrogen abstracts a proton from the carbon bearing the oxygen via a five-membered ring transition state. This concerted elimination step forms the new carbon-oxygen double bond and releases a neutral N-tert-butylbenzenesulfenamide byproduct[1][2][3]. This intramolecular pathway is highly efficient, even at temperatures as low as -78 °C[1][4].

Figure 1. Mechanism of oxidation by this compound.
Dess-Martin Periodinane (DMP): The Hypervalent Iodine Pathway

Dess-Martin Periodinane is a hypervalent iodine(V) compound prized for its mildness and broad functional group tolerance[5][6]. Unlike the sulfinimidoyl chloride, DMP reactions are typically run under neutral conditions, often in chlorinated solvents at room temperature[7].

The mechanism involves:

  • Ligand Exchange: The alcohol's hydroxyl group attacks the central iodine atom, displacing one of the acetate ligands. This is the initial complexation step and is generally fast[6][8].

  • Deprotonation & Elimination: An acetate molecule, acting as a base, removes the proton from the alpha-carbon of the alcohol. This initiates an E2-like elimination, forming the carbonyl product, a reduced iodinane(III) byproduct, and two equivalents of acetic acid[7][9][10]. The reaction rate can be accelerated by the presence of water[6][7].

G cluster_0 Step 1: Ligand Exchange cluster_1 Step 2: Elimination Alcohol R₂CH-OH DMP I(OAc)₃-R' Alcohol->DMP Nucleophilic attack on I Intermediate R₂CH-O-I(OAc)₂-R' DMP->Intermediate - AcOH Ketone R₂C=O Intermediate->Ketone E2-like elimination Byproduct I(OAc)-R' + AcOH Intermediate->Byproduct Base OAc⁻ Base->Intermediate Abstracts α-H

Figure 2. Mechanism of oxidation by Dess-Martin Periodinane (DMP).

Performance and Application Scope: A Head-to-Head Comparison

The choice between these two reagents often comes down to the specific substrate, the presence of sensitive functional groups, and the desired reaction conditions.

FeatureThis compoundDess-Martin Periodinane (DMP)
Primary Alcohols Oxidizes to aldehydes[1].Excellent for oxidizing to aldehydes with minimal over-oxidation[7][9][11].
Secondary Alcohols Oxidizes to ketones[1].Routinely used for oxidation to ketones[7][11].
Chemoselectivity Good; used for dehydrogenation of enolates and in oxidative Mannich reactions[2][4][12].Extremely high; tolerates furan rings, sulfides, vinyl ethers, and N-protected amino alcohols without epimerization[6][11].
Reaction Conditions Basic (requires base like DBU), often low temperature (-78 °C to RT)[1][4][13].Neutral pH, typically room temperature[6][7].
Reaction Time Varies; can be very fast at low temperatures.Typically rapid, often complete within 0.5 to 4 hours[5][14].
Solvents THF, Benzene, Dichloromethane (DCM)[2].Dichloromethane (DCM), Chloroform[7].
Key Advantages Versatile for other transformations (e.g., enone synthesis), can be used at very low temperatures[4][12].Exceptionally mild, high chemoselectivity, long shelf life, readily available[6].
Key Disadvantages Moisture-sensitive, corrosive solid, requires a stoichiometric base[1][2].Potentially explosive (especially on large scale), high molecular weight (poor atom economy), byproduct removal can be difficult[15][16][17].

Practical Considerations: From the Bench to Scale-Up

Beyond yields and substrate scope, the practical aspects of using a reagent are paramount for daily laboratory work and potential industrial applications.

Reagent Preparation, Stability, and Handling
  • This compound: This reagent can be synthesized from S-phenyl thioacetate and N,N-dichloro-tert-butylamine[18][19]. It is a yellow, moisture-sensitive solid that should be stored under an inert atmosphere at low temperatures[1][2]. As a corrosive material, it must be handled with appropriate personal protective equipment in a fume hood[1][2].

  • Dess-Martin Periodinane (DMP): DMP is a commercially available white powder with a long shelf life[6]. However, its stability is a double-edged sword. DMP is potentially explosive upon impact or heating and should not be used for large-scale reactions without extreme caution[14][16][17]. It is also sensitive to moisture[20].

Workup and Purification: The Aftermath of Oxidation

The ease of purification is a critical factor influencing reagent selection.

  • This compound: The primary byproduct is N-tert-butylbenzenesulfenamide, which can typically be removed via standard aqueous workup and column chromatography[1]. Polymer-supported versions have also been developed to simplify purification further[1][21].

  • Dess-Martin Periodinane (DMP): This is a well-known pain point for DMP. The reaction produces a reduced iodinane byproduct that is often insoluble and can form a "gummy" precipitate, complicating isolation[15][22]. A standard workup protocol involves diluting the reaction mixture, filtering off the solid byproducts, and then washing the filtrate sequentially with aqueous sodium thiosulfate (to quench any remaining oxidant and reduce iodine species) and aqueous sodium bicarbonate (to neutralize the acetic acid byproduct)[15][22][23].

Validated Experimental Protocols

The following protocols are representative examples for the oxidation of a secondary alcohol to a ketone.

Protocol 1: Oxidation using this compound
  • Objective: Oxidation of 1-phenylethanol to acetophenone.

  • Materials:

    • 1-phenylethanol

    • This compound

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous NH₄Cl, Diethyl ether, Brine, Anhydrous MgSO₄

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the secondary alcohol (1.0 mmol) and anhydrous THF (5 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add DBU (1.2 mmol, 1.2 equiv) dropwise and stir for 10 minutes.

    • Add a solution of this compound (1.1 mmol, 1.1 equiv) in anhydrous THF (2 mL) dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

    • Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
  • Objective: Oxidation of 1-phenylethanol to acetophenone.

  • Materials:

    • 1-phenylethanol

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃, 10% aqueous Na₂S₂O₃, Brine, Anhydrous Na₂SO₄

  • Procedure:

    • To a round-bottom flask, add the secondary alcohol (1.0 mmol) and DCM (10 mL).

    • Add Dess-Martin Periodinane (1.2 mmol, 1.2 equiv) in one portion at room temperature[14].

    • Stir the resulting mixture vigorously. The reaction is typically complete within 1-3 hours. Monitor by TLC.

    • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether to precipitate the iodine byproducts.

    • Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (20 mL). Stir vigorously until the layers are clear.

    • Separate the layers in a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[14].

    • Purify the crude product by flash column chromatography if necessary.

Conclusion and Recommendations

Both this compound and Dess-Martin Periodinane are powerful, mild, and selective reagents that represent significant advances over classical heavy-metal oxidants. The choice between them is dictated by the specific demands of the synthesis.

  • Choose Dess-Martin Periodinane (DMP) when dealing with highly sensitive and complex molecules requiring exceptionally mild, neutral conditions. Its high chemoselectivity is a major advantage for late-stage functionalization in total synthesis or drug development[6]. Be prepared for a potentially tedious workup and exercise extreme caution regarding its explosive potential, especially when scaling up.

  • Choose this compound for its versatility. It is an excellent choice not only for standard alcohol oxidations but also for more specialized transformations like the one-pot synthesis of ketones from aldehydes or the dehydrogenation of ketone enolates to form α,β-unsaturated systems[4][12]. Its ability to function at very low temperatures can be crucial for thermally sensitive substrates. The primary considerations are its moisture sensitivity and the requirement of a stoichiometric base.

Ultimately, a deep understanding of the mechanistic nuances and practical handling requirements of each reagent will empower the modern synthetic chemist to navigate the challenges of complex molecule synthesis with precision and efficiency.

References

  • This compound - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Preparation of this compound. (2022). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • N - tert -Butylbenzenesulfinimidoyl chloride. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

  • DESS MARTIN PERIODINANE (DMP FOR SYNTHESIS). (n.d.). Suvchem Laboratory Chemicals. Retrieved January 17, 2026, from [Link]

  • Dess–Martin oxidation work up. (2017). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions? (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

  • File:Mechanism for the Reaction of this compound With an Alkoxide.png. (2020). Wikimedia Commons. Retrieved January 17, 2026, from [Link]

  • 17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • ChemInform Abstract: A New and Efficient Method for Oxidation of Various Alcohols by Using N-tert-Butyl Phenylsulfinimidoyl Chloride. (2001). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Dess–Martin periodinane - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Dess-Martin Periodinane (DMP). (n.d.). Common Organic Chemistry Reagents. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet: Dess-Martin periodinane. (n.d.). Carl ROTH. Retrieved January 17, 2026, from [Link]

  • Dess Martin Periodate. (n.d.). ACS Green Chemistry Institute. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). (n.d.). Organic Synthesis. Retrieved January 17, 2026, from [Link]

  • File:Synthesis of this compound.png. (2012). Wikimedia Commons. Retrieved January 17, 2026, from [Link]

  • A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. (2000). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). SynPep. Retrieved January 17, 2026, from [Link]

  • Oxidation Reactions in Segmented and Continuous Flow Chemical Processing Using an N-(tert-Butyl)phenylsulfinimidoyl Chloride Monolith. (2011). Vapourtec. Retrieved January 17, 2026, from [Link]

  • 07.13 Dess-Martin Periodinane. (2019). YouTube. Retrieved January 17, 2026, from [Link]

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A Researcher's Guide to Modern Oxidation: Evaluating Alternatives to N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the oxidation of alcohols to carbonyl compounds and sulfides to sulfoxides are fundamental transformations. For years, N-tert-Butylbenzenesulfinimidoyl Chloride has been a valuable reagent for these conversions, prized for its ability to efficiently oxidize a range of substrates under mild conditions. Developed by Mukaiyama and Matsuo, this reagent offers a reliable method for generating aldehydes and ketones, often at room temperature, providing a significant advantage over harsher, more traditional oxidants.

However, the modern synthetic laboratory operates under a paradigm that increasingly prioritizes not only efficiency and selectivity but also sustainability, cost-effectiveness, and operational simplicity. This guide provides a comprehensive comparison of viable alternative reagents and methodologies to this compound, offering researchers, scientists, and drug development professionals the data and insights necessary to make informed decisions for their specific synthetic challenges. We will delve into the mechanistic nuances, practical considerations, and experimental protocols of established and contemporary oxidation systems.

The Benchmark: this compound

This compound is an electrophilic organosulfur compound that readily reacts with nucleophiles like alkoxides.[1] The reaction proceeds through a mechanism involving nucleophilic attack on the sulfimide S=N bond, followed by the elimination of a chloride ion. The resulting intermediate then undergoes an intramolecular proton abstraction via a five-membered ring transition state to yield the carbonyl product and a neutral sulfenamide byproduct.[1] This method is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2]

While effective, the use of this stoichiometric reagent necessitates purification to remove the sulfur-containing byproduct, and its moisture sensitivity requires careful handling.[2] These factors, coupled with the ongoing drive for more catalytic and environmentally benign processes, have fueled the exploration of alternative oxidation strategies.

The Contenders: A Comparative Analysis of Oxidation Reagents

This guide will explore a curated selection of prominent alternatives, categorized by their core reactive species. Each section will provide a mechanistic overview, a summary of advantages and disadvantages, and a detailed, field-tested experimental protocol.

Activated Dimethyl Sulfoxide (DMSO): The Swern Oxidation and its Progeny

The Swern oxidation is a cornerstone of modern organic synthesis, utilizing the reactivity of dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride.[3] This method is renowned for its mild reaction conditions and broad substrate scope, effectively oxidizing primary and secondary alcohols to aldehydes and ketones without over-oxidation to carboxylic acids.[3][4]

Mechanism of Action: The reaction initiates with the formation of an electrophilic sulfur species from DMSO and oxalyl chloride. This species is then attacked by the alcohol, leading to the formation of an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, is then added to deprotonate the carbon adjacent to the oxygen, inducing an elimination reaction that yields the carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[5]

Advantages:

  • Mild Conditions: Typically performed at low temperatures (-78 °C), making it suitable for sensitive substrates.[3][6]

  • High Yields: Generally provides excellent yields for a wide variety of alcohols.

  • No Over-oxidation: Primary alcohols are selectively oxidized to aldehydes.[3][4]

  • Cost-Effective: The reagents are relatively inexpensive.[7]

Disadvantages:

  • Cryogenic Temperatures: Requires a low-temperature setup.[6][8]

  • Malodorous Byproduct: Produces volatile and unpleasant-smelling dimethyl sulfide.[3][8]

  • Strict Stoichiometry: Requires careful control of reagent addition.

Experimental Protocol: Swern Oxidation of Benzyl Alcohol [9]

  • To a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (4 equivalents) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of benzyl alcohol (1 equivalent) in DCM dropwise.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise and stir for an additional 10 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford benzaldehyde. A study on the Swern oxidation of benzyl alcohol in a continuous flow microreactor system reported a yield of 84.7% with a selectivity of 98.5%.[9]

Swern_Oxidation_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup DMSO DMSO in DCM Activation Activation (-78 °C, 15 min) DMSO->Activation OxalylChloride Oxalyl Chloride in DCM OxalylChloride->Activation AlcoholAddition Alcohol Addition (-78 °C, 30 min) Activation->AlcoholAddition Benzyl Alcohol BaseAddition Base Addition (Et3N) (-78 °C, 10 min) AlcoholAddition->BaseAddition WarmUp Warm to RT BaseAddition->WarmUp Quench Quench (H2O) WarmUp->Quench Extract Extract (DCM) Quench->Extract Wash Wash (Brine) Extract->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Product Benzaldehyde Concentrate->Product

Hypervalent Iodine Reagents: The Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane (DMP) is a hypervalent iodine compound that has gained widespread popularity as a mild and selective oxidizing agent for primary and secondary alcohols.[10][11] It offers the significant advantage of operating at room temperature, obviating the need for cryogenic conditions.[12]

Mechanism of Action: The oxidation proceeds through a ligand exchange reaction where the alcohol displaces one of the acetate groups on the iodine atom. A base (often the displaced acetate) then abstracts the proton on the carbon bearing the hydroxyl group, leading to a concerted elimination that forms the carbonyl compound, iodinane, and acetic acid.[13]

Advantages:

  • Mild and Neutral Conditions: The reaction is performed at room temperature and under neutral pH, making it compatible with a wide range of sensitive functional groups.[12][13]

  • High Selectivity: Effectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones with minimal side reactions.[10]

  • Rapid Reactions: Oxidations are typically complete within a few hours.[11]

  • Avoids Toxic Metals: A key advantage over chromium-based reagents.[10]

Disadvantages:

  • Cost: DMP is a relatively expensive reagent.[12]

  • Safety: DMP is shock-sensitive and has the potential to be explosive, requiring careful handling.[12]

  • Atom Economy: The high molecular weight of the reagent leads to poor atom economy.[12]

Experimental Protocol: Dess-Martin Oxidation of a Secondary Alcohol [12]

  • To a solution of the secondary alcohol (1 equivalent) in anhydrous dichloromethane (DCM, 10 volumes) at room temperature, add Dess-Martin periodinane (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2 to 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ketone.

Catalytic Systems: The Rise of Green Chemistry

The development of catalytic oxidation methods represents a significant advancement towards more sustainable chemical synthesis. These systems utilize a substoichiometric amount of a catalyst that is regenerated in situ by a terminal oxidant, often an environmentally benign one like molecular oxygen (from air) or bleach.

2,2,6,6-Tetrachloro-1-piperidinyloxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant, can be converted to the active N-oxoammonium salt, a powerful oxidizing agent.[14]

Mechanism of Action: The catalytic cycle begins with the oxidation of TEMPO to the N-oxoammonium ion. This species then oxidizes the alcohol to the corresponding carbonyl compound while being reduced back to the hydroxylamine. The hydroxylamine is then re-oxidized to TEMPO by the terminal oxidant, completing the catalytic cycle.

Advantages:

  • High Selectivity: Particularly effective for the selective oxidation of primary alcohols to aldehydes.[14]

  • Catalytic: Requires only a small amount of the TEMPO catalyst.[15]

  • Green Oxidants: Can utilize inexpensive and environmentally friendly terminal oxidants like bleach (NaOCl) or air.[16]

Disadvantages:

  • Substrate Limitations: May not be as effective for hindered secondary alcohols.

  • Potential for Halogenation: When using bleach as the terminal oxidant, there is a risk of chlorination of sensitive substrates.[14]

Experimental Protocol: TEMPO-Bleach Oxidation of a Primary Alcohol to a Carboxylic Acid [17]

  • In a flask equipped with a stirrer, dissolve the primary alcohol (1 equivalent) in acetonitrile.

  • Add an aqueous phosphate buffer (pH 6.7) and a catalytic amount of TEMPO.

  • Simultaneously add an aqueous solution of sodium chlorite (NaClO2, stoichiometric) and dilute bleach (NaOCl, catalytic) to the vigorously stirred mixture at 35 °C.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture and extract the carboxylic acid product with an organic solvent.

TEMPO_Oxidation_Mechanism TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Alcohol RCH2OH Oxoammonium->Alcohol Oxidizes CoOxidant Co-oxidant (e.g., NaOCl) Hydroxylamine->CoOxidant Re-oxidation CoOxidant->TEMPO Regeneration Aldehyde RCHO Alcohol->Aldehyde

Copper-based catalyst systems, often in conjunction with TEMPO, have emerged as highly effective for the aerobic oxidation of alcohols.[18][19] These systems use ambient air as the terminal oxidant, making them exceptionally "green."[20]

Mechanism of Action: The mechanism typically involves the oxidation of a Cu(I) species to a Cu(II) species by molecular oxygen. This Cu(II) species, in concert with TEMPO, then facilitates the oxidation of the alcohol to the aldehyde, regenerating the Cu(I) catalyst.[20]

Advantages:

  • Environmentally Benign: Utilizes air as the ultimate oxidant.[20]

  • Mild Conditions: Reactions are often run at room temperature.[20]

  • High Chemoselectivity: Can selectively oxidize primary alcohols in the presence of secondary alcohols.[18]

Disadvantages:

  • Ligand Sensitivity: The efficiency of the catalyst can be sensitive to the choice of ligand.

  • Reaction Times: Can sometimes require longer reaction times compared to stoichiometric methods.

Experimental Protocol: Copper/TEMPO-Catalyzed Aerobic Oxidation of Benzyl Alcohol [20]

  • To a flask containing a magnetic stir bar, add CuBr, 2,2'-bipyridine (bpy), and N-methylimidazole (NMI).

  • Add a solution of benzyl alcohol and TEMPO in a suitable organic solvent (e.g., acetonitrile).

  • Stir the reaction mixture vigorously, open to the atmosphere, at room temperature.

  • Monitor the reaction by TLC or GC.

  • Upon completion, filter the reaction mixture through a short plug of silica gel and concentrate the filtrate to obtain the aldehyde.

Biocatalytic Oxidations: The Power of Enzymes

Enzymatic methods for alcohol oxidation, primarily utilizing alcohol dehydrogenases (ADHs) and oxidases, offer unparalleled selectivity under extremely mild conditions.[21][22]

Mechanism of Action: ADHs catalyze the reversible oxidation of alcohols to carbonyl compounds using a nicotinamide cofactor (NAD⁺/NADP⁺) as a hydride acceptor.[23] Oxidases, on the other hand, typically use molecular oxygen as the oxidant, producing hydrogen peroxide as a byproduct.[22]

Advantages:

  • Exceptional Selectivity: Can exhibit high regio-, chemo-, and enantioselectivity.[21]

  • Mild Conditions: Reactions are run in aqueous media at or near room temperature and neutral pH.[21]

  • Environmentally Friendly: Utilizes renewable catalysts and avoids harsh reagents.[21]

Disadvantages:

  • Substrate Specificity: Enzymes can have a narrow substrate scope.

  • Cofactor Regeneration: ADHs require a system for regenerating the expensive nicotinamide cofactor.[23]

  • Enzyme Stability: Enzymes can be sensitive to temperature, pH, and organic solvents.

Experimental Protocol: ADH-Catalyzed Oxidation of a Secondary Alcohol [24]

  • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7), combine the secondary alcohol, the alcohol dehydrogenase, and the nicotinamide cofactor (NAD⁺ or NADP⁺).

  • Include a cofactor regeneration system, such as a sacrificial substrate (e.g., acetone) and a second dehydrogenase, or an enzymatic system that uses a terminal oxidant.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the product with an organic solvent.

Hydrogen Peroxide-Based Oxidations: A "Green" Oxidant for Sulfide Oxidation

For the selective oxidation of sulfides to sulfoxides, hydrogen peroxide (H₂O₂) is an attractive "green" oxidant as its only byproduct is water.[25] This transformation is crucial in the synthesis of many pharmaceuticals.

Mechanism of Action: The oxidation of a sulfide by hydrogen peroxide can be catalyzed by various species, including acids or transition metals. The likely mechanism involves the electrophilic attack of a peroxide oxygen on the nucleophilic sulfur atom of the sulfide.[25]

Advantages:

  • Environmentally Friendly: Produces water as the sole byproduct.[25]

  • High Selectivity: With careful control of conditions, over-oxidation to the sulfone can be avoided.[25]

  • Cost-Effective: Hydrogen peroxide is an inexpensive and readily available reagent.

Disadvantages:

  • Catalyst Often Required: The uncatalyzed reaction can be slow, often necessitating the use of a catalyst.

  • Over-oxidation Risk: Under certain conditions, the sulfoxide can be further oxidized to the corresponding sulfone.

Experimental Protocol: Transition-Metal-Free Oxidation of a Sulfide to a Sulfoxide [25]

  • Dissolve the sulfide (1 equivalent) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (4 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature, monitoring by TLC.

  • Upon completion, neutralize the solution with aqueous sodium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the pure sulfoxide. This method has been shown to produce excellent yields (90-99%) for a variety of sulfides.[25]

Comparative Data Summary

The following table provides a high-level comparison of the discussed oxidation methods.

Reagent/MethodTypical SubstratesKey AdvantagesKey DisadvantagesRelative Cost
This compound Primary & Secondary AlcoholsMild conditions, good yieldsStoichiometric, byproduct removalModerate
Swern Oxidation Primary & Secondary AlcoholsMild, high yields, no over-oxidationCryogenic temps, malodorous byproductLow
Dess-Martin Periodinane Primary & Secondary AlcoholsRoom temp, neutral, high selectivityExpensive, shock-sensitiveHigh
TEMPO-Catalyzed Primary AlcoholsCatalytic, green oxidants, high selectivityPotential for halogenationLow to Moderate
Copper-Catalyzed Aerobic Primary AlcoholsUses air, mild conditions, chemoselectiveCan have longer reaction timesLow to Moderate
Biocatalytic (ADHs) Specific AlcoholsUnparalleled selectivity, very mildSubstrate specific, cofactor regenerationVariable
Hydrogen Peroxide Sulfides"Green" oxidant (water byproduct)Catalyst often needed, over-oxidation riskLow

Conclusion: Selecting the Optimal Oxidation Strategy

The choice of an oxidizing agent is a critical decision in the design of a synthetic route. While this compound remains a useful tool, a diverse and powerful array of alternatives now offers chemists the ability to tailor their oxidation strategy to the specific demands of their substrate and the overarching goals of their research program.

For small-scale syntheses of complex molecules where mildness is paramount, the Swern and Dess-Martin oxidations are excellent choices, with the latter offering the convenience of ambient temperature operation. For larger-scale applications and in contexts where green chemistry principles are a priority, catalytic methods utilizing TEMPO or copper complexes with environmentally benign terminal oxidants are increasingly the methods of choice. Biocatalysis represents the pinnacle of selective and sustainable oxidation, particularly for the synthesis of chiral molecules. Finally, for the clean and efficient oxidation of sulfides, hydrogen peroxide stands out as a superior "green" oxidant.

By understanding the mechanistic underpinnings and practical considerations of each of these alternatives, researchers can navigate the complex landscape of oxidation chemistry and select the most appropriate tool to achieve their synthetic objectives with precision, efficiency, and a commitment to sustainable practice.

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A Comparative Guide to the Functional Group Tolerance of N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selective transformation of functional groups in the presence of others is a paramount challenge. The development of mild and chemoselective reagents is thus a continuous pursuit. N-tert-Butylbenzenesulfinimidoyl chloride, often referred to as Mukaiyama's reagent, has emerged as a valuable tool for a range of oxidative transformations. This guide provides an in-depth technical comparison of the functional group tolerance of this compound, benchmarking its performance against common alternatives and providing the necessary experimental context for its effective application.

Introduction to this compound: A Mild Oxidizing Agent

This compound is a highly electrophilic organosulfur compound that has found significant utility in organic synthesis as a mild oxidant.[1] Developed by Mukaiyama and Matsuo, this reagent facilitates a variety of transformations under neutral or basic conditions, often at low temperatures, thereby avoiding the harsh conditions associated with many classical oxidizing agents like those based on chromium or manganese.[2] Its primary applications include the oxidation of alcohols to aldehydes and ketones, the dehydrogenation of ketones to α,β-unsaturated ketones, the one-pot conversion of aldehydes to ketones, and oxidative Mannich-type reactions.[2][3][4]

The reactivity of this compound stems from the electrophilicity of the sulfur atom, which is readily attacked by nucleophiles such as alkoxides, enolates, and deprotonated amines.[1] The subsequent intramolecular elimination proceeds through a five-membered ring transition state, leading to the oxidized product and the innocuous N-tert-butylbenzenesulfenamide byproduct, which can be removed during aqueous workup.[1]

Functional Group Tolerance: A Detailed Analysis

The utility of any reagent in complex molecule synthesis is dictated by its functional group compatibility. This compound generally exhibits excellent chemoselectivity, a feature that has been demonstrated in numerous synthetic applications.

Compatible Functional Groups

Based on a comprehensive review of the literature, the following functional groups have been shown to be compatible with the reaction conditions typically employed with this compound:

  • Esters and Amides: These are generally stable and do not react with the reagent under standard conditions. This allows for the selective oxidation of alcohols or dehydrogenation of ketones in the presence of these common functionalities.

  • Carbamates: Protecting groups such as Carboxybenzyl (Cbz) on nitrogen atoms are well-tolerated. For instance, Cbz-protected amines can be successfully employed in oxidative Mannich reactions without cleavage of the protecting group.[3]

  • Ethers: Both aliphatic and aromatic ethers are generally unreactive.

  • Halides (Aryl and Alkyl): Halogen substituents on aromatic rings or alkyl chains are typically unaffected.

  • Nitro Groups: Aromatic nitro groups are compatible with the mild reaction conditions.

  • Alkenes and Alkynes: Isolated carbon-carbon double and triple bonds do not typically react, allowing for the selective oxidation of alcohols in unsaturated molecules.

  • Heterocycles: Many common heterocyclic systems are tolerated, although the specific reactivity will depend on the nature of the heterocycle and its substituents.

  • Silyl Ethers: While strong nucleophiles or acidic/basic conditions can cleave silyl ethers, the generally mild and often low-temperature conditions used with this compound can allow for their survival, though this should be assessed on a case-by-case basis.

Reactive Functional Groups and Substrates

The high electrophilicity of this compound dictates its reactivity towards a range of nucleophiles. The following functional groups and substrates are known to react:

  • Primary and Secondary Alcohols: These are readily oxidized to aldehydes and ketones, respectively.[5]

  • Aldehydes: While not directly oxidized, aldehydes are converted to ketones in a one-pot reaction involving the addition of an organometallic reagent followed by oxidation of the resulting secondary alkoxide.[4]

  • Ketone Enolates: Lithium enolates of ketones are oxidized to α,β-unsaturated ketones.[1]

  • Primary and Secondary Amines: Deprotonated primary and secondary amines react to form imines, which can be trapped in situ for further reactions like the Mannich reaction.[3]

Comparison with Alternative Reagents

The choice of an oxidizing agent is a critical decision in synthetic planning. Here, we compare this compound with two of the most common methods for alcohol oxidation: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

FeatureThis compoundSwern OxidationDess-Martin Periodinane (DMP)
Active Reagent This compoundChloro(dimethyl)sulfonium chloride (formed in situ)1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one
Typical Conditions -78 °C to room temperature, often with a base (e.g., DBU)-78 °C, oxalyl chloride/DMSO, then a hindered base (e.g., triethylamine)Room temperature, neutral or buffered conditions
Advantages Mild conditions, high yields, broad functional group tolerance, commercially available.Excellent functional group tolerance, high yields, avoids heavy metals.Room temperature reaction, neutral conditions, high chemoselectivity.
Disadvantages Stoichiometric use of the reagent, byproduct removal may be necessary.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide and toxic carbon monoxide.Potentially explosive under certain conditions, stoichiometric use of a hypervalent iodine reagent.
Functional Group Tolerance Generally excellent, tolerates a wide range of functional groups.Very broad, considered one of the mildest and most general methods.Excellent, particularly for acid- and base-sensitive substrates.

Expert Insights:

  • This compound offers a significant advantage in its operational simplicity for certain transformations, such as the one-pot conversion of aldehydes to ketones, which is not directly achievable with Swern or DMP oxidations. Its mildness is comparable to the Swern oxidation, but it avoids the generation of highly toxic and malodorous byproducts.

  • The Swern oxidation remains a go-to method for its well-established reliability and extremely broad substrate scope.[6] However, the stringent requirement for cryogenic temperatures and the unpleasant nature of its byproducts can be significant drawbacks, particularly on a larger scale.

  • Dess-Martin Periodinane is highly valued for its operational simplicity, being effective at room temperature.[7] This makes it a very attractive alternative to low-temperature methods. The primary concern with DMP is its potential for explosive decomposition upon heating or shock, necessitating careful handling and storage.

Experimental Protocols

General Procedure for the Oxidation of a Secondary Alcohol to a Ketone

This protocol is a representative example for the oxidation of a secondary alcohol.

Materials:

  • Secondary alcohol

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the secondary alcohol (1.0 mmol) in anhydrous DCM (5 mL) at 0 °C under an inert atmosphere (e.g., argon), add DBU (1.2 mmol).

  • Add this compound (1.1 mmol) portionwise over 5 minutes.

  • Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing the Mechanism and Workflow

Mechanism of Alcohol Oxidation

Mechanism of Alcohol Oxidation cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Intramolecular Elimination Alkoxide R₂CH-O⁻ Reagent Ph-S(=N-tBu)-Cl Alkoxide->Reagent Intermediate_1 Ph-S(O⁻)(=N-tBu)(Cl)-CHR₂ Intermediate_2 Ph-S(=N-tBu)-O-CHR₂ Intermediate_1->Intermediate_2 Cl_minus Cl⁻ Transition_State [Five-membered TS] Intermediate_2->Transition_State Ketone R₂C=O Transition_State->Ketone Byproduct Ph-S-NH-tBu Transition_State->Byproduct

Caption: Mechanism of alcohol oxidation using this compound.

Experimental Workflow: One-Pot Conversion of Aldehyde to Ketone

Experimental Workflow Start Start: Aldehyde in Anhydrous THF Add_Organometallic 1. Add Organolithium or Grignard Reagent (-78 °C) Start->Add_Organometallic Form_Alkoxide Formation of Secondary Alkoxide Add_Organometallic->Form_Alkoxide Add_Reagent 2. Add this compound (-78 °C to rt) Form_Alkoxide->Add_Reagent Oxidation Oxidation to Ketone Add_Reagent->Oxidation Workup 3. Aqueous Workup Oxidation->Workup Purification 4. Purification Workup->Purification End Product: Unsymmetrical Ketone Purification->End

Caption: Workflow for the one-pot synthesis of ketones from aldehydes.

Conclusion

This compound is a versatile and mild reagent that offers a valuable alternative to traditional oxidation methods. Its broad functional group tolerance makes it particularly well-suited for applications in the synthesis of complex, polyfunctional molecules frequently encountered in pharmaceutical and natural product chemistry. While it shares the advantage of mildness with the Swern oxidation, it circumvents the issues of malodorous and toxic byproducts. Compared to Dess-Martin periodinane, it requires lower temperatures for some applications but avoids the potential hazards associated with hypervalent iodine reagents. A thorough understanding of its reactivity profile and functional group compatibility, as outlined in this guide, will enable researchers to strategically incorporate this powerful tool into their synthetic endeavors.

References

  • [1]

  • Matsuo, J.-i., & Mukaiyama, T. (2004). Development of this compound and Its Application in Organic Synthesis. Journal of Synthetic Organic Chemistry, Japan, 62(5), 434-444.
  • Mukaiyama, T., Matsuo, J.-i., & Yanagisawa, M. (2000). A New and Efficient Method for Oxidation of Various Alcohols by Using N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 29(10), 1072-1073.
  • Matsuo, J.-i., Tanaki, Y., & Ishibashi, H. (2006). Efficient carbon-carbon bond formation of N-carbobenzyloxy amines with 1,3-dicarbonyl compounds at the α-position of nitrogen was established by a one-pot oxidative Mannich reaction using this compound as an oxidant. Organic Letters, 8(19), 4371-4374.[4]

  • Mukaiyama, T., Matsuo, J.-i., & Kitagawa, H. (2000). A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. Chemistry Letters, 29(11), 1250-1251.[1]

  • [4]

  • Mukaiyama, T., Kawana, A., Fukuda, Y., & Matsuo, J.-i. (2001). Oxidation of Various Secondary Amines to Imines with N-tert-Butylphenylsulfinimidoyl Chloride. Chemistry Letters, 30(5), 390-391.
  • Crawford, J. J., Henderson, K. W., & Kerr, W. J. (2006). Direct and Efficient One-Pot Preparation of Ketones from Aldehydes Using N-tert-Butylphenylsulfinimidoyl Chloride. Organic Letters, 8(22), 5073–5076.[8][9]

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A Comparative Guide to Asymmetric Amine Synthesis: Validation of the Sulfinamide Method and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. These motifs are prevalent in a vast array of pharmaceuticals and bioactive molecules, making the development of robust and efficient synthetic routes a critical endeavor.[1][2] Among the myriad of strategies, the use of N-tert-butanesulfinamide, commonly known as Ellman's auxiliary, has emerged as a particularly powerful and versatile tool.[3] This guide provides an in-depth validation of this methodology, comparing it objectively with leading alternatives, supported by experimental data and detailed protocols. We will also explore the utility of the related reagent, N-tert-Butylbenzenesulfinimidoyl Chloride, in specific synthetic contexts.

The Central Role of the tert-Butanesulfinyl Group

Introduced by Jonathan A. Ellman in 1997, enantiopure 2-methyl-2-propanesulfinamide (tert-butanesulfinamide) has revolutionized asymmetric amine synthesis.[4] Its efficacy stems from its function as a chiral ammonia equivalent. Condensation of tert-butanesulfinamide with aldehydes and ketones proceeds under mild conditions to furnish N-tert-butanesulfinyl imines. The chiral tert-butanesulfinyl group serves two key purposes: it activates the imine for nucleophilic attack and acts as a powerful chiral directing group, leading to high diastereoselectivity in the addition of a wide range of nucleophiles. The final step involves the facile removal of the sulfinyl group under mild acidic conditions to yield the desired chiral primary amine.[5][6] This three-step sequence—condensation, nucleophilic addition, and cleavage—provides a reliable and highly stereoselective pathway to a broad spectrum of chiral amines.[2][6]

Performance Comparison: The Sulfinamide Method vs. Key Alternatives

The ultimate validation of a synthetic method lies in its performance. Here, we compare the N-tert-butanesulfinamide (Ellman's auxiliary) method with other prominent strategies for asymmetric amine synthesis: biocatalysis with transaminases and organocatalytic reductive amination.

Table 1: Asymmetric Synthesis of α-Branched Amines via Nucleophilic Addition

Method/AuxiliaryKetone/AldehydeNucleophileYield (%)Diastereomeric Ratio (d.r.)Reference
N-tert-Butanesulfinyl (Ellman) AcetophenoneL-Selectride9598:2
N-tert-Butanesulfinyl (Ellman) IsovaleraldehydePhenylmagnesium bromide91>98:2[7]
N-tert-Butanesulfinyl (Ellman) AcetophenoneNaBH4, Ti(OEt)485-9596:4[8]
Biocatalysis (Transaminase) AcetophenoneIsopropylamine (amine donor)>99 (conversion)>99% ee[8]
Organocatalysis (Chiral Phosphoric Acid) AcetophenoneAniline derivative9694% ee[8]

Analysis of Performance:

The data clearly illustrates the high diastereoselectivity achieved using the Ellman's auxiliary, with d.r. values consistently exceeding 95:5.[7][8] This method is particularly advantageous for its broad substrate scope, accommodating a wide variety of aldehydes, ketones, and organometallic nucleophiles.

Biocatalysis using transaminases offers an environmentally friendly alternative with exceptional enantioselectivity.[8] However, it often requires specific buffer conditions and cofactors, and the substrate scope can be limited by the enzyme's specificity.

Organocatalysis , employing chiral phosphoric acids, has gained traction for its metal-free approach.[8] It can provide high yields and enantioselectivities, but the catalyst loading and reaction conditions may require careful optimization for each substrate.

This compound: A Complementary Reagent

While N-tert-butanesulfinamide is primarily used for the synthesis of primary amines from carbonyl compounds, the related this compound serves as a useful reagent for other transformations, including the synthesis of imines from amines and the oxidation of alcohols.[9][10] Developed by Mukaiyama and Matsuo, this compound acts as a mild oxidant.[11] It can be used to convert N-protected amines into their corresponding imines, which can then undergo in-situ reactions like Mannich-type additions.[9][12]

Furthermore, it facilitates a one-pot conversion of aldehydes to ketones by reaction with an organolithium reagent followed by oxidation of the intermediate alkoxide.[9][12] This reagent is particularly useful for dehydrogenation reactions, such as converting ketone lithium enolates into α,β-unsaturated ketones.[11][12]

Key Applications of this compound:

  • Oxidation of primary and secondary alcohols to aldehydes and ketones.[11]

  • Synthesis of imines from N-protected amines.[9][10]

  • One-pot synthesis of unsymmetrical ketones from aldehydes.[12]

  • Dehydrogenation of ketone enolates to enones.[12]

It is important to note that this compound is a moisture-sensitive and toxic solid, requiring handling in a fume hood under an inert atmosphere.[11][13][14]

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of a model chiral amine, (S)-1-phenylethylamine, using three different methods are presented below.

Protocol 1: Asymmetric Synthesis using N-tert-Butanesulfinamide (Ellman's Auxiliary)

This protocol details the reductive amination of acetophenone using (R)-tert-butanesulfinamide.

Diagram of Workflow:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage A Acetophenone + (R)-tert-Butanesulfinamide B Add Ti(OEt)4 in THF A->B C Stir at RT B->C D N-tert-Butanesulfinyl Ketimine C->D E Cool to -48 °C D->E F Add NaBH4 E->F G Stir at -48 °C F->G H Diastereomerically Enriched Sulfinamide G->H I Add HCl in Methanol H->I J Stir at RT I->J K Work-up & Purification J->K L (S)-1-Phenylethylamine K->L

Caption: Workflow for chiral amine synthesis via Ellman's auxiliary.

Materials:

  • Acetophenone

  • (R)-tert-Butanesulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)4)

  • Sodium borohydride (NaBH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of acetophenone and (R)-tert-butanesulfinamide in anhydrous THF, add Ti(OEt)4.

  • Stir the mixture at room temperature for several hours to facilitate the in-situ formation of the N-tert-butanesulfinyl ketimine.[8]

  • Cool the reaction mixture to -48 °C in a dry ice/acetone bath.

  • Add sodium borohydride (NaBH4) portion-wise, maintaining the temperature at -48 °C.

  • Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add a solution of HCl in methanol to cleave the tert-butanesulfinyl group.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • The diastereomeric ratio of the resulting sulfinamide can be determined by NMR or HPLC analysis before cleavage to assess the stereoselectivity of the reduction.[8]

Protocol 2: Biocatalytic Synthesis using a Transaminase

This protocol outlines the asymmetric synthesis of (S)-1-phenylethylamine from acetophenone using a transaminase enzyme.

Diagram of Workflow:

G cluster_0 Enzymatic Reaction cluster_1 Product Isolation A Acetophenone + Isopropylamine (in Phosphate Buffer) B Add Transaminase Enzyme & PLP Cofactor A->B C Stir at 30-40 °C B->C D Monitor by HPLC/GC C->D E Reaction Completion D->E F Extract with Organic Solvent E->F G Purification F->G H (S)-1-Phenylethylamine G->H

Caption: Workflow for biocatalytic synthesis of a chiral amine.

Materials:

  • Acetophenone

  • Isopropylamine (amine donor)

  • Transaminase (e.g., ATA-117 from Codexis)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of acetophenone in the phosphate buffer.

  • Add the transaminase enzyme and the PLP cofactor to the reaction mixture.[8]

  • Add the amine donor, isopropylamine.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the chiral amine product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as necessary.

Conclusion and Future Outlook

The validation of synthesis using N-tert-butanesulfinamide (Ellman's auxiliary) confirms its status as a robust, reliable, and highly stereoselective method for the preparation of a diverse range of chiral amines. Its broad applicability and the high diastereoselectivities achieved make it an invaluable tool in both academic research and industrial drug development.[1][15] While alternatives like biocatalysis and organocatalysis offer compelling advantages in terms of environmental impact and atom economy, the Ellman method remains a go-to strategy for its versatility and predictability.

The complementary reagent, this compound, provides synthetic chemists with a valuable tool for specific oxidative transformations, further expanding the utility of sulfinyl-based reagents in organic synthesis. As the demand for enantiomerically pure compounds continues to grow, the methodologies discussed in this guide will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis and drug discovery.

References

  • A Comparative Guide to Chiral Amine Synthesis: Evaluating Alternatives to (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
  • Ellman's Sulfinamides. Sigma-Aldrich.
  • This compound. Grokipedia.
  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. National Institutes of Health.
  • Chiral auxiliary. Wikipedia.
  • This compound. Wikipedia.
  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University.
  • tert-Butanesulfinamide. Wikipedia.
  • This compound. Organic Chemistry Portal.
  • A Comparative Guide to N-Sulfinylamines in Asymmetric Synthesis. Benchchem.
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  • Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed.
  • This compound. ChemBK.
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A Comparative Guide to Synthetic Strategies for Aldehyde to Ketone Conversion

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic conversion of an aldehyde to a ketone represents a valuable yet non-trivial synthetic transformation. Unlike the straightforward oxidation of aldehydes to carboxylic acids, this conversion necessitates the formation of a new carbon-carbon bond at the carbonyl carbon, a process that requires a conceptual reversal of the aldehyde's inherent electrophilicity. This guide provides an in-depth comparative analysis of the three primary methodologies for achieving this conversion, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform your synthetic planning.

The Challenge: Overcoming the Umpolung Problem

Direct oxidation of an aldehyde to a ketone is not a feasible transformation in organic chemistry. An aldehyde possesses a hydrogen atom directly attached to the carbonyl carbon, which is readily removed during oxidation, leading to a carboxylic acid[1][2]. To synthesize a ketone from an aldehyde, one must replace this hydrogen with an alkyl or aryl group. This requires the aldehyde's carbonyl carbon, which is naturally an electrophile, to behave as a nucleophile—a concept known as Umpolung , or polarity inversion. The following sections compare the most effective strategies developed to achieve this synthetic goal.

Methodology 1: Grignard Addition Followed by Oxidation

This classic two-step approach is one of the most common and reliable methods for converting aldehydes to ketones. It involves the initial nucleophilic addition of an organometallic reagent to the aldehyde, followed by the oxidation of the resulting secondary alcohol intermediate.

Step 1: Grignard Reagent Addition

The aldehyde is treated with a Grignard (or organolithium) reagent. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond. An acidic workup then protonates the resulting alkoxide to yield a secondary alcohol.[3]

Step 2: Oxidation of the Secondary Alcohol

The secondary alcohol is then oxidized to the desired ketone. Since ketones are generally resistant to further oxidation under mild conditions, a variety of oxidizing agents can be employed for this step.[2][4] The choice of oxidant is critical and depends on the substrate's sensitivity to acidic or harsh conditions, the desired scale of the reaction, and considerations regarding reagent toxicity and waste disposal.

Grignard_Pathway Aldehyde Aldehyde (R-CHO) Intermediate Secondary Alcohol (R-CH(OH)-R') Aldehyde->Intermediate 1. R'-MgX 2. H₃O⁺ workup Grignard Grignard Reagent (R'-MgX) Ketone Ketone (R-CO-R') Intermediate->Ketone Oxidation Oxidant Oxidizing Agent

Caption: Grignard addition followed by oxidation workflow.

Comparative Analysis of Oxidants for Secondary Alcohol Conversion

The selection of the oxidant for the second step is a critical decision. Below is a comparison of three widely used methods.

Oxidant SystemTypical ConditionsAdvantagesDisadvantages
PCC (Pyridinium Chlorochromate) CH₂Cl₂, Room TempEasy to handle, reliable, stops at the ketone.[1][2]Contains toxic Chromium(VI), can be acidic, workup can be tedious.[5]
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CMetal-free, very mild, high yields.[2][6]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to moisture.[4][6]
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempMetal-free, neutral pH, high yields, fast reaction times, broad functional group tolerance.[7][8]Reagent is expensive and can be shock-sensitive.[8][9]

Expert Insight: For substrates with acid-sensitive functional groups (like acetals or silyl ethers), Dess-Martin Periodinane is often the preferred choice due to its neutral and mild reaction conditions.[8] While the Swern oxidation is also mild, the requirement for cryogenic temperatures and the production of malodorous byproducts can make it less convenient for small-scale or parallel synthesis.[4][6] PCC remains a workhorse in many labs due to its low cost and simplicity, but the environmental and safety concerns associated with chromium are significant.[5]

Methodology 2: The Corey-Seebach Reaction (Dithiane Umpolung)

Developed by E.J. Corey and Dieter Seebach, this powerful method provides a robust way to form a nucleophilic acyl anion equivalent from an aldehyde.[10][11]

The process involves three key steps:

  • Dithiane Formation: The aldehyde is reacted with 1,3-propanedithiol under acidic conditions to form a cyclic thioacetal, known as a 1,3-dithiane. This step protects the carbonyl group and, crucially, acidifies the formerly aldehydic proton.[12]

  • Deprotonation and Alkylation: The dithiane is treated with a strong base, typically n-butyllithium (n-BuLi), to deprotonate the carbon between the two sulfur atoms, generating a highly stabilized carbanion.[12] This nucleophilic species can then be alkylated by reacting it with an electrophile, such as a primary alkyl halide.

  • Hydrolysis (Deprotection): The alkylated dithiane is hydrolyzed back to the carbonyl compound, revealing the ketone. This step often requires a promoter, such as mercury(II) salts, due to the stability of the dithiane.[1]

Corey_Seebach_Pathway Aldehyde Aldehyde (R-CHO) Dithiane 1,3-Dithiane Aldehyde->Dithiane HS(CH₂)₃SH, H⁺ Carbanion Lithiated Dithiane (Acyl Anion Equivalent) Dithiane->Carbanion n-BuLi AlkylatedDithiane Alkylated Dithiane Carbanion->AlkylatedDithiane R'-X Ketone Ketone (R-CO-R') AlkylatedDithiane->Ketone Hydrolysis (e.g., HgCl₂, H₂O)

Caption: The Corey-Seebach reaction pathway.

Expert Insight: The Corey-Seebach reaction is exceptionally versatile, allowing for the synthesis of a wide range of ketones.[10] The stability of the lithiated dithiane intermediate makes it a reliable nucleophile. However, the use of stoichiometric strong base (n-BuLi) and toxic mercury salts for deprotection are significant drawbacks. Modern, less toxic methods for dithiane hydrolysis are available but may be less general.

Methodology 3: N-Heterocyclic Carbene (NHC) Catalyzed Umpolung

A more modern approach to aldehyde umpolung utilizes the catalytic activity of N-heterocyclic carbenes (NHCs). This method avoids the use of stoichiometric strong bases and can often be performed under milder conditions.

The catalytic cycle generally proceeds as follows:

  • Breslow Intermediate Formation: The NHC catalyst nucleophilically attacks the aldehyde's carbonyl carbon. A subsequent proton transfer generates the key nucleophilic species known as the Breslow intermediate. This intermediate is an acyl anion equivalent.

  • Nucleophilic Attack: The Breslow intermediate attacks an electrophilic coupling partner, such as an activated alkyl halide.

  • Catalyst Regeneration: The resulting intermediate collapses, eliminating the desired ketone product and regenerating the NHC catalyst to continue the cycle.

Recent developments have shown that NHCs can catalyze the direct cross-coupling of aldehydes with activated alkyl halides (e.g., benzyl or allyl halides) to form ketones.

NHC_Pathway cluster_cycle Catalytic Cycle NHC NHC Catalyst Breslow Breslow Intermediate (Acyl Anion Equivalent) NHC->Breslow + Aldehyde (R-CHO) Adduct Alkylated Adduct Breslow->Adduct + Alkyl Halide (R'-X) Adduct->NHC - Ketone (R-CO-R') End Ketone Product Start Aldehyde + Alkyl Halide

Caption: Simplified catalytic cycle for NHC-mediated aldehyde to ketone conversion.

Expert Insight: NHC catalysis represents a significant advance in umpolung chemistry, offering a transition-metal-free and milder alternative to classical methods. The scope of the alkyl halide can be a limitation, often requiring activated electrophiles for efficient coupling. However, the field is rapidly evolving, and the catalytic nature of the reaction is highly appealing from an atom economy perspective.

Performance Comparison

FeatureGrignard/OxidationCorey-Seebach ReactionNHC Catalysis
Number of Steps 231 (in principle)
Reagent Stoichiometry Stoichiometric Grignard & OxidantStoichiometric base (n-BuLi)Catalytic NHC
Generality Very broad scope for both Grignard and aldehydeVery broad scopeScope can be limited by the electrophile
Key Reagents Organometallics, various oxidants1,3-propanedithiol, n-BuLi, HgCl₂Azolium salt precursor, base
Toxicity/Hazards Pyrophoric Grignards, toxic oxidants (e.g., Cr)Pyrophoric n-BuLi, highly toxic Hg saltsGenerally lower toxicity
Reaction Conditions Varies (e.g., -78 °C for Swern)-78 °C to RTTypically mild (RT to moderate heat)

Experimental Protocols

Protocol 1: Synthesis of Acetophenone via Grignard/Dess-Martin Oxidation

This protocol illustrates the conversion of benzaldehyde to acetophenone.

Step A: Grignard Addition of Methylmagnesium Bromide to Benzaldehyde

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add magnesium turnings (2.67 g, 110 mmol).

  • Add 50 mL of anhydrous diethyl ether.

  • Slowly add a solution of bromomethane in diethyl ether (e.g., 10 mL of a 10 M solution, 100 mmol) via a dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be required.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of benzaldehyde (10.6 g, 100 mmol) in 20 mL of anhydrous diethyl ether.

  • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-phenylethanol.

Step B: Dess-Martin Oxidation of 1-Phenylethanol

  • Dissolve the crude 1-phenylethanol (approx. 100 mmol) in 400 mL of anhydrous dichloromethane in a 1 L flask.

  • While stirring at room temperature, add Dess-Martin Periodinane (63.6 g, 150 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Once complete, dilute the mixture with an equal volume of dichloromethane.

  • Quench by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously until the layers become clear.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford pure acetophenone. (Typical yields for the oxidation step are >90%).

Protocol 2: Synthesis of 2-Heptanone via Corey-Seebach Reaction

This protocol outlines the conversion of pentanal to 2-heptanone.

Step A: Formation of 2-Butyl-1,3-dithiane

  • In a 250 mL round-bottom flask, dissolve pentanal (8.6 g, 100 mmol) and 1,3-propanedithiol (11.9 g, 110 mmol) in 100 mL of chloroform.

  • Cool the solution to 0 °C and add BF₃·OEt₂ (1.4 g, 10 mmol) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench with 50 mL of 1 M NaOH solution.

  • Separate the layers and extract the aqueous phase with chloroform (2 x 50 mL).

  • Combine the organic layers, dry over MgSO₄, and concentrate to yield the dithiane, which can often be used without further purification.

Step B: Alkylation

  • Dissolve the crude dithiane (approx. 100 mmol) in 150 mL of anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -40 °C.

  • Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol) and stir for 2 hours at -20 °C.

  • Cool the solution back to -78 °C and add methyl iodide (15.6 g, 110 mmol).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench with 100 mL of water, and extract with diethyl ether (3 x 75 mL).

  • Dry the combined organic layers over MgSO₄ and concentrate.

Step C: Hydrolysis [1]

  • Dissolve the crude alkylated dithiane in a mixture of 90% aqueous acetone (200 mL).

  • Add mercury(II) chloride (59.7 g, 220 mmol) and calcium carbonate (22.0 g, 220 mmol).

  • Stir the mixture vigorously at room temperature for 4 hours.

  • Filter the mixture through a pad of Celite, washing with acetone.

  • Concentrate the filtrate and partition between diethyl ether and water.

  • Wash the organic layer with saturated aqueous NH₄OAc and brine.

  • Dry over MgSO₄, concentrate, and purify by distillation or chromatography to yield 2-heptanone.

Conclusion

The conversion of aldehydes to ketones is a foundational transformation that relies on strategies of polarity inversion. The choice between the Grignard/Oxidation pathway, the Corey-Seebach reaction , and NHC catalysis depends on a careful evaluation of the substrate's functional group tolerance, required scale, and considerations of cost, safety, and environmental impact. The Grignard approach is often the most direct and utilizes readily available starting materials, with the choice of oxidant being key to success. The Corey-Seebach reaction offers great versatility but is hampered by the use of pyrophoric and highly toxic reagents. NHC catalysis is a powerful, modern alternative that offers mild, catalytic conditions, though its substrate scope is still under active development. By understanding the causality behind each experimental choice, researchers can select the optimal pathway to achieve their synthetic goals with precision and efficiency.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer, 2006.
  • PCC, Swern, and Dess-Martin Oxidation. Chemistry LibreTexts. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Corey, E. J.; Seebach, D. Synthesis of 1,2-, 1,4-, and 1,6-Dicarbonyl Compounds from 1,3-Dithiane. Angew. Chem. Int. Ed. Engl.1965 , 4 (12), 1075–1077. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Dess–Martin periodinane. Wikipedia. [Link]

  • Yus, M.; Nájera, C.; Foubelo, F. The Corey–Seebach Reaction: A Review. Tetrahedron2003 , 59 (33), 6147-6212. [Link]

  • Reaction of Grignard Reagents with Aldehydes and Ketones. Chemguide. [Link]

  • Glorius, F.; et al. N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides. Org. Lett.2010 , 12 (23), 5534–5537. [Link]

  • Swern Oxidation Procedure. Michigan State University Department of Chemistry. [Link]

  • Converting Aldehydes to Ketones. Chemistry Steps. [Link]

  • Corey–Seebach reaction. Wikipedia. [Link]

  • The Corey-Seebach Reagent in the 21st Century: A Review. National Institutes of Health. [Link]

  • Biju, A. T.; et al. N-Heterocyclic Carbene-Catalyzed Umpolung of Aldehydes. Chem. Rev.2011 , 111 (5), 3349–3407. [Link]

  • Oxidation of secondary alcohols to ketones. L.S. College, Muzaffarpur. [Link]

  • Oxidation of Alcohols. Master Organic Chemistry. [Link]

  • Paquette, L. A. (Ed.). Encyclopedia of Reagents for Organic Synthesis. Wiley, 2009. (Entry for 1,3-Dithiane)
  • Mancuso, A. J.; Swern, D. Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis1981 , 1981 (03), 165–185. [Link]

  • Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry. [Link]

  • Synthetic steps for the interconversion between aldehydes and ketones. Chemistry Stack Exchange. [Link]

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  • Dess-Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

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A Superior Alternative to Chromium Reagents for Alcohol Oxidation: A Comparative Guide to N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the oxidation of alcohols to aldehydes and ketones has been a cornerstone of organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals and other advanced materials. Historically, chromium (VI) reagents, such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), have been the workhorses for these transformations. However, the significant toxicity, carcinogenic nature, and hazardous waste disposal associated with chromium compounds have driven a persistent search for safer and more efficient alternatives.[1][2] This guide provides an in-depth comparison of a modern, highly effective oxidant, N-tert-Butylbenzenesulfinimidoyl Chloride, with traditional chromium-based reagents, offering experimental evidence to support its adoption in contemporary synthesis.

The Drawbacks of a Legacy: The Case Against Chromium Reagents

Chromium (VI) compounds are powerful and often effective oxidizing agents.[3] PCC, for instance, can selectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, a crucial feature in multi-step synthesis.[4][5] However, the practical application of these reagents is fraught with challenges that extend beyond their inherent toxicity.

The workup of chromium-mediated oxidations is often complicated by the formation of a viscous, tar-like chromium residue that can make product isolation difficult.[6][7] To mitigate this, an excess of the reagent is frequently used, further compounding the issue of toxic waste generation.[8] From a green chemistry perspective, the atom economy of these reactions is poor, and the long-term environmental impact of chromium waste is a significant concern.[1]

A Modern Solution: The Advantages of this compound

Developed by the research group of Teruaki Mukaiyama, this compound has emerged as a superior alternative for the oxidation of a wide range of alcohols.[9] This organosulfur compound offers a multitude of advantages over its chromium-based predecessors, positioning it as a go-to reagent for the modern synthetic chemist.

The primary benefits of employing this compound include:

  • Mild Reaction Conditions: Oxidations can be carried out at room temperature or below, preserving sensitive functional groups within the substrate.

  • High Efficiency and Selectivity: The reagent provides excellent yields for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[9]

  • Simplified Workup: The byproducts of the reaction are typically non-viscous and can be easily removed through standard purification techniques, a stark contrast to the troublesome residues of chromium reagents.

  • Reduced Toxicity: As a non-chromium-based reagent, it significantly mitigates the health and environmental hazards associated with heavy metal oxidants.

Comparative Performance: Experimental Data

The true measure of a reagent's utility lies in its performance across a range of substrates. The following table provides a comparative overview of the yields obtained for the oxidation of various alcohols using this compound and PCC.

Substrate (Alcohol)ProductReagentYield (%)Reference
1-PhenylethanolAcetophenoneThis compound95[8]
1-PhenylethanolAcetophenonePCC82[10]
CyclohexanolCyclohexanoneThis compound98[11]
CyclohexanolCyclohexanonePCC90[12]
1-OctanolOctanalThis compound93[11]
1-OctanolOctanalPCC80[10]
Cinnamyl alcoholCinnamaldehydeThis compound94[11]
Cinnamyl alcoholCinnamaldehydePCC85[13]
2-Octanol2-OctanoneThis compound96[11]
2-Octanol2-OctanonePCC92[12]

Mechanistic Insight: How this compound Works

The mechanism of oxidation by this compound is a testament to its elegant design. The reaction proceeds through a series of well-defined steps that avoid the harsh conditions and reactive intermediates often associated with chromium-based oxidations.

Mukaiyama Oxidation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Chloride Elimination cluster_2 Step 3: Intramolecular Proton Transfer cluster_3 Step 4: Product Formation Alcohol R₂CHOH Reagent PhS(Cl)=N-tBu Alcohol->Reagent Nucleophilic attack by alcohol oxygen Intermediate_1 R₂CHO-S(Ph)(Cl)-NH-tBu Reagent->Intermediate_1 Intermediate_2 [R₂CHO-S(Ph)=NH-tBu]⁺ Cl⁻ Intermediate_1->Intermediate_2 Loss of Cl⁻ Transition_State Five-membered transition state Intermediate_2->Transition_State Base-mediated deprotonation Product R₂C=O Transition_State->Product Byproduct PhS-NH-tBu Transition_State->Byproduct

Caption: Mechanism of alcohol oxidation using this compound.

The key steps involve the initial nucleophilic attack of the alcohol onto the sulfur center of the reagent, followed by the elimination of chloride. An intramolecular proton transfer, facilitated by the basic nitrogen atom, then leads to the formation of the carbonyl product and a benign sulfenamide byproduct.[14]

Experimental Protocols

To provide a practical guide for researchers, detailed, step-by-step methodologies for the oxidation of a representative secondary alcohol, 1-phenylethanol, are presented below for both this compound and PCC.

Protocol 1: Oxidation of 1-Phenylethanol with this compound

Mukaiyama_Oxidation_Workflow Start Start Dissolve_Alcohol Dissolve 1-phenylethanol (1.0 mmol) and DBU (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL). Start->Dissolve_Alcohol Cool_Reaction Cool the solution to 0 °C in an ice bath. Dissolve_Alcohol->Cool_Reaction Add_Reagent Add this compound (1.1 mmol) solution in CH₂Cl₂ (2 mL) dropwise. Cool_Reaction->Add_Reagent Stir_Reaction Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 2 hours. Add_Reagent->Stir_Reaction Monitor_Reaction Monitor the reaction progress by TLC. Stir_Reaction->Monitor_Reaction Quench_Reaction Quench the reaction with saturated aqueous NaHCO₃ solution. Monitor_Reaction->Quench_Reaction Extract_Product Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Quench_Reaction->Extract_Product Wash_Organics Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄. Extract_Product->Wash_Organics Concentrate Concentrate the solution under reduced pressure. Wash_Organics->Concentrate Purify Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate). Concentrate->Purify End Obtain Acetophenone Purify->End

Caption: Experimental workflow for the oxidation of 1-phenylethanol.

Materials:

  • 1-Phenylethanol

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • To a solution of 1-phenylethanol (1.0 mmol, 1.0 eq.) and DBU (1.2 mmol, 1.2 eq.) in anhydrous CH₂Cl₂ (5 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 mmol, 1.1 eq.) in anhydrous CH₂Cl₂ (2 mL) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure acetophenone.

Protocol 2: Oxidation of 1-Phenylethanol with Pyridinium Chlorochromate (PCC)

Materials:

  • 1-Phenylethanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Celite® or Silica Gel

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suspension of PCC (1.5 mmol, 1.5 eq.) and Celite® (or silica gel, approx. 2 g) in anhydrous CH₂Cl₂ (15 mL) in a round-bottom flask, add a solution of 1-phenylethanol (1.0 mmol, 1.0 eq.) in anhydrous CH₂Cl₂ (5 mL) in one portion.

  • Stir the mixture at room temperature for 2-4 hours.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® or silica gel, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by flash column chromatography if necessary.

Conclusion: A Clear Choice for Modern Synthesis

The evidence strongly supports the adoption of this compound as a superior alternative to traditional chromium reagents for the oxidation of alcohols. Its mild reaction conditions, high efficiency, simplified workup, and, most importantly, its favorable safety and environmental profile make it the clear choice for researchers and drug development professionals seeking to employ modern, responsible, and effective synthetic methodologies. While chromium reagents have a long history in organic chemistry, the compelling advantages of reagents like this compound pave the way for a safer and more sustainable future in chemical synthesis.

References

  • [Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry - AWS]([Link] PUBLICATIONS.com/catalytic-oxidation-of-alcohols-a-review-from-the-perspective-of-green-chemistry)

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A Comparative Guide to the Spectroscopic Analysis of N-tert-Butylbenzenesulfinimidoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reaction products is paramount. N-tert-Butylbenzenesulfinimidoyl chloride has emerged as a versatile and mild oxidizing reagent in modern organic synthesis.[1][2] Its utility in converting alcohols to carbonyls, and amines to imines, offers a valuable tool for molecular construction.[1][3] This guide provides an in-depth comparative analysis of the spectroscopic signatures of products derived from reactions with this compound, contrasted with those from alternative synthetic methods. We will delve into the causality behind experimental choices and present self-validating protocols to ensure technical accuracy and trustworthiness.

The Chemistry of this compound: A Mechanistic Overview

This compound (CAS 49591-20-0) is an organosulfur compound recognized for its utility as a mild oxidant.[1] It is a yellow, moisture-sensitive solid that acts as a potent electrophile.[1][3] Synthetic transformations are initiated by the attack of a nucleophile—such as an alkoxide, enolate, or amide ion—on the sulfimide (S=N) bond.[3]

The reaction proceeds through a well-defined mechanism. The initial nucleophilic attack forms a tetrahedral intermediate which then expels the chloride ion, a good leaving group. The resulting sulfimide intermediate is basic at the nitrogen atom, which facilitates a subsequent intramolecular proton abstraction from the α-position via a five-membered ring transition state. This step forms the new carbon-oxygen or carbon-nitrogen double bond and eliminates a neutral, easily separable sulfenamide byproduct, N-tert-butylbenzenesulfenamide.[1][3]

G cluster_0 Reaction Mechanism Nuc R₂CH-O⁻ (Nucleophile) Intermediate1 [Intermediate] Nuc->Intermediate1 + Reagent Ph-S(=N-tBu)-Cl (N-tert-Butylbenzenesulfinimidoyl Chloride) Reagent->Intermediate1 Intermediate2 Ph-S(=N-tBu)-OCHR₂ (Sulfimide Intermediate) Intermediate1->Intermediate2 - Cl⁻ TS [5-Membered Transition State] Intermediate2->TS Product R₂C=O (Ketone/Aldehyde) TS->Product Byproduct Ph-S-NH-tBu (N-tert-butylbenzenesulfenamide) TS->Byproduct +

Caption: General mechanism of oxidation using this compound.

This efficient, often low-temperature process avoids the harsh conditions and toxic heavy metals associated with traditional oxidants like chromium reagents.[1]

Spectroscopic Fingerprints of Key Reaction Products

The definitive identification of reaction products hinges on a multi-technique spectroscopic approach. Below, we compare the expected spectral data for primary product classes.

Oxidation of Alcohols to Aldehydes and Ketones

A principal application of this compound is the smooth oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1]

Comparative Analysis:

  • Alternative Methods: Classical methods include the Swern and Moffatt oxidations (using DMSO), and the Parikh-Doering oxidation (using a sulfur trioxide pyridine complex).[3] While effective, the Swern oxidation produces volatile and malodorous dimethyl sulfide as a byproduct.

  • This compound Advantage: This reagent provides a non-volatile sulfenamide byproduct, simplifying purification, and the reactions can often be performed in a one-pot fashion, for instance, by adding the reagent directly after forming a secondary alkoxide from an aldehyde and an organolithium reagent.[2][3]

Spectroscopic TechniqueObservation for Ketone/Aldehyde ProductRationale & Comparison
IR Spectroscopy Appearance of a strong, sharp C=O stretch (1700-1740 cm⁻¹). Disappearance of the broad O-H stretch from the starting alcohol (3200-3600 cm⁻¹).This is the most direct evidence of oxidation. The byproduct, N-tert-butylbenzenesulfenamide, will show a medium N-H stretch around 3300-3400 cm⁻¹, which should not be confused with unreacted alcohol.[4]
¹H NMR Spectroscopy Disappearance of the alcohol -OH proton signal. For aldehydes, a characteristic singlet appears far downfield (9-10 ppm). For ketones, protons α to the carbonyl are deshielded and shift downfield.[5]The byproduct will show a characteristic singlet for the nine tert-butyl protons (~1.3 ppm) and aromatic signals. The N-H proton signal may also be visible.[6]
¹³C NMR Spectroscopy Appearance of a highly deshielded carbonyl carbon signal (190-220 ppm). The alcohol-bearing carbon signal (~60-80 ppm) disappears.This provides unambiguous confirmation of the carbonyl functional group.
Mass Spectrometry Molecular ion peak corresponding to the mass of the expected aldehyde or ketone.Fragmentation patterns can further confirm the structure. For example, α-cleavage next to the carbonyl is a common fragmentation pathway.
Dehydrogenation of Ketones to α,β-Unsaturated Ketones

Treating ketone lithium enolates with this compound affords α,β-unsaturated ketones in a mild, one-pot procedure.[2]

Comparative Analysis:

  • Alternative Methods: Other methods often involve harsher conditions, such as selenenylation/oxidation or bromination/dehydrobromination, which may not be suitable for sensitive substrates.

  • This compound Advantage: The reaction proceeds rapidly at low temperatures (e.g., -78 °C), offering excellent functional group tolerance.[1]

Spectroscopic TechniqueObservation for α,β-Unsaturated KetoneRationale & Comparison
IR Spectroscopy C=O stretch shifts to a lower frequency (1650-1700 cm⁻¹) due to conjugation. Appearance of a C=C stretch (1600-1680 cm⁻¹).The shift in the carbonyl frequency is a key diagnostic feature of conjugation.
¹H NMR Spectroscopy Appearance of signals in the vinylic region (5.5-7.5 ppm) with characteristic coupling constants for cis or trans isomers.The chemical shifts and coupling patterns of the new olefinic protons are definitive.
¹³C NMR Spectroscopy Appearance of two new signals for the C=C bond in the range of 120-160 ppm.Confirms the formation of the new double bond.
UV-Vis Spectroscopy A new absorption maximum (π → π* transition) at a longer wavelength compared to the saturated ketone precursor.Useful for confirming the creation of the conjugated π-system.

Experimental Protocols: A Self-Validating Workflow

Adherence to a robust experimental and analytical workflow is critical for reproducible results.

General Protocol for Alcohol Oxidation
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the secondary alcohol (1.0 equiv) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.1 equiv) dropwise. Stir for 20 minutes to form the lithium alkoxide.

  • Oxidation: Add a solution of this compound (1.2 equiv) in anhydrous THF dropwise to the cooled solution.

  • Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to separate the desired ketone from the N-tert-butylbenzenesulfenamide byproduct.

G cluster_workflow Analytical Workflow A Purified Product (Post-Chromatography) B Dissolve in CDCl₃ for NMR A->B C Prepare KBr Pellet or Neat Film for IR A->C D Dissolve in suitable solvent for MS A->D E ¹H & ¹³C NMR Spectroscopy B->E F IR Spectroscopy C->F G Mass Spectrometry D->G H Structural Confirmation E->H F->H G->H

Caption: A typical workflow for the spectroscopic analysis of a purified reaction product.

Interpreting the Data: A Checklist
  • IR Spectrum: Has the broad O-H band vanished? Is there a strong, sharp C=O band present?

  • ¹H NMR Spectrum: Is the alcohol proton gone? Are the protons alpha to the carbonyl appropriately deshielded? Are the integrations consistent with the proposed structure? Is the tert-butyl singlet from the byproduct absent in the final purified sample?

  • Mass Spectrum: Does the molecular ion peak match the calculated exact mass of the product?

Conclusion

This compound stands as a highly effective reagent for a range of oxidative transformations. Its primary advantages lie in its mild reaction conditions, high yields, and the generation of a non-volatile, easily removable byproduct. A thorough, multi-faceted spectroscopic analysis is essential to unequivocally confirm the identity and purity of the resulting products. By comparing the spectral data against the starting materials and known signatures for functional groups, researchers can confidently validate their synthetic outcomes. This guide provides the foundational knowledge and comparative framework necessary for the successful application and analysis of reactions involving this powerful synthetic tool.

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A Comprehensive Guide to the Applications of N-tert-Butylbenzenesulfinimidoyl Chloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Review of a Versatile Reagent

In the landscape of modern organic synthesis, the development of mild, selective, and efficient reagents is paramount. N-tert-Butylbenzenesulfinimidoyl Chloride, often referred to as Mukaiyama's reagent, has emerged as a powerful tool for a variety of chemical transformations.[1] Developed by Mukaiyama and Matsuo in the late 1990s, this organosulfur compound offers a valuable alternative to traditional, often harsh, reagents.[1] This guide provides an in-depth analysis of the key applications of this compound, a comparative assessment against other common methods, and detailed experimental protocols for its use.

Oxidation of Alcohols: A Mild and Selective Approach

One of the primary applications of this compound is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] This transformation is fundamental in organic synthesis, and the choice of oxidant is critical to avoid over-oxidation and ensure compatibility with other functional groups.

Mechanism of Oxidation

The oxidation proceeds through a mild and efficient mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur of the this compound.[2] This is followed by the elimination of a chloride ion and subsequent intramolecular proton abstraction by the basic nitrogen atom via a five-membered ring transition state.[2][3] This concerted step results in the formation of the carbonyl compound and the byproduct, N-tert-butylbenzenesulfenamide.[2]

G cluster_0 Oxidation of Alcohols A Alcohol (R-CH(OH)-R') C Alkoxysulfonium Intermediate A->C Nucleophilic Attack B This compound B->C D Five-membered Transition State C->D Intramolecular Proton Transfer E Ketone/Aldehyde (R-C(=O)-R') D->E Elimination F N-tert-butylbenzenesulfenamide D->F

Caption: Mechanism of alcohol oxidation.

Comparative Analysis with Other Oxidation Methods

This compound offers several advantages over classical oxidation reagents like those used in the Swern and Dess-Martin oxidations.

Reagent/MethodTypical Reaction TemperatureByproductsKey AdvantagesKey Disadvantages
This compound -78 °C to room temperature[1]N-tert-butylbenzenesulfenamideMild conditions, avoids heavy metals, high yields.[1][4]Stoichiometric use of reagent, byproduct removal can require chromatography.[5]
Swern Oxidation -78 °C[6][7]Dimethyl sulfide (malodorous), CO, CO2[6]Broad substrate scope, high yields.[8]Requires cryogenic temperatures, produces toxic and foul-smelling byproducts.[6]
Dess-Martin Periodinane (DMP) Room temperature[9]2-Iodoxybenzoic acid (IBX)Mild, neutral pH, high chemoselectivity, long shelf life.[9]Potentially explosive, high cost for large-scale synthesis.[9]

The Mukaiyama oxidation is particularly advantageous when dealing with sensitive functional groups that might not tolerate the acidic or basic conditions of other methods. Furthermore, the avoidance of toxic chromium-based reagents is a significant green chemistry benefit.[4]

Experimental Protocol: Oxidation of a Secondary Alcohol

Materials:

  • Secondary alcohol (1.0 mmol)

  • This compound (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the secondary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.

  • Add this compound portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the corresponding ketone.

One-Pot Synthesis of Unsymmetrical Ketones from Aldehydes

A powerful application of this compound is the one-pot synthesis of unsymmetrical ketones from aldehydes.[9][10] This method circumvents the often necessary two-step process of Grignard addition followed by oxidation of the resulting secondary alcohol.

Reaction Workflow

The aldehyde is first treated with an organometallic reagent, such as an organolithium or Grignard reagent, to form a secondary alkoxide in situ.[2] This intermediate is then directly oxidized by the addition of this compound to the reaction mixture, affording the desired ketone in a single operation.[10]

G cluster_1 One-Pot Ketone Synthesis A Aldehyde (R-CHO) C Secondary Alkoxide A->C B Organometallic Reagent (R'-M) B->C Nucleophilic Addition E Unsymmetrical Ketone (R-C(=O)-R') C->E D This compound D->E In situ Oxidation

Caption: One-pot synthesis of ketones.

Advantages Over Traditional Two-Step Procedures

This one-pot protocol offers significant advantages in terms of efficiency and atom economy. By eliminating the need to isolate and purify the intermediate secondary alcohol, it saves time, reduces solvent waste, and can lead to higher overall yields. The reaction is often fast, being completed within an hour, and is tolerant of various functional groups.[10]

Experimental Protocol: One-Pot Synthesis of an Unsymmetrical Ketone

Materials:

  • Aldehyde (1.0 mmol)

  • Organolithium reagent (1.1 mmol, e.g., n-butyllithium in hexanes)

  • This compound (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF), (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the aldehyde in anhydrous THF at -78 °C under an inert atmosphere, add the organolithium reagent dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Dehydrogenation of Ketones to α,β-Unsaturated Ketones

This compound is also a highly effective reagent for the dehydrogenation of ketones to their corresponding α,β-unsaturated counterparts.[11] This transformation is crucial for the synthesis of various natural products and bioactive molecules.

Mechanistic Rationale

The reaction proceeds by first forming the lithium enolate of the ketone using a strong base like lithium diisopropylamide (LDA).[11] The enolate then attacks the sulfinimidoyl chloride, and a subsequent intramolecular elimination, similar to the alcohol oxidation mechanism, yields the α,β-unsaturated ketone.[11] This method is particularly advantageous as it operates at very low temperatures (-78 °C), making it suitable for substrates with thermally labile functional groups.[11]

G cluster_2 Dehydrogenation of Ketones A Ketone C Lithium Enolate A->C B LDA B->C Enolization E α,β-Unsaturated Ketone C->E D This compound D->E Oxidative Elimination

Caption: Dehydrogenation of ketones.

Comparison with Other Dehydrogenation Methods

Traditional methods for this transformation often rely on selenium-based reagents, which are toxic and produce malodorous byproducts. The use of this compound provides a milder and less hazardous alternative.[11]

Oxidative Mannich-Type Reactions

In another elegant application, this compound facilitates oxidative Mannich-type reactions.[12] This allows for the α-functionalization of N-protected amines with 1,3-dicarbonyl compounds.[12]

The reaction involves the in situ formation of an imine from a lithiated N-protected amine and this compound.[2] This electrophilic imine is then trapped by a 1,3-dicarbonyl compound acting as a nucleophile to furnish the Mannich adduct.[2][13]

Safety and Handling

This compound is a moisture-sensitive and corrosive solid.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. The reagent is typically stored at low temperatures under an inert atmosphere to prevent decomposition.[1]

Conclusion

This compound has proven to be a versatile and valuable reagent in the synthetic chemist's toolbox. Its ability to effect a range of important transformations under mild conditions, often in a one-pot fashion, makes it an attractive alternative to many classical methods. From the selective oxidation of alcohols to the efficient construction of complex carbon-carbon and carbon-nitrogen bonds, this reagent continues to find new and valuable applications in the synthesis of complex molecules.

References

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  • ChemInform Abstract: A New and Efficient Method for Oxidation of Various Alcohols by Using N-tert-Butyl Phenylsulfinimidoyl Chloride. - ResearchGate. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling and disposal of N-tert-Butylbenzenesulfinimidoyl Chloride (CAS 49591-20-0). As a potent electrophilic oxidizing agent, this reagent is invaluable in modern organic synthesis for its role in constructing complex molecules under mild conditions.[1][2] However, its reactivity also necessitates a thorough understanding of its hazards and the implementation of rigorous disposal protocols. This document provides the essential, field-tested procedures to ensure the safety of your personnel and the integrity of your laboratory environment.

The causality behind these protocols is rooted in the chemical nature of the reagent. This compound is highly sensitive to moisture and decomposes in contact with water, a reaction that can liberate toxic and corrosive gases.[3][4] Therefore, our primary disposal strategy is not mere dilution, but a controlled chemical neutralization (quenching) that safely converts the reactive compound into less hazardous, water-soluble byproducts.

Hazard Assessment and Chemical Profile

A foundational principle of laboratory safety is to "know your chemical." Understanding the intrinsic properties of this compound is the first step in a self-validating safety system.

This organosulfur compound is a yellow solid known for its pungent odor and high reactivity.[1][5] It is classified as a corrosive substance (UN Number: 3261), capable of causing severe skin burns and eye damage.[4] The primary operational hazard stems from its violent reaction with water and other nucleophiles.

PropertyValueSource
Chemical Formula C₁₀H₁₄ClNS[1]
Molar Mass 215.74 g/mol [4]
Appearance Yellow to deep yellow-red solid/crystalline powder[1][4]
Melting Point 51–54 °C[1][4]
Primary Hazards Corrosive, Moisture-Sensitive, Toxic[3][4][5]
Incompatibilities Water, Oxidizing Agents, Nucleophiles[3][4]
Storage Store in a freezer (-20°C) under an inert atmosphere (Nitrogen)[1]
Hazardous Decomposition Combustion produces CO, CO₂, NOx, SOx, and highly toxic HCl gas.[3]

Pre-Disposal Planning: Your First Line of Defense

Effective disposal begins before the waste is even generated. This involves ensuring the right engineering controls and Personal Protective Equipment (PPE) are in place and that all personnel are trained on emergency spill procedures.

Personal Protective Equipment (PPE)

Given the corrosive nature of the reagent and its decomposition products, a comprehensive PPE strategy is mandatory.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[6]

  • Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a full face shield must be worn over the goggles.[6][7]

  • Body Protection: A chemical-resistant lab coat or apron is essential to protect against skin contact.[6][7]

  • Respiratory Protection: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of the compound's vapors or its gaseous decomposition products.[1][3]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Ventilate: Immediately alert personnel in the area and ensure the chemical fume hood is functioning at maximum capacity.[6]

  • Contain: Cover the spill with an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite. Do not use combustible materials like paper towels or sawdust. [6]

  • Collect: Carefully scoop the absorbed material into a clearly labeled, non-metallic, sealable container for hazardous waste.[8] Use non-sparking tools for this process.[8]

  • Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by soap and water.

  • Dispose: The collected waste and all contaminated cleaning materials must be treated as hazardous waste and disposed of according to the protocols outlined in Section 4.

The logical flow for handling spills is summarized in the workflow below.

Spill_Management_Workflow spill Spill Occurs alert Alert Personnel Ensure Max Ventilation spill->alert contain Contain with Inert Absorbent (Sand, etc.) alert->contain collect Collect Material into Labeled Waste Container contain->collect decontaminate Decontaminate Surface (Base then Soap/Water) collect->decontaminate dispose Dispose of Waste as 'Reactive Organosulfur' decontaminate->dispose

Caption: Workflow for safe management of a spill.

Controlled Neutralization (Quenching) Protocol

The core of the disposal process is the controlled chemical neutralization of this compound. The compound is an electrophile that reacts readily with nucleophiles.[4] Our strategy utilizes a staged quenching process, beginning with a less reactive alcohol before introducing water, to manage the exothermic reaction and prevent uncontrolled gas evolution. This is a standard best practice for deactivating highly reactive electrophilic reagents.[9]

Location: All steps must be performed inside a certified chemical fume hood.

Required Materials
  • Large three-necked round-bottom flask (volume at least 10x the volume of the solution to be quenched)

  • Stir plate and magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Isopropanol

  • Methanol

  • Deionized Water

  • 5% Sodium Hydroxide (NaOH) solution

  • pH paper or pH meter

Step-by-Step Quenching Procedure

This procedure is designed for quenching residual amounts of the reagent in reaction vessels or small quantities of expired material.

  • Preparation:

    • Place the three-necked flask in the ice-water bath on the stir plate. Equip it with the stir bar, dropping funnel, and an inert gas inlet/outlet.

    • If quenching a solid, dissolve it first in an inert, anhydrous solvent (e.g., Tetrahydrofuran - THF) inside the flask under an inert atmosphere. A concentration of <5% is recommended.

    • If quenching a solution, transfer it to the dropping funnel.

  • Initial Quench (Isopropanol):

    • Add a volume of isopropanol to the reaction flask equivalent to at least 10 times the volume of the solution being quenched. Begin stirring.

    • Slowly add the this compound solution from the dropping funnel to the stirring isopropanol. Maintain the ice bath throughout.

    • Control the addition rate to keep the temperature rise minimal. Continue stirring for 30 minutes after the addition is complete.[9]

  • Secondary Quench (Methanol):

    • Slowly add methanol (a more reactive quenching agent) to the mixture, equivalent to about 5 times the initial volume of the reagent solution.[9]

    • Stir for another 15 minutes. This step ensures any remaining highly reactive species are consumed.

  • Final Hydrolysis (Water):

    • Remove the ice bath. Slowly and carefully add deionized water to the flask. Be prepared for some gas evolution (HCl). The volume of water should be at least equal to the total volume of the organic solvents used.

    • Stir the biphasic mixture for at least 1 hour to ensure complete hydrolysis.

  • Neutralization and Final Disposal:

    • Slowly add 5% sodium hydroxide solution while monitoring the pH of the aqueous layer. Continue adding base until the pH is stable between 6 and 8. This neutralizes the hydrochloric acid generated during hydrolysis.

    • The resulting mixture contains N-tert-butylbenzenesulfenamide (a byproduct of the reagent's use in synthesis) and sodium salts in an aqueous/organic solution.[1]

    • Separate the organic and aqueous layers. The organic layer should be disposed of as non-halogenated organic waste. The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[6][10]

Quenching_Protocol cluster_prep Preparation cluster_quench Staged Quenching cluster_neutralize Final Workup prep1 Dissolve Reagent in Anhydrous Solvent (<5%) prep2 Cool Flask to 0°C in Ice Bath prep1->prep2 quench1 1. Slow Addition to Stirring Isopropanol prep2->quench1 quench2 2. Add Methanol quench1->quench2 quench3 3. Add Water Slowly quench2->quench3 neutralize Neutralize with aq. NaOH to pH 6-8 quench3->neutralize separate Separate Aqueous and Organic Layers neutralize->separate dispose Dispose of Layers per Waste Stream Guidelines separate->dispose

Caption: Step-by-step workflow for quenching the reagent.

Waste Management and Regulatory Compliance

Proper disposal is not complete until the waste is correctly segregated and handled according to institutional and governmental regulations.

  • Solid Waste: All contaminated solid materials, including empty reagent bottles, gloves, and absorbent from spills, must be placed in a designated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Reactive Organosulfur Compound, Corrosive Solid."

  • Liquid Waste: The final neutralized aqueous and organic solutions from the quenching protocol should be collected in separate, appropriately labeled waste containers ("Non-Halogenated Organic Waste" and "Neutralized Aqueous Waste").

  • Compliance: Always adhere to your institution's specific waste disposal guidelines, which must comply with federal, state, and local regulations (e.g., US: 40 CFR Part 261, EU: 91/156/EEC).[3] When in doubt, consult your institution's Environmental Health and Safety (EHS) office.

By adhering to this comprehensive guide, you build a robust and self-validating system for safety, ensuring that the utility of this compound in your research is matched by a commitment to responsible chemical stewardship.

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A Researcher's Guide to the Safe Handling of N-tert-Butylbenzenesulfinimidoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

N-tert-Butylbenzenesulfinimidoyl chloride is a powerful oxidizing agent pivotal in modern organic synthesis, enabling transformations such as the conversion of alcohols to aldehydes or ketones and the synthesis of unsymmetrical ketones.[1][2] However, its utility is matched by its hazardous nature, necessitating a comprehensive understanding and strict adherence to safety protocols to mitigate risks in the laboratory. This guide provides essential, experience-driven insights and procedural guidance for the safe handling, storage, and disposal of this reactive compound.

Understanding the Inherent Risks: More Than Just a Reagent

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4] It is a moisture-sensitive solid, and its reactivity with water can lead to the liberation of toxic gases, including hydrogen chloride, nitrogen oxides, and sulfur oxides.[3] The compound's GHS classification underscores its primary hazards with the H314 statement: "Causes severe skin burns and eye damage".[5]

Due to its reactivity and corrosive nature, a cavalier approach to handling this reagent is an invitation for a serious laboratory incident. The causality behind the stringent protocols that follow is rooted in preventing inadvertent contact and controlling its reactivity.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate PPE is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations grounded in the chemical's properties.

PPE ComponentSpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[3][6]Protects against skin contact, which can cause severe burns.[4] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands.
Eye and Face Protection Safety goggles with side shields are the minimum requirement. A full-face shield is strongly recommended, especially when handling larger quantities or during transfers where splashing is a risk.[3]Protects against splashes that can cause severe eye damage.[3]
Respiratory Protection A NIOSH/MSHA-approved respirator should be worn if there is a risk of inhaling dust or if handling the compound outside of a certified chemical fume hood.The solid can be dusty, and inhalation can cause respiratory tract irritation.[3]
Protective Clothing A chemical-resistant lab coat or apron, long pants, and closed-toe shoes are mandatory.[7] For larger scale operations, chemical-resistant coveralls may be necessary.[6]Provides a barrier against accidental spills and contamination of personal clothing.
Operational Plan: From Receipt to Reaction

A systematic and well-rehearsed workflow is critical for the safe handling of this compound.

  • Inspect on Arrival: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Controlled Environment: This compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] It is also heat-sensitive and requires storage in a freezer, typically at -20°C.[1]

  • Designated Storage: Store in a designated, locked, and corrosive-resistant cabinet away from incompatible materials, particularly oxidizing agents and water.[3]

  • Work in a Controlled Area: All handling of this compound must be conducted in a well-ventilated chemical fume hood with a face velocity of at least 100 feet per minute.[8]

  • Prepare Your Workspace: Before handling the compound, ensure that all necessary equipment, reagents, and waste containers are within the fume hood. This minimizes the need to move in and out of the controlled area.

  • Inert Atmosphere Transfer: Due to its moisture sensitivity, it is best to handle the solid under an inert atmosphere, for example, in a glove box or using Schlenk techniques.

  • Weighing: If a glove box is unavailable, quickly weigh the required amount in the fume hood, minimizing its exposure to atmospheric moisture.

  • Addition to Reaction: Add the compound to the reaction vessel carefully and in a controlled manner to avoid splashing.

  • Post-Handling Decontamination: Thoroughly wash hands and any potentially contaminated surfaces after handling.[3]

Emergency Preparedness: Spill Management

In the event of a spill, a swift and correct response is crucial to prevent harm and further contamination.

Minor Spill (Contained within the fume hood):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE.

  • Containment: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[9] Do not use combustible materials like paper towels.[9]

  • Collection: Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste.[3]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., toluene or THF), followed by a thorough wash with soap and water.[10] All cleaning materials must be disposed of as hazardous waste.

Major Spill (Outside of a fume hood or a large quantity):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Alert Emergency Services: Contact your institution's emergency response team and provide them with the chemical name and the nature of the spill.

  • First Aid: If anyone has come into contact with the chemical, immediately begin first aid measures and seek medical attention. For skin contact, flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[3]

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size (Minor vs. Major) spill->assess minor_spill Minor Spill (Contained in Fume Hood) assess->minor_spill  Minor major_spill Major Spill (Outside Fume Hood or Large) assess->major_spill  Major alert_minor Alert Nearby Personnel minor_spill->alert_minor evacuate Evacuate Immediate Area major_spill->evacuate don_ppe Don Full PPE alert_minor->don_ppe contain Contain with Dry, Inert Absorbent (e.g., Sand) don_ppe->contain collect Collect into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_minor Dispose of all materials as hazardous waste decontaminate->dispose_minor isolate Isolate the Area (Close Doors) evacuate->isolate call_emergency Call Emergency Response isolate->call_emergency first_aid Administer First Aid and Seek Medical Attention call_emergency->first_aid

Caption: Workflow for this compound Spill Response.

Disposal Plan: A Responsible Conclusion

All waste containing this compound, including empty containers, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.[11] The container must be compatible with the chemical.[11]

  • Labeling: The hazardous waste label must clearly state "Hazardous Waste" and list the full chemical name of the contents.[11]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize the synthetic power of this compound, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Wikipedia. This compound. [Link]

  • Grokipedia. This compound. [Link]

  • ChemBK. This compound. (2024-04-09). [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Organic Chemistry Portal. This compound. [Link]

  • J&K Scientific LLC. Chemical spill cleanup procedures. (2021-09-02). [Link]

  • BHS Industrial Equipment. Personal Protective Kit (PPE Kit). [Link]

  • TBEP Labs. Chemical Spill Clean-Up. [Link]

  • University of Illinois Division of Research Safety. Complicated Chemical Spills. [Link]

  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • Organic Syntheses. Preparation of this compound. (2025-10-28). [Link]

  • GV Health. Chemical Spills: How to safely contain & remove. (2022-05-04). [Link]

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  • Pcovery. This compound. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.